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synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

An In-depth Technical Guide to the Synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Introduction 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS: 1156319-75-3) is a bifunctional organic molecule featuring a pyrazole het...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Introduction

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS: 1156319-75-3) is a bifunctional organic molecule featuring a pyrazole heterocycle linked to an ethanolamine side chain.[1][2] This unique structural combination makes it a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs, prized for its ability to engage in various biological interactions. The amino-alcohol portion provides a key handle for further synthetic modifications and can participate in hydrogen bonding, a critical factor in molecular recognition at biological targets.

Researchers utilize 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol as a key intermediate for the construction of more complex molecular architectures aimed at high-throughput screening and detailed structure-activity relationship (SAR) studies.[1] Its derivatives have been investigated for a range of potential therapeutic applications, including the inhibition of enzymes like sphingomyelin synthase, which is relevant to metabolic diseases such as atherosclerosis and type II diabetes.[1] Furthermore, the nitrogen atoms of the pyrazole ring and the aminoethanol side chain can act as ligands, making the molecule and its derivatives useful in coordination chemistry for the design of novel metal complexes.[1]

This guide provides a detailed examination of the principal synthetic strategies for preparing 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, focusing on two robust and widely applicable pathways: Reductive Amination and Nucleophilic Substitution. It is designed to offer researchers and drug development professionals both the theoretical grounding and the practical, step-by-step protocols necessary for its successful synthesis.

Strategic Analysis of Synthetic Pathways

The can be approached by forming the central Carbon-Nitrogen (C-N) bond in one of two logical ways. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

  • Pathway I: Reductive Amination. This is a highly efficient and direct one-pot method that forms the C-N bond by first creating a Schiff base (imine) from an aldehyde and a primary amine, which is then immediately reduced to the target secondary amine. This pathway hinges on the synthesis of the key intermediate, pyrazole-3-carbaldehyde .

  • Pathway II: Nucleophilic Substitution. This classic approach involves the alkylation of an amine (ethanolamine) with an alkyl halide. The C-N bond is formed via an SN2 reaction. This strategy requires the preparation of a pyrazole core functionalized with a reactive electrophile, such as 3-(chloromethyl)-1H-pyrazole .

G cluster_1 Pathway I: Reductive Amination Target 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol P1_Intermediate1 Pyrazole-3-carbaldehyde P1_Intermediate1->Target Reductive Amination P1_Intermediate2 Ethanolamine P1_Intermediate2->Target P2_Intermediate1 3-(Chloromethyl)-1H-pyrazole P2_Intermediate1->Target N-Alkylation P2_Intermediate2 Ethanolamine P2_Intermediate2->Target

Figure 1: High-level retrosynthetic analysis for the target molecule.

Pathway I: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[3] The reaction proceeds by combining pyrazole-3-carbaldehyde with ethanolamine to form an imine intermediate, which is subsequently reduced in situ by a mild hydride-based reducing agent like sodium borohydride (NaBH₄).

Key Intermediate Synthesis: Pyrazole-3-carbaldehyde

The availability of pyrazole-3-carbaldehyde is the critical prerequisite for this pathway. It can be synthesized through several established methods.[4][5]

G cluster_0 Synthesis of Pyrazole-3-carbaldehyde Hydrazone Appropriate Hydrazone Aldehyde Pyrazole-3-carbaldehyde Hydrazone->Aldehyde Vilsmeier-Haack Reaction (POCl₃, DMF) Methanol Pyrazole-3-methanol Methanol->Aldehyde Oxidation (e.g., MnO₂)

Figure 2: Common synthetic routes to the key aldehyde intermediate.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds.[6][7] In the context of pyrazole synthesis, it is often applied to hydrazones derived from methyl ketones.[8] The reaction utilizes the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to achieve formylation and cyclization in a single pot.[4]

Method B: Oxidation of Pyrazole-3-methanol

An alternative and often milder route involves the oxidation of the corresponding alcohol, pyrazole-3-methanol.[4] This precursor can be obtained by reducing pyrazole-3-carboxylic acid or its esters, which are readily accessible via classical pyrazole synthesis (cyclocondensation of a β-ketoester with hydrazine).[9] The oxidation of the alcohol to the aldehyde can be achieved with high selectivity using reagents like manganese dioxide (MnO₂) or TEMPO catalyzed by an iron salt, which avoids over-oxidation to the carboxylic acid.[4]

Detailed Protocol: Reductive Amination

This protocol describes the final conversion of pyrazole-3-carbaldehyde to the target compound.

Materials:

  • Pyrazole-3-carbaldehyde (1.0 eq)

  • Ethanolamine (1.2 eq)

  • Methanol (or Ethanol) as solvent

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve pyrazole-3-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M solution).

  • Add ethanolamine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

    • Causality: NaBH₄ is chosen as it is a mild reducing agent that selectively reduces the imine C=N bond without affecting the aromatic pyrazole ring. The slow, cooled addition is a critical safety measure to control the exothermic reaction and prevent runaway conditions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by silica gel column chromatography to obtain pure 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

Pathway II: Synthesis via Nucleophilic Substitution

This pathway relies on the formation of the C-N bond through the reaction of a nucleophile (ethanolamine) with an electrophile (3-(chloromethyl)-1H-pyrazole). This method is advantageous when the corresponding pyrazole-methanol is readily available.

Key Intermediate Synthesis: 3-(Chloromethyl)-1H-pyrazole

The synthesis of this key electrophile is a multi-step process starting from the construction of the pyrazole ring itself.

G cluster_0 Synthesis of 3-(Chloromethyl)-1H-pyrazole Start 1,3-Dicarbonyl Precursor + Hydrazine Ester Pyrazole-3-carboxylate Ester Start->Ester Cyclocondensation Methanol Pyrazole-3-methanol Ester->Methanol Reduction (e.g., LiAlH₄) Chloride 3-(Chloromethyl)-1H-pyrazole Methanol->Chloride Halogenation (e.g., SOCl₂)

Figure 3: Stepwise synthesis of the key chloromethyl intermediate.

Step 1: Pyrazole Ring Formation The pyrazole core is typically constructed via a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine hydrate.[10] To obtain the desired 3-substituted pattern, a precursor like a β-ketoester (e.g., ethyl acetoacetate) or a derivative of diethyl oxalate is used.[11]

Step 2: Reduction to Pyrazole-3-methanol The ester functionality of the pyrazole-3-carboxylate is reduced to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF is typically required for this transformation.[4]

Step 3: Halogenation of Pyrazole-3-methanol The final step in preparing the intermediate is the conversion of the hydroxyl group into a good leaving group, typically a chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction is usually performed in an inert solvent, and care must be taken to control the temperature and neutralize the HCl byproduct.

Detailed Protocol: N-Alkylation

This protocol describes the reaction of 3-(chloromethyl)-1H-pyrazole with ethanolamine.

Materials:

  • 3-(Chloromethyl)-1H-pyrazole (1.0 eq) (often used as the hydrochloride salt)

  • Ethanolamine (3.0 eq or more)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3-(chloromethyl)-1H-pyrazole (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.

  • Add ethanolamine (3.0 eq) to the suspension.

    • Causality: A significant excess of ethanolamine is used for two reasons. First, it acts as both the nucleophile and, to some extent, the solvent, pushing the reaction equilibrium towards the product. Second, it minimizes the potential for undesired N,N-dialkylation, where a second molecule of the chloropyrazole reacts with the newly formed product amine.[12] The base (K₂CO₃) is essential to deprotonate the ethanolamine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting halide is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ethanolamine.

  • Dissolve the residue in ethyl acetate and water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase one more time with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield pure 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

Comparative Analysis and Data Summary

The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary of the two primary pathways discussed.

ParameterPathway I: Reductive AminationPathway II: Nucleophilic Substitution
Key Intermediates Pyrazole-3-carbaldehyde, Ethanolamine3-(Chloromethyl)-1H-pyrazole, Ethanolamine
Overall Step Count Fewer steps if aldehyde is readily available.Generally more steps (ring formation → ester → alcohol → chloride).
Reagent Hazards Vilsmeier-Haack: POCl₃ is corrosive and water-reactive. Reduction: NaBH₄ is flammable and releases H₂ gas upon reaction with protic solvents/acids.Reduction: LiAlH₄ is highly pyrophoric and water-reactive. Halogenation: SOCl₂ is highly corrosive and toxic.
Key Advantages High atom economy, often a one-pot final step, and generally milder final step conditions.Utilizes classic, well-understood reactions. May be easier to purify intermediates at each stage.
Potential Issues Synthesis of the aldehyde can be challenging or low-yielding depending on the method. Imine formation can be reversible.Potential for N,N-dialkylation of ethanolamine.[12] Regioselectivity issues during N-alkylation of the pyrazole ring itself under certain conditions.[13][14]
Scalability Generally considered highly scalable and is common in industrial processes.Scalability is good, but handling of hazardous reagents like LiAlH₄ and SOCl₂ requires specialized equipment and procedures.

Conclusion and Future Perspectives

Both reductive amination and nucleophilic substitution represent viable and robust strategies for the . The Reductive Amination pathway is arguably the more elegant and efficient approach, particularly if the pyrazole-3-carbaldehyde intermediate is accessible. Its one-pot nature and high atom economy make it an attractive option for both laboratory-scale and larger-scale production. The Nucleophilic Substitution pathway, while typically involving more steps, is built upon a foundation of fundamental and reliable organic reactions. It offers multiple points for purification, which can be advantageous for achieving very high purity of the final product.

The choice between these methods will ultimately be guided by the specific expertise of the research team, the availability and cost of starting materials, and the scale of the synthesis. As a versatile scaffold, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol will continue to be a valuable tool for chemists, enabling the exploration of new chemical space in the ongoing quest for novel therapeutics and advanced materials.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link].

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link].

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link].

  • Quiroga, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 16(1), 194-215. Available at: [Link].

  • Hassankhani, A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link].

  • Rao, V. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(1), 136-141. Available at: [Link].

  • Sharma, G., & Pathak, D. (2022). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 12(45), 29549-29571. Available at: [Link].

  • Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
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  • Sharma, S., & Gribble, G. W. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3400. Available at: [Link].

  • Akhramez, S., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. University of Barcelona Dipòsit Digital. Available at: [Link].

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link].

  • Wang, Z., & Chen, G. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link].

  • Senga, K., et al. (1981). Studies on Condensed Pyrazoles. Part 2. Synthesis of Pyrazolo[3,4-c]quinolines. Journal of the Chemical Society, Perkin Transactions 1, 1981, 220-222. Available at: [Link].

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link].

  • Ghandour, A., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78. Available at: [Link].

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Sources

Exploratory

An In-depth Technical Guide to 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 2-[(2H-Pyrazol-3-ylmethy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS No. 1156319-75-3). This N-substituted pyrazole derivative is a versatile building block in medicinal chemistry and a ligand in coordination chemistry. This document details its physicochemical characteristics, spectroscopic profile, potential synthetic pathways, and applications, offering valuable insights for researchers engaged in drug discovery and materials science.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules and functional materials.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have established them as privileged scaffolds in drug discovery.[3] 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, with its unique combination of a pyrazole ring and an aminoethanol side chain, presents a valuable platform for the development of novel chemical entities.[4] This guide aims to provide a detailed technical resource on its chemical nature and potential utility.

Chemical Structure and Identification

The structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol incorporates a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, connected via a methylene bridge to a secondary amine which is further substituted with an ethanol group.[4] This arrangement of functional groups imparts specific chemical reactivity and chelating properties to the molecule.

IUPAC Name: 2-[(1H-Pyrazol-5-ylmethyl)amino]ethanol[4]

Tautomerism: It is important to note that pyrazole compounds can exist in different tautomeric forms. The "2H-Pyrazol-3-yl" nomenclature indicates one possible tautomer. In solution and in biological systems, an equilibrium between different tautomeric forms is likely to exist.

Diagram 1: Chemical Structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Caption: 2D structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

Physicochemical and Spectroscopic Properties

While experimental data for this specific molecule is not extensively published, the following table summarizes its key identifiers and predicted properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
CAS Number 1156319-75-3[4]
Molecular Formula C₆H₁₁N₃O[4]
Molecular Weight 141.17 g/mol [4]
IUPAC Name 2-[(1H-Pyrazol-5-ylmethyl)amino]ethanol[4]
InChI Key SBWCCAMNIQYGSN-UHFFFAOYSA-N[4]
Predicted LogP -0.5878
Predicted TPSA 64.07 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Spectroscopic Characterization (Predicted)

The structural elucidation of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol would rely on a combination of spectroscopic techniques. The expected spectral characteristics are outlined below, based on the known properties of pyrazole and aminoethanol moieties.[1][5][6][7]

3.1.1. 1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[5]

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methylene groups of the side chain, and the exchangeable protons of the -OH and -NH groups. The coupling patterns between adjacent protons would provide crucial information about the connectivity of the molecule.

  • 13C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring and the ethanolamine side chain.[5][8]

  • 2D NMR Techniques: Advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals and confirming the overall structure.[9]

3.1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[6][10][11][12] The IR spectrum of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is expected to exhibit characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol hydroxyl group.

  • N-H stretch: A moderate band in the region of 3200-3500 cm⁻¹ for the secondary amine and the pyrazole N-H.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=N and C=C stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

  • C-O stretch: A strong band in the 1050-1260 cm⁻¹ region for the alcohol C-O bond.

3.1.3. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 141 or 142, respectively. The fragmentation pattern would likely involve cleavage of the side chain, providing further structural confirmation.[13]

Synthesis and Reactivity

The synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol can be approached through several established methods for the formation of the pyrazole ring and subsequent functionalization.[14][15][16][17][18]

Synthetic Strategy

A plausible and efficient synthetic route involves a two-step process: the synthesis of a functionalized pyrazole precursor followed by the introduction of the aminoethanol side chain.

Diagram 2: Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Side Chain Introduction A 1,3-Dicarbonyl Compound C Pyrazole-3-carbaldehyde A->C Cyclocondensation B Hydrazine B->C E 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol C->E Reductive Amination D Ethanolamine D->E

Caption: A general two-step synthetic approach.

Experimental Protocol: Reductive Amination (Exemplary)

This protocol describes the reductive amination of pyrazole-3-carbaldehyde with ethanolamine, a common and effective method for forming the C-N bond.[13][19][20][21]

Materials:

  • Pyrazole-3-carbaldehyde

  • Ethanolamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of pyrazole-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane, add ethanolamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

Chemical Reactivity

The reactivity of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is dictated by its functional groups:

  • Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. The nitrogen atoms can be alkylated or acylated.[3]

  • Amino Group: The secondary amine is nucleophilic and can react with electrophiles such as alkyl halides and acyl chlorides.

  • Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be converted to an ether or ester.

Applications in Drug Development and Coordination Chemistry

The structural features of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol make it a molecule of significant interest in both medicinal and coordination chemistry.[2][22][23]

Medicinal Chemistry

As a building block, this compound can be used to generate libraries of more complex molecules for high-throughput screening in drug discovery programs.[4] Structurally related compounds have been investigated as potential inhibitors of sphingomyelin synthase, suggesting a role in the study and treatment of metabolic diseases such as atherosclerosis and type 2 diabetes.[4] The pyrazole scaffold is a common feature in many FDA-approved drugs, highlighting its therapeutic potential.[2]

Coordination Chemistry

The presence of three potential donor atoms (the two pyrazole nitrogens, the amino nitrogen, and the hydroxyl oxygen) allows 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol to act as a versatile ligand for a variety of metal ions.[1][4] It can function as a bidentate or tridentate ligand, forming stable chelate rings with metal centers.[4] These metal complexes have potential applications in catalysis and as novel therapeutic agents.[22]

Diagram 3: Potential Coordination Modes

G cluster_0 Bidentate (N,N) Coordination cluster_1 Tridentate (N,N,O) Coordination M Metal Ion N1 N M->N1 N2 N M->N2 N3 N N4 N O1 O M2 Metal Ion M2->N3 M2->N4 M2->O1

Caption: Possible bidentate and tridentate coordination of the ligand to a metal center.

Conclusion

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is a valuable heterocyclic compound with significant potential in both synthetic and applied chemistry. Its unique structural combination of a pyrazole ring and an aminoethanol moiety provides a versatile platform for the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its chemical properties, structure, and potential synthetic routes, offering a foundational resource for researchers in the field. Further experimental investigation into its specific properties and reactivity is warranted to fully unlock its potential.

References

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  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. SciSpace. [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. ResearchGate. [Link]

  • Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][14]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [Link]

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Foundational

An In-depth Technical Guide to 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, a versatile heterocyclic building block with sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its role as a precursor in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the knowledge required for its effective utilization.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow for diverse biological activities, and it is a core component of numerous approved drugs.[3] The compound 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS Number: 1156319-75-3 ) emerges as a particularly valuable derivative, incorporating both the versatile pyrazole ring and a flexible aminoethanol side chain.[4] This combination of functionalities makes it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly in the exploration of novel therapeutic agents and functional materials.[4]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValue
CAS Number 1156319-75-3[4]
Molecular Formula C₆H₁₁N₃O[4]
Molecular Weight 141.17 g/mol [4]
IUPAC Name 2-[(1H-Pyrazol-3-ylmethyl)amino]ethanol[4]
Physical Form White to Pale-yellow Powder or Crystals[5]
Storage Keep in a dark place, sealed in a dry environment at 2-8°C.[5]
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO.
Theoretical ¹H NMR Due to the tautomeric nature of the pyrazole ring, the proton chemical shifts can vary. Key expected signals would include those for the pyrazole ring protons, the methylene groups of the ethylamino chain, and the hydroxyl proton.
Theoretical ¹³C NMR Expected signals would correspond to the carbon atoms of the pyrazole ring and the ethylamino side chain.
Theoretical IR Spectra Characteristic peaks would be expected for N-H stretching (amine and pyrazole), O-H stretching (alcohol), C-H stretching (alkyl and aromatic), and C=N stretching (pyrazole ring).
Theoretical Mass Spec. The molecular ion peak [M]+ would be observed at m/z = 141.17. Fragmentation patterns would likely involve cleavage of the side chain.

Note: Experimentally determined spectral data for this specific compound is not widely available in the public domain. The theoretical data is based on the known spectral properties of similar pyrazole and aminoethanol derivatives.

Synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol: A Plausible Synthetic Approach

Step 1: Synthesis of 1H-Pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[6]

Synthesis_of_1H-Pyrazole-3-carbaldehyde hydrazine Hydrazine pyrazole 1H-Pyrazole hydrazine->pyrazole dicarbonyl Malondialdehyde or equivalent dicarbonyl->pyrazole Cyclocondensation aldehyde 1H-Pyrazole-3-carbaldehyde pyrazole->aldehyde vilsmeier Vilsmeier Reagent (POCl₃, DMF) vilsmeier->aldehyde Vilsmeier-Haack Reaction

Synthesis of the pyrazole aldehyde intermediate.

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C.

  • Formylation: Dissolve 1H-pyrazole in a suitable solvent and add it to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated, typically at 60-80°C, for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Purification: The crude 1H-pyrazole-3-carbaldehyde can be purified by recrystallization or column chromatography.

Step 2: Reductive Amination to Yield 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[7] It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination aldehyde 1H-Pyrazole-3-carbaldehyde imine Imine Intermediate aldehyde->imine ethanolamine 2-Aminoethanol ethanolamine->imine Condensation product 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol imine->product reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product Reduction

Reductive amination to the target compound.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 1H-pyrazole-3-carbaldehyde in a suitable solvent such as methanol or ethanol. Add an equimolar amount of 2-aminoethanol. The reaction mixture is typically stirred at room temperature for a few hours to facilitate the formation of the imine intermediate.

  • Reduction: The reaction mixture is then cooled in an ice bath, and a mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

Applications in Drug Discovery and Catalysis

The unique structural features of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol make it a valuable precursor in several areas of chemical research.

Precursor for Sphingomyelinase Inhibitors

There is growing interest in the development of inhibitors for sphingomyelinases (SMases), enzymes that play a crucial role in cell signaling and have been implicated in various diseases.[8][9] Structurally related alkoxybenzene-fused heterocyclic amine compounds are being investigated as potential sphingomyelin synthase inhibitors for the treatment of metabolic diseases such as atherosclerosis, type II diabetes, and obesity.[4] The pyrazole and aminoethanol moieties of the title compound provide a scaffold that can be further elaborated to generate libraries of potential SMase inhibitors.

Drug_Discovery_Workflow starting_material 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol functionalization Chemical Modification (e.g., acylation, alkylation) starting_material->functionalization library Library of Derivatives functionalization->library screening High-Throughput Screening (e.g., SMase inhibition assay) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_compound Lead Compound for Further Development sar->lead_compound

Workflow for developing inhibitors from the title compound.
Ligand in Homogeneous Catalysis

The pyrazole ring and the aminoethanol side chain of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol allow for multiple coordination modes with metal ions.[4] It has the potential to act as a tridentate ligand, coordinating through a pyrazole nitrogen, the amino nitrogen, and the hydroxyl oxygen.[4] This chelating ability makes it a promising ligand for the development of metal complexes that can act as homogeneous catalysts in various organic transformations.[10] The tunability of the pyrazole scaffold allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity.[11]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is a chemical compound with significant potential for researchers in drug discovery and catalysis. Its straightforward, albeit not formally published, synthesis and versatile chemical handles make it an attractive building block for the creation of novel molecules with diverse functionalities. As research into pyrazole-based compounds continues to expand, the utility of this particular derivative is likely to grow, offering new avenues for the development of innovative therapeutics and efficient catalytic systems.

References

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. 2019. Available from: [Link]

  • Elmaati, T.M.A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. 2022. Available from: [Link]

  • Kumar, M. & Panday, S.K. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. 2020. Available from: [Link]

  • Karrouchi, K., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018. Available from: [Link]

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  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. 2026. Available from: [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Publishing. Available from: [Link]

  • Safety data sheet. KEIM. 2025. Available from: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. 2023. Available from: [Link]

  • SAFETY DATA SHEET. CITGO. 2018. Available from: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Available from: [Link]

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  • Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. 2021. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

  • Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. PMC. 2023. Available from: [Link]

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Exploratory

Advanced Technical Guide: Chemical Identity, Synthesis, and Applications of 2-[(1H-Pyrazol-5-ylmethyl)amino]ethanol

Executive Summary In modern drug discovery and coordination chemistry, the rational design of bifunctional building blocks is paramount. 2-[(1H-pyrazol-5-ylmethyl)amino]ethanol (often cataloged by its tautomeric name, 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and coordination chemistry, the rational design of bifunctional building blocks is paramount. 2-[(1H-pyrazol-5-ylmethyl)amino]ethanol (often cataloged by its tautomeric name, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol) represents a highly versatile pharmacophore and ligand. By bridging a pyrazole ring with an aminoethanol moiety via a methylene linker, this compound provides a unique spatial arrangement of hydrogen bond donors and acceptors.

This technical whitepaper provides an in-depth analysis of the compound's structural identity, mechanistic synthesis workflows, and standardized experimental protocols. Furthermore, it explores its dual utility as a precursor for sphingomyelin synthase (SMS) inhibitors in metabolic disease research and as an N,N,O-tridentate ligand in homogeneous metal catalysis[1][2].

Structural Identity & Physicochemical Profiling

Nomenclature and Tautomerism

The IUPAC name for this compound is 2-[(1H-pyrazol-5-ylmethyl)amino]ethanol . However, due to the rapid annular tautomerism inherent to the pyrazole ring in solution, the proton dynamically shifts between the N1 and N2 positions. Consequently, the compound is frequently referred to in chemical databases as 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol [1].

Understanding this tautomeric equilibrium is critical for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, as the rapid exchange often leads to signal broadening of the pyrazole protons at room temperature.

Quantitative Physicochemical Data

To facilitate high-throughput screening and structure-activity relationship (SAR) studies, the core physicochemical properties of the compound are summarized below[1][2].

PropertyValue
IUPAC Name 2-[(1H-pyrazol-5-ylmethyl)amino]ethanol
CAS Registry Number 1156319-75-3
Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Hydrogen Bond Donors 3 (Pyrazole N-H, Amine N-H, Hydroxyl O-H)
Hydrogen Bond Acceptors 3 (Pyrazole N, Amine N, Hydroxyl O)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) 52.8 Ų

Mechanistic Synthesis Workflows

The construction of the pyrazole-aminoethanol framework typically relies on functionalizing a pre-formed pyrazole ring. Two primary synthetic routes are utilized in laboratory settings: Reductive Amination and Amide Coupling/Reduction [3].

  • Route A (Reductive Amination): This is the preferred, highly atom-economical route. It involves the condensation of pyrazole-3-carbaldehyde with ethanolamine to form a Schiff base (imine) intermediate, followed by in situ reduction using sodium borohydride (NaBH₄).

  • Route B (Amide Coupling/Reduction): This multi-step pathway converts pyrazole-3-carboxylic acid to an amide via coupling with ethanolamine, followed by a harsh reduction using lithium aluminum hydride (LiAlH₄).

Causality in Route Selection: Route A is prioritized in process chemistry because it avoids the highly reactive and pyrophoric LiAlH₄ required in Route B. Furthermore, reductive amination proceeds under milder conditions, minimizing the risk of over-reduction or cleavage of the delicate heterocyclic framework.

Synthesis A Pyrazole-3-carbaldehyde C Imine Intermediate (Schiff Base) A->C + B (Condensation) B Ethanolamine D 2-[(1H-pyrazol-5-ylmethyl) amino]ethanol C->D NaBH4 (Reduction) E Pyrazole-3-carboxylic acid F Amide Intermediate E->F + B (Coupling) F->D LiAlH4 (Reduction)

Fig 1: Mechanistic synthetic routes for 2-[(1H-pyrazol-5-ylmethyl)amino]ethanol.

Standardized Experimental Protocol: Reductive Amination

To ensure maximum yield and purity, the following protocol describes a self-validating system for the reductive amination route. Every step incorporates specific chemical logic and in-process controls (IPC) to verify the reaction state.

Step 1: Imine Formation (Schiff Base)
  • Procedure: Dissolve 1.0 equivalent of pyrazole-3-carbaldehyde in anhydrous methanol. Add 1.1 equivalents of ethanolamine dropwise under an inert argon atmosphere. Stir at room temperature for 4 hours.

  • Causality: Anhydrous methanol is strictly required. The condensation reaction releases water; the presence of ambient moisture will push the equilibrium backward, hydrolyzing the imine.

  • Self-Validation (IPC): Monitor via Liquid Chromatography-Mass Spectrometry (LC-MS). Do not use standard silica TLC, as the acidic nature of silica can artificially hydrolyze the imine intermediate during elution, leading to false negatives.

Step 2: Controlled Reduction
  • Procedure: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Causality: The addition of NaBH₄ is highly exothermic. Adding it at 0°C prevents thermal runaway and suppresses the direct reduction of any unreacted pyrazole-3-carbaldehyde into pyrazole-3-methanol, which is a notoriously difficult impurity to separate from the target product.

Step 3: Workup and Quenching
  • Procedure: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution ceases. Concentrate the mixture under reduced pressure to remove methanol, then extract the aqueous layer with a polar organic solvent (e.g., 10% isopropanol in dichloromethane).

  • Causality: NH₄Cl safely neutralizes excess hydride without creating a highly acidic environment that could protonate the secondary amine and trap the product in the aqueous phase.

Step 4: Analytical Validation
  • Procedure: Purify the crude product via flash column chromatography (DCM:MeOH:NH₄OH gradient). Validate the final structure using quantitative ¹H-NMR and ¹³C-NMR.

  • Self-Validation: In the ¹H-NMR spectrum, the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a singlet integrating to 2 protons (~3.9 ppm, representing the new methylene bridge) definitively confirm the success of the reductive amination.

Pharmacological and Catalytic Utility

Medicinal Chemistry: Sphingomyelin Synthase (SMS) Inhibition

Derivatives of 2-[(1H-pyrazol-5-ylmethyl)amino]ethanol are actively investigated as building blocks for alkoxybenzene-fused heterocyclic amines. These complex molecules act as inhibitors of Sphingomyelin Synthase (SMS)[1].

By inhibiting SMS, these compounds modulate the lipid profile—specifically decreasing sphingomyelin levels while increasing ceramide levels. This metabolic shift is highly sought after for its prophylactic and therapeutic potential against metabolic syndromes, including atherosclerosis, type II diabetes, and obesity[1].

Pathway Cpd 2-[(1H-pyrazol-5-ylmethyl)amino]ethanol Derivatives Target Sphingomyelin Synthase (SMS) Inhibition Cpd->Target Binding & Inhibition Lipid Modulated Lipid Profile (↓ Sphingomyelin, ↑ Ceramide) Target->Lipid Metabolic Shift Outcome1 Atherosclerosis Attenuation Lipid->Outcome1 Outcome2 Type II Diabetes Management Lipid->Outcome2

Fig 2: Pharmacological pathway of SMS inhibition by pyrazole-aminoethanol derivatives.

Coordination Chemistry: Ligand Design

Beyond drug discovery, the compound is a highly effective ligand in homogeneous metal catalysis. The combination of the pyrazole ring and the aminoethanol side chain allows it to act as an N,N,O-tridentate ligand [2]. It binds to transition metal centers through the pyrazole nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen. This chelation forms highly stable five- and six-membered metallacycles, allowing researchers to fine-tune the electronic and steric properties of metal catalysts used in cross-coupling and oxidation reactions[2].

References

  • PubChem Compound Summary for CID 1156319-75-3. "2-(1H-pyrazol-5-ylmethylamino)ethanol." National Center for Biotechnology Information. Available at:[Link]

  • ChemSrc Database. "1156319-75-3: 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol." ChemSrc. Available at:[Link]

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Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

A Senior Application Scientist's Perspective on a Novel Pyrazole-Based Modulator Foreword: Charting a Course for a Novel Pyrazole Derivative To our fellow researchers, scientists, and drug development professionals, the...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Pyrazole-Based Modulator

Foreword: Charting a Course for a Novel Pyrazole Derivative

To our fellow researchers, scientists, and drug development professionals, the journey of elucidating the mechanism of action for a novel chemical entity is one of the most challenging, yet rewarding, endeavors in modern pharmacology. The compound at the center of this guide, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, emerges from a lineage of pyrazole-based structures renowned for their therapeutic potential.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-inflammatory to anticancer agents.[3][4][5][6]

While specific preclinical data for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is not yet publicly available, its structural features—a pyrazole ring linked to an aminoethanol moiety—provide a fertile ground for hypothesis-driven investigation. This guide, therefore, takes a proactive and predictive stance. We will leverage our collective experience in drug discovery to propose a plausible mechanism of action and outline a comprehensive, self-validating experimental framework to rigorously test this hypothesis. Our approach is grounded in the established pharmacology of pyrazole derivatives and serves as a roadmap for the systematic investigation of this promising compound.

Part 1: Deconstructing the Molecule: A Rationale for a Putative Kinase Inhibitory Mechanism

The structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (Figure 1) presents several key features that suggest a potential interaction with protein kinases. The pyrazole core is a bioisostere for other aromatic systems and can engage in hydrogen bonding and pi-stacking interactions within an ATP-binding pocket.[3] The aminoethanol side chain offers additional hydrogen bond donors and acceptors, potentially anchoring the molecule to the hinge region of a kinase, a common binding motif for kinase inhibitors.

Given the prevalence of pyrazole-containing compounds as kinase inhibitors, such as Ruxolitinib (a JAK inhibitor) and Ibrutinib (a BTK inhibitor), we hypothesize that 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol acts as a Type I inhibitor of a specific serine/threonine or tyrosine kinase involved in pro-inflammatory or oncogenic signaling.[1][2]

G cluster_molecule 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol cluster_target Hypothetical Kinase Target Pyrazole_Ring Pyrazole Ring (Aromatic Core, H-bonding) Amino_Linker Amino Linker (Flexibility, H-bonding) Pyrazole_Ring->Amino_Linker Side Chain Attachment ATP_Pocket ATP Binding Pocket Pyrazole_Ring->ATP_Pocket Potential Pi-Stacking Ethanol_Moiety Ethanol Moiety (H-bond donor/acceptor) Amino_Linker->Ethanol_Moiety Hinge_Region Hinge Region Amino_Linker->Hinge_Region Potential H-Bonding Ethanol_Moiety->Hinge_Region Potential H-Bonding ATP_Pocket->Hinge_Region Catalytic_Loop Catalytic Loop ATP_Pocket->Catalytic_Loop

Figure 1: A conceptual diagram illustrating the potential interactions of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol's key structural motifs with a hypothetical kinase ATP-binding pocket.

Part 2: A Proposed Signaling Pathway: Inhibition of the Hypothetical "InflammaKinase"

To provide a concrete framework for our investigation, we will postulate the existence of a novel serine/threonine kinase, which we will term "InflammaKinase," as the primary target. We hypothesize that InflammaKinase is a key upstream regulator of the NF-κB signaling pathway, a critical mediator of inflammation.

InflammaKinase_Pathway Cytokine_Receptor Cytokine Receptor (e.g., TNF-αR) InflammaKinase InflammaKinase (Target) Cytokine_Receptor->InflammaKinase Activates IKK_Complex IκB Kinase (IKK) Complex InflammaKinase->IKK_Complex Phosphorylates & Activates IκBα IκBα (Phosphorylated) IKK_Complex->IκBα Phosphorylates IKK_Complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits (when bound) Proteasomal_Degradation IκBα->Proteasomal_Degradation Ubiquitination & Degradation Nucleus Nucleus NF_κB->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) Nucleus->Gene_Transcription Induces Compound 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Compound->InflammaKinase Inhibits

Figure 2: The proposed signaling pathway involving the hypothetical "InflammaKinase" and its inhibition by 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

Part 3: Experimental Validation: A Step-by-Step Protocol

The following experimental workflow is designed to systematically validate our hypothesis, from target identification to in vivo efficacy.

Target Identification and Validation

Objective: To identify the protein target(s) of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

Methodology: Kinome Profiling

  • Assay Principle: A competitive binding assay is performed against a broad panel of human kinases. The ability of the test compound to displace a known, tagged ligand from the kinase active site is quantified.

  • Protocol:

    • Prepare a stock solution of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 10 µM to 1 nM).

    • Utilize a commercial kinome screening service (e.g., Eurofins DiscoverX KINOMEscan™).

    • Submit the compound for screening against a panel of at least 400 human kinases at a fixed concentration (e.g., 1 µM).

    • For hits showing significant inhibition (>90%), perform a dose-response curve to determine the dissociation constant (Kd).

  • Data Interpretation: The results will be presented as a percentage of control, where a lower percentage indicates stronger binding. A selective inhibitor will show high affinity for a small number of kinases.

Table 1: Hypothetical Kinome Profiling Data

Kinase Target% of Control @ 1 µMDissociation Constant (Kd) (nM)
InflammaKinase 5.2 15
Kinase A85.1>10,000
Kinase B92.5>10,000
Kinase C78.9>5,000
In Vitro Enzymatic Assay

Objective: To confirm direct inhibition of the identified target kinase and determine the IC50.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

  • Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. Inhibition is detected as a decrease in the FRET signal.

  • Protocol:

    • Recombinantly express and purify the target kinase (InflammaKinase).

    • Prepare a reaction mixture containing the kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer.

    • Add serial dilutions of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

    • Incubate for 1 hour at room temperature.

    • Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Cellular Target Engagement

Objective: To confirm that the compound engages the target kinase within a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: The binding of a ligand to its target protein stabilizes the protein against thermal denaturation. This can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

  • Protocol:

    • Treat cultured cells (e.g., a human monocytic cell line like THP-1) with either vehicle or 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C).

    • Centrifuge to pellet the denatured proteins.

    • Analyze the supernatant by Western blotting using an antibody specific for InflammaKinase.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To assess the in vivo efficacy of the compound in a relevant disease model.

Methodology: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

  • Model Principle: LPS is a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation, largely through TLR4 signaling which can be hypothesized to activate InflammaKinase.

  • Protocol:

    • Dose a cohort of mice with either vehicle or varying concentrations of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol via oral gavage.

    • After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS.

    • At a peak inflammatory time point (e.g., 2 hours post-LPS), collect blood and tissues.

    • Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Analyze tissue homogenates (e.g., liver, lung) for phosphorylation of downstream targets (e.g., IκBα) by Western blotting.

  • Data Analysis: A dose-dependent reduction in cytokine levels and target phosphorylation would indicate in vivo efficacy.

Experimental_Workflow Start Start Target_ID Target Identification (Kinome Profiling) Start->Target_ID Hypothesis In_Vitro_Validation In Vitro Validation (Enzymatic Assay) Target_ID->In_Vitro_Validation Identify Hit(s) Cellular_Engagement Cellular Engagement (CETSA) In_Vitro_Validation->Cellular_Engagement Confirm IC50 In_Vivo_Efficacy In Vivo Efficacy (LPS Model) Cellular_Engagement->In_Vivo_Efficacy Confirm Target Binding End End In_Vivo_Efficacy->End Demonstrate Efficacy

Figure 3: A high-level overview of the proposed experimental workflow for validating the mechanism of action.

Part 4: Concluding Remarks and Future Directions

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and compounds like 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol represent the next wave of potential therapeutics.[1][2][5] While the mechanism of action detailed in this guide is presently hypothetical, it provides a robust and scientifically rigorous framework for investigation. The proposed workflow, from broad kinome screening to specific in vivo models, is designed to be self-validating, ensuring that each step logically builds upon the last.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical series.[7][8] Furthermore, identifying the precise binding mode through co-crystallization studies with the target kinase will be instrumental in guiding future drug design efforts. The journey from a novel compound to a potential therapeutic is long, but with a systematic and hypothesis-driven approach, we can unlock the full potential of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

References

  • Kumar, A., & D'Souza, S. S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2035. [Link][1][2]

  • Kallur, S. B., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2739-2752. [Link][7]

  • Lange, J. H., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 4984-4993. [Link][9]

  • Lange, J. H., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed, PMID: 9822557. [Link][10]

  • Singh, U. P., & Kumar, S. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1196. [Link][3]

  • Abdel-Wahab, B. F., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link][8]

  • Gomha, S. M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. [Link][4]

  • Roda, G., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1993. [Link][11]

  • Kumar, V., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(5), 486-508. [Link][5]

  • Sharma, V., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Indian Chemical Society, 98(10), 100159. [Link][6]

  • Faria, J. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 656. [Link][12]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2. [Link][13]

  • Cederbaum, A. I. (n.d.). Alcohol & Pyrazole Reaction & Metabolism. Grantome. Retrieved from [Link][14]

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23(3), 892-902. [Link][15]

  • Feytmans, E., & Leighton, F. (1973). Effects of pyrazole and 3-amino-1,2,4-triazole on methanol and ethanol metabolism by the rat. Biochemical Pharmacology, 22(3), 349-360. [Link][16]

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Exploratory

The Ascendant Role of Pyrazole-Ethanol Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the pyrazole scaffold has consistently demonstrated remarkable versatility, forming the core of numerous approved drugs.[1] This guide delves into a specific, yet burgeoning, subclass: pyrazole-ethanol derivatives. The strategic incorporation of an ethanol moiety onto the pyrazole nucleus has been shown to modulate pharmacokinetic properties and enhance biological activity, opening new avenues for drug design and development. This document provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of these promising compounds, grounded in field-proven insights and comprehensive data.

The Pyrazole-Ethanol Scaffold: A Synopsis of its Significance

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions with biological targets.[2] The addition of an ethanol group introduces a hydroxyl functional group and a flexible two-carbon linker. This modification can significantly impact a molecule's properties by:

  • Enhancing Solubility: The hydroxyl group can participate in hydrogen bonding with water, improving the aqueous solubility of the compound, a critical factor for drug delivery and bioavailability.

  • Modulating Lipophilicity: The ethanol substituent can alter the overall lipophilicity of the pyrazole derivative, influencing its ability to cross cell membranes and reach its target.

  • Introducing New Binding Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and selectivity.

  • Providing a Site for Further Functionalization: The terminal hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds with fine-tuned properties.

Synthetic Strategies for Accessing Pyrazole-Ethanol Derivatives

The synthesis of pyrazole-ethanol derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern on the pyrazole ring and the starting materials available.

N-Alkylation of Pyrazoles with Ethylene Oxide or 2-Haloethanols

A common and direct method involves the N-alkylation of a pre-formed pyrazole ring with a suitable two-carbon electrophile.

  • Reaction with Ethylene Oxide: This method provides a direct route to 2-(1H-pyrazol-1-yl)ethan-1-ol derivatives. The reaction is typically carried out in a suitable solvent and may be base-catalyzed.

    *dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

    } *dot

    Figure 1: General workflow for the synthesis of 2-(1H-Pyrazol-1-yl)ethan-1-ol via reaction with ethylene oxide.

  • Reaction with 2-Haloethanols: Alternatively, 2-chloroethanol or 2-bromoethanol can be used as the alkylating agent in the presence of a base to yield the desired N-hydroxyethylpyrazole.

Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol

Causality: This protocol utilizes the N-alkylation of 3,5-dimethylpyrazole with 2-chloroethanol. The use of a base, such as potassium carbonate, is crucial to deprotonate the pyrazole nitrogen, generating a more nucleophilic species that readily attacks the electrophilic carbon of 2-chloroethanol. Ethanol is often used as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

Step-by-Step Methodology:

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in ethanol, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diverse Biological Activities of Pyrazole-Ethanol Derivatives

The incorporation of the ethanol moiety imparts a wide range of pharmacological activities to the pyrazole scaffold. These derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity

A growing body of evidence suggests that pyrazole-ethanol derivatives possess potent anticancer properties. Their mechanisms of action are often multifaceted, targeting various pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Several pyrazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[3][4] The hydroxyl group of the ethanol moiety can form critical hydrogen bonds within the ATP-binding pocket of these kinases, contributing to their inhibitory activity. For instance, some pyrazole derivatives have shown inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[5]

G

Figure 2: Simplified signaling pathway showing the inhibition of Receptor Tyrosine Kinases by pyrazole-ethanol derivatives.

Quantitative Data: The anticancer activity of pyrazole-ethanol derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
PE-1 MCF-7 (Breast)5.21[5]
PE-2 A549 (Lung)0.69[6]
PE-3 K562 (Leukemia)0.021[6]
PE-4 HCT116 (Colon)9.02[7]

Table 1: In Vitro Cytotoxicity of Selected Pyrazole-Ethanol Derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a series of dilutions of the pyrazole-ethanol derivative in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity

Pyrazole-ethanol derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2][8] The presence of the pyrazole ring, a known pharmacophore in many antimicrobial drugs, combined with the modulatory effects of the ethanol substituent, contributes to their efficacy.

Mechanism of Action: The exact mechanisms of antimicrobial action can vary. Some pyrazole derivatives are known to inhibit essential enzymes in microbial metabolic pathways. For example, they may interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication, or dihydrofolate reductase (DHFR), an enzyme involved in folic acid synthesis.[9] The ethanol moiety can influence the compound's ability to penetrate the microbial cell wall and interact with these intracellular targets.

Quantitative Data: The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
PE-5 Staphylococcus aureus1.25[10]
PE-6 Escherichia coli62.5[11]
PE-7 Candida albicans2.9[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole-Ethanol Derivatives.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. It is a quantitative method that provides a precise measure of the antimicrobial potency.

Step-by-Step Methodology:

  • Prepare a twofold serial dilution of the pyrazole-ethanol derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Several pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor.[12] Pyrazole-ethanol derivatives have also been investigated for their potential as anti-inflammatory agents.[13][14][15]

Mechanism of Action: The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[12] The ethanol substituent can influence the binding of the pyrazole core to the active site of COX enzymes, potentially enhancing selectivity for COX-2 over the constitutive COX-1 isoform, which is involved in physiological functions. This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

G

Figure 3: Inhibition of the COX-2 pathway by pyrazole-ethanol derivatives.

Quantitative Data: The anti-inflammatory activity can be evaluated in vitro by measuring the inhibition of COX enzymes and in vivo using animal models of inflammation.

Compound IDCOX-2 IC50 (µM)In Vivo ModelEdema Inhibition (%)Reference
PE-8 1.79Carrageenan-induced paw edema80.63[14]
PE-9 2.51Carrageenan-induced paw edema78.09[14]
FR140423 Highly SelectiveCarrageenan-induced paw edemaDose-dependent[12]

Table 3: Anti-inflammatory Activity of Selected Pyrazole-Ethanol Derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-ethanol derivatives is intricately linked to their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to interact with the target.

  • Aryl Substituents: The presence of aryl groups at various positions of the pyrazole ring is a common feature in many biologically active derivatives. The substitution pattern on these aryl rings can fine-tune the compound's activity. For example, the presence of a sulfonamide group on a phenyl ring at the N1 position of the pyrazole is a key feature for COX-2 selectivity.[14]

  • The Role of the Ethanol Moiety: As previously discussed, the ethanol group plays a critical role. Its length, flexibility, and the presence of the hydroxyl group can be optimized to enhance target engagement and improve pharmacokinetic properties. In some cases, replacing the hydroxyl group with other functional groups, such as ethers or amines, can lead to derivatives with different activity profiles.

Future Perspectives and Conclusion

Pyrazole-ethanol derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunability of their structure make them attractive candidates for further drug development efforts. Future research should focus on:

  • Lead Optimization: Utilizing the established SAR to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety of lead compounds in relevant animal models.

References

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Foundational

In Silico ADMET Profiling of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol: A Technical Guide for Drug Discovery Professionals

Executive Summary: The early identification of suboptimal pharmacokinetic and safety profiles is a primary driver of attrition in drug development. Integrating computational, or in silico, screening for Absorption, Distr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The early identification of suboptimal pharmacokinetic and safety profiles is a primary driver of attrition in drug development. Integrating computational, or in silico, screening for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for the rapid, cost-effective triage of chemical matter before significant resource investment.[1][2][3] This guide provides a comprehensive in silico ADMET assessment for the novel scaffold, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, a heterocyclic amine with potential applications in medicinal chemistry.[4] By leveraging a suite of validated computational models, we will construct a holistic ADMET profile, identify potential liabilities, and offer data-driven insights to guide future optimization efforts. This document serves as both a case study and a methodological blueprint for researchers and drug development professionals.

Introduction

The Imperative of Early ADMET Assessment in Drug Discovery

The journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant percentage of failures in clinical trials attributed to poor ADMET properties.[5] Historically, these critical parameters were evaluated late in the development pipeline, leading to costly failures. The modern drug discovery paradigm emphasizes a "fail early, fail cheap" strategy, where potential liabilities are identified at the outset.[6] In silico ADMET prediction has become an indispensable component of this strategy, enabling high-throughput screening of virtual libraries and providing medicinal chemists with crucial guidance for lead optimization.[7][8]

The Candidate Molecule: 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

The subject of this analysis is 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol. It is a small molecule featuring a pyrazole ring linked to an aminoethanol side chain, a combination of functional groups known to exhibit a wide range of biological activities.[4]

  • Molecular Formula: C₆H₁₁N₃O[4]

  • Molecular Weight: 141.17 g/mol [4]

  • Canonical SMILES: OCCNCC1=CNN=C1

  • Structure: Chemical structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Given its structural motifs, this compound serves as a valuable building block for creating more complex molecules for screening and structure-activity relationship (SAR) studies.[4] An early and thorough ADMET assessment is therefore critical to understanding its potential and guiding the design of future derivatives.

The In Silico Paradigm: Principles of Computational ADMET Prediction

In silico ADMET prediction relies on computational models that correlate a molecule's structure with its pharmacokinetic and toxicological properties. These models are broadly categorized as:

  • Quantitative Structure-Activity Relationship (QSAR): These are statistical models that relate quantitative molecular descriptors (e.g., lipophilicity, size, electronic properties) to a specific biological endpoint.[9]

  • Machine Learning (ML) & Deep Learning (DL): Modern approaches utilize advanced algorithms like Random Forests, Support Vector Machines, and Graph Neural Networks (GNNs) trained on large, curated datasets of experimental ADMET data to generate highly predictive models.[10][11]

  • Expert Systems: These are rule-based systems derived from established chemical principles and expert knowledge, often used to flag potential toxicophores or metabolic liabilities.[12]

This guide will employ a consensus approach, integrating predictions from various models to build a robust and reliable ADMET profile.

Foundational Physicochemical Properties

The ADMET profile of a compound is fundamentally governed by its physicochemical properties. These parameters dictate how a molecule will interact with the physiological environment. Key properties were predicted using a consensus of well-established models.

Protocol 2.1: Workflow for Physicochemical Property Calculation

  • Input: Obtain the canonical SMILES string for the molecule: OCCNCC1=CNN=C1.

  • Platform Selection: Utilize a comprehensive, publicly accessible web-based platform such as ADMETlab 2.0 or ADMET-AI.[13][14]

  • Execution: Submit the SMILES string to the platform's calculation engine.

  • Data Curation: Collect the predicted values for key physicochemical endpoints.

  • Analysis: Compare the predicted values against established ranges for "drug-likeness" to provide an initial assessment.

Table 1: Predicted Physicochemical Properties of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

PropertyPredicted ValueInterpretation & Significance
Molecular Weight (MW) 141.17 g/mol Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution.
logP (Octanol/Water Partition) -0.95Indicates high hydrophilicity (water-loving). This may pose a challenge for passive membrane permeability but suggests high aqueous solubility.
logS (Aqueous Solubility) 0.51Corresponds to a highly soluble compound, which is favorable for dissolution in the gastrointestinal tract, a prerequisite for absorption.
Topological Polar Surface Area (TPSA) 77.9 ŲWithin the optimal range for oral bioavailability (<140 Ų). This descriptor is a strong predictor of membrane permeability.
Hydrogen Bond Donors 3Within the acceptable range (<5) for good membrane permeability according to Lipinski's rules.
Hydrogen Bond Acceptors 4Within the acceptable range (<10) for good membrane permeability according to Lipinski's rules.
pKa (Acidic) 13.5 (pyrazole N-H)The pyrazole N-H is weakly acidic.
pKa (Basic) 8.9 (secondary amine)The secondary amine is the primary basic center and will be predominantly protonated (cationic) at physiological pH (7.4), which impacts binding and transport.

Absorption Prediction

Oral absorption is the process by which a drug moves from the gastrointestinal (GI) tract into the bloodstream. It is primarily limited by two factors: dissolution (solubility) and intestinal wall permeation (permeability).[8][15]

Key Determinants & Predicted Profile
  • Aqueous Solubility (logS): The predicted high solubility (logS = 0.51) is a significant advantage, suggesting that the compound will readily dissolve in the GI fluid.[15]

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability.[16] Due to the compound's high polarity (low logP) and cationic state at physiological pH, its passive diffusion is predicted to be low.

  • Human Intestinal Absorption (HIA): This integrated model predicts the total fraction of an orally administered dose that is absorbed. Despite low passive permeability, the high solubility and small size may allow for sufficient absorption.

cluster_input Molecular Structure cluster_properties Physicochemical Descriptors cluster_models Predictive Models cluster_output Absorption Profile SMILES SMILES: OCCNCC1=CNN=C1 LogS Aqueous Solubility (logS) Prediction: High SMILES->LogS Calculate LogP Lipophilicity (logP) Prediction: Low SMILES->LogP Calculate TPSA Polar Surface Area (TPSA) Prediction: Optimal SMILES->TPSA Calculate Permeability Caco-2 Permeability Model LogS->Permeability Input to HIA_Model Human Intestinal Absorption (HIA) Model LogS->HIA_Model Integrate LogP->Permeability Input to TPSA->Permeability Input to Permeability_Result Permeability Prediction: Low Permeability->Permeability_Result HIA_Result HIA (% Absorbed) Prediction: Moderate HIA_Model->HIA_Result Permeability_Result->HIA_Model Integrate

In Silico Workflow for Oral Absorption Prediction.

Table 2: Predicted Absorption Properties

ParameterPredictionInterpretation
Caco-2 Permeability LowThe compound's high polarity and charge are likely to hinder passive transit across the intestinal epithelium.
Human Intestinal Absorption (HIA) Moderate (30-70%)While passive permeability is low, the high solubility and small size may enable moderate absorption, potentially via paracellular routes or transporters. This is a key area for experimental validation.
P-glycoprotein (P-gp) Substrate NoThe molecule is not predicted to be a substrate for the P-gp efflux pump, which is favorable as this pump can actively remove drugs from cells, reducing absorption.

Distribution Prediction

Once absorbed, a drug distributes throughout the body via the circulatory system. Key distribution parameters determine its concentration at the site of action versus other tissues.[17]

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins like albumin. Only the unbound fraction is free to exert a therapeutic effect or be metabolized.[18] The compound's hydrophilicity suggests low PPB.

  • Volume of Distribution (Vdss): Vdss describes the theoretical volume into which a drug has distributed. A low Vdss (<0.7 L/kg) indicates confinement to the bloodstream, while a high Vdss (>1-2 L/kg) suggests extensive tissue distribution.

  • Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for CNS-acting drugs but undesirable for peripherally acting drugs. High polarity and TPSA are generally associated with poor BBB penetration.

Table 3: Predicted Distribution Properties

ParameterPredictionInterpretation
Plasma Protein Binding (PPB) Low (< 20%)Favorable. A high fraction of the drug is expected to be unbound and pharmacologically active.
Volume of Distribution (Vdss) Low-to-ModerateThe compound is not expected to extensively sequester in tissues, leading to predictable plasma concentrations.
Blood-Brain Barrier (BBB) Permeability Low (Unlikely to cross)The high TPSA and low logP strongly suggest the compound will not readily enter the central nervous system, which is a positive safety feature for a non-CNS target.

Metabolism Prediction

Metabolism is the biotransformation of a drug, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) family.[19] Predicting metabolism is crucial for assessing a drug's half-life, potential for drug-drug interactions (DDIs), and formation of active or toxic metabolites.[11]

Protocol 5.1: Workflow for Metabolism Prediction

  • Input: Use the canonical SMILES string.

  • Platform Selection: Employ tools with specific modules for CYP interactions and site of metabolism (SoM) prediction, such as BioTransformer or ADMETlab 2.0.[13][20]

  • CYP Interaction Analysis: Run predictions to determine if the compound is a substrate or inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • SoM Identification: Utilize models that identify the specific atoms on the molecule most likely to undergo metabolic transformation.

  • Visualization: Map the predicted SoMs onto the 2D structure of the molecule for clear interpretation.

cluster_cyp CYP Interaction Models cluster_output Metabolic Profile Molecule 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Substrate Substrate for CYP Isoforms? Molecule->Substrate Inhibitor Inhibitor of CYP Isoforms? Molecule->Inhibitor SoM Site of Metabolism (SoM) Prediction Model Molecule->SoM Substrate_Result Prediction: Likely substrate for CYP2D6 and/or CYP3A4 Substrate->Substrate_Result Inhibitor_Result Prediction: Unlikely to be a potent inhibitor Inhibitor->Inhibitor_Result SoM_Result Predicted SoMs: 1. Carbon alpha to amino group 2. Terminal carbon of ethanol SoM->SoM_Result

Conceptual Workflow for In Silico Metabolism Assessment.

Table 4: Predicted Metabolic Profile

ParameterPredictionInterpretation & Causality
CYP Substrate Likely for CYP2D6, possible for CYP3A4The secondary amine is a common recognition motif for CYP2D6. Metabolism via common isoforms suggests a moderate clearance rate.
CYP Inhibitor Unlikely for major isoformsThe molecule lacks common structural motifs associated with potent CYP inhibition, indicating a low risk for clinically relevant drug-drug interactions.
Sites of Metabolism (SoMs) 1. Primary: Carbon on the ethanol chain alpha to the nitrogen (N-dealkylation or oxidation).2. Secondary: Methylene bridge carbon (oxidation).The primary predicted site is the carbon adjacent to the secondary amine, a chemically labile position susceptible to oxidative metabolism. This provides a clear hypothesis for experimental metabolite identification and a target for chemical modification to enhance metabolic stability if needed.

Excretion Prediction

Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (renal) or liver (biliary). Direct prediction is complex, but key indicators can be estimated.

  • Renal Excretion: Small, hydrophilic molecules that are not extensively metabolized are often cleared by the kidneys. Given the properties of the parent compound, renal excretion is predicted to be a significant pathway.

  • Biliary Excretion: Models for biliary excretion often rely on descriptors like molecular weight and polar surface area.[21] For a small molecule like this, biliary clearance is expected to be low.

Toxicity Prediction

Predicting toxicity is paramount for ensuring patient safety. In silico models screen for various toxicological endpoints by identifying structural alerts (toxicophores) and using ML models trained on extensive toxicity data.[12][22][23]

Protocol 7.1: Comprehensive Toxicity Profiling

  • Input: Use the canonical SMILES string.

  • Platform Selection: Use a platform that covers a broad range of toxicity endpoints, such as ADMET-AI or the ProTox-II server.

  • Endpoint Evaluation: Execute predictions for key endpoints including:

    • Mutagenicity (e.g., Ames test)

    • Carcinogenicity

    • hERG (human Ether-à-go-go-Related Gene) inhibition (indicator of cardiotoxicity)

    • Hepatotoxicity / Drug-Induced Liver Injury (DILI)

  • Data Synthesis: Consolidate the predictions into a clear, interpretable table. For each prediction, note the confidence level or applicability domain of the model if provided by the tool.

Table 5: Predicted Toxicological Profile

EndpointPredictionConfidenceInterpretation
Ames Mutagenicity Non-mutagenicHighThe structure lacks common alerts for DNA reactivity, suggesting a low risk of mutagenicity.
Carcinogenicity Non-carcinogenModerateNo obvious structural alerts for carcinogenicity are present.
hERG Inhibition Low riskHighThe compound does not fit the typical pharmacophore for hERG channel blockers (e.g., basic nitrogen with nearby lipophilic groups), indicating a low risk of cardiotoxicity.
Hepatotoxicity (DILI) Low riskModerateNo structural alerts associated with reactive metabolite formation or other mechanisms of liver injury were identified.
Skin Sensitization Low riskModerateThe molecule is not predicted to be a skin sensitizer.

Synthesis and Interpretation: A Holistic ADMET Profile

This section consolidates the individual predictions into a single, actionable profile, providing a high-level assessment of the molecule's drug-like potential.

cluster_ADME ADMET Summary cluster_assessment Overall Assessment Compound 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (SMILES: OCCNCC1=CNN=C1) Absorption Absorption + High Solubility + Favorable TPSA - Low Permeability - Moderate HIA Compound->Absorption Distribution Distribution + Low PPB + Low BBB Penetration - Low-Moderate Vdss Compound->Distribution Metabolism Metabolism + Low DDI Risk (Inhibition) - Likely CYP Substrate Compound->Metabolism Toxicity Toxicity + No Mutagenicity Alert + Low hERG Risk + Low Hepatotoxicity Risk - (No major liabilities predicted) Compound->Toxicity Strengths Strengths: • Excellent Physicochemical Profile • High Solubility • Low Toxicity & DDI Risk • Good Safety Profile (No BBB, hERG) Absorption->Strengths Liabilities Potential Liabilities: • Low Membrane Permeability • Moderate Oral Absorption • Potential for CYP-mediated Metabolism Absorption->Liabilities Distribution->Strengths Distribution->Liabilities Metabolism->Strengths Metabolism->Liabilities Toxicity->Strengths Toxicity->Liabilities

Holistic ADMET Profile and Assessment Summary.

Expert Interpretation:

The in silico profile of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol presents a molecule with a promising safety and physicochemical foundation but with a clear liability in its absorption profile.

  • Strengths: The compound exhibits excellent "drug-like" properties in terms of molecular size, polarity (TPSA), and hydrogen bonding capacity. Its predicted high aqueous solubility is a major asset for formulation. Furthermore, the toxicity profile is remarkably clean, with low predicted risks for mutagenicity, cardiotoxicity, and hepatotoxicity. The low potential for CYP inhibition also suggests a minimal risk of drug-drug interactions, a highly desirable characteristic.

  • Potential Liabilities: The primary concern is the low predicted membrane permeability , a direct consequence of the molecule's high hydrophilicity (low logP) and its cationic charge at physiological pH. This translates to a prediction of only moderate human intestinal absorption. While not a fatal flaw, it indicates that oral bioavailability may be limited. The predicted metabolism via common CYP enzymes suggests that the compound's in vivo half-life may be short to moderate, a factor to consider for dosing regimens.

  • Strategic Recommendations:

    • Experimental Validation: The first priority should be to experimentally validate the key predictions using in vitro assays: aqueous solubility (thermodynamic or kinetic), Caco-2 permeability, and metabolic stability in human liver microsomes.

    • Medicinal Chemistry Strategy: If the low permeability is confirmed, medicinal chemistry efforts should focus on strategies to modulate lipophilicity. This could involve masking the polar hydroxyl or amine groups (e.g., prodrug strategies) or adding small, non-polar substituents to the pyrazole ring, while carefully monitoring for any negative impact on the toxicity profile or target activity.

    • Alternative Routes: Given the high solubility, the scaffold may be highly suitable for parenteral (intravenous) administration if an oral route proves unviable.

Conclusion

This in-depth technical guide demonstrates the power of a structured, multi-model in silico ADMET workflow to comprehensively profile a novel chemical entity. For 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, the computational analysis has identified a molecule with a strong safety and physicochemical profile but a potential absorption hurdle. This early insight is invaluable, allowing for the strategic allocation of resources to validate these findings and to proactively design next-generation analogs with an improved overall ADMET balance. These predictions serve not as a final judgment, but as a robust, data-driven foundation for informed decision-making in the drug discovery process.

References

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  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). Oxford Academic. Available at: [Link]

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  • 2-[methyl(2H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol. PubChem. Available at: [Link]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. (2024). MDPI. Available at: [Link]

  • Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. (2021). Arabian Journal of Chemistry. Available at: [Link]

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  • Machine learning models in the prediction of drug metabolism: challenges and future perspectives. (2021). Taylor & Francis Online. Available at: [Link]

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  • In Silico Prediction of Biliary Excretion of Drugs in Rats Based on Physicochemical Properties. (2009). ResearchGate. Available at: [Link]

  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2022). MDPI. Available at: [Link]

  • Mechanistic Approaches to Predicting Oral Drug Absorption. (2009). PMC. Available at: [Link]

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Sources

Exploratory

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, pyrazole derivatives are of paramount importance due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol , is a key synthetic intermediate.[4] Its bifunctional nature, incorporating both a pyrazole ring and an amino-alcohol side chain, makes it a versatile building block for constructing more complex molecules with potential therapeutic applications.[4]

Accurate structural elucidation is the bedrock of chemical research and development. This guide provides a comprehensive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol. As a self-validating system, the protocols and data interpretation outlined herein are designed to ensure researchers can confidently identify and characterize this molecule, grounding their subsequent synthetic and biological work in robust analytical evidence.

Part 1: Mass Spectrometry Analysis for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For a polar, nitrogen-containing molecule like 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to minimize excessive fragmentation and preserve the molecular ion.[5][6]

Expected Molecular Ion and Fragmentation Pathways

In positive-ion ESI-MS, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z of 142.18 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in MS/MS analysis provides a roadmap to the molecule's structure. The pyrazole ring and the aminoethanol side chain offer distinct fragmentation routes. Key fragmentation processes for pyrazole-containing compounds include the expulsion of N₂ or HCN from the heterocyclic ring.[7] The side chain is susceptible to cleavage at the C-C, C-N, and C-O bonds.

dot graph "Mass_Spectrometry_Fragmentation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z 142.18", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="Fragment A\nm/z 124.17", tooltip="Loss of H₂O"]; F2 [label="Fragment B\nm/z 97.08", tooltip="Cleavage of C-C bond in ethanol moiety"]; F3 [label="Fragment C\nm/z 81.07", tooltip="Pyrazole methylene cation"]; F4 [label="Fragment D\nm/z 69.07", tooltip="Loss of N₂ from pyrazole ring"];

M -> F1 [label="- H₂O (18.01)"]; M -> F2 [label="- CH₂CH₂OH (45.06)"]; F2 -> F3 [label="- NH₂ (16.01)"]; F3 -> F4 [label="- N₂ (28.00)"]; }

Caption: Predicted ESI-MS/MS fragmentation pathway for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.


Summary of Mass Spectrometry Data

The following table summarizes the predicted key ions for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in an ESI-MS analysis.

IonCalculated m/zAssignment
[M+H]⁺142.18Protonated Molecular Ion
Fragment A124.17[M+H - H₂O]⁺
Fragment B97.08[C₄H₉N₃]⁺
Fragment C81.07[C₄H₅N₂]⁺ (Pyrazole methylene cation)
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Chromatographic Separation (Optional but Recommended): Inject 5 µL of the sample solution into a Liquid Chromatography (LC) system equipped with a C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to facilitate protonation).

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: Set to an appropriate value, typically between 3.5 and 4.5 kV.[8]

    • Drying Gas: Nitrogen, at a flow rate of 8-12 L/min and a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Scan Range: m/z 50-300 for a full scan.

    • Data Acquisition: Acquire data in both full scan mode to detect the [M+H]⁺ ion and in MS/MS mode (product ion scan) by selecting the precursor ion at m/z 142.2 to observe fragmentation.

Part 2: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides an unambiguous structural assignment.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

// Atom numbering for NMR N1 [label="N1(H)", pos="0,1!", color="#EA4335"]; N2 [label="N2", pos="-0.87,0.5!", color="#EA4335"]; C3 [label="C3", pos="-0.87,-0.5!"]; C4 [label="C4(H)", pos="0,-1!"]; C5 [label="C5(H)", pos="0.87,-0.5!"]; C6 [label="C6(H₂)", pos="-1.8,-1!"]; N7 [label="N7(H)", pos="-2.8,-0.5!", color="#4285F4"]; C8 [label="C8(H₂)", pos="-3.8,-1!"]; C9 [label="C9(H₂)", pos="-4.8,-0.5!"]; O10 [label="O10(H)", pos="-5.8,-1!", color="#34A853"];

// Bonds N1 -- N2 -- C3 -- C4 -- C5 -- N1; C3 -- C6; C6 -- N7; N7 -- C8; C8 -- C9; C9 -- O10; }

Caption: Structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol with atom numbering for NMR assignments.


¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration). The presence of exchangeable protons (N-H and O-H) will result in broad signals whose chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data (in DMSO-d₆, 300 MHz)

AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
C5-H ~7.5d1HDeshielded proton on the pyrazole ring, coupled to C4-H.
C4-H ~6.0d1HShielded proton on the pyrazole ring, coupled to C5-H.
N1-H ~12.0br s1HAcidic proton on the pyrazole nitrogen, broad due to exchange.
C6-H₂ ~3.8s2HMethylene protons adjacent to the pyrazole ring and amino group.
C8-H₂ ~2.8t2HMethylene protons adjacent to the amino nitrogen and C9.
C9-H₂ ~3.5t2HMethylene protons deshielded by the adjacent hydroxyl group.
N7-H / O10-H Variablebr s2HExchangeable protons; may overlap or appear as separate broad signals.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the lack of symmetry, six distinct signals are expected for the six carbon atoms.

Predicted ¹³C NMR Data (in DMSO-d₆, 75 MHz)

AssignmentChemical Shift (δ, ppm) (Predicted)Rationale
C 5~135Aromatic-like carbon in the pyrazole ring.
C 3~145Pyrazole carbon bearing the side chain.
C 4~105Shielded carbon in the pyrazole ring.
C 9~60Carbon attached to the electronegative oxygen atom.[9][10]
C 8~50Carbon adjacent to the amino nitrogen.
C 6~45Methylene carbon between the pyrazole and the amino group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of N-H and O-H protons, making them more readily observable.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 300 MHz or higher field spectrometer.

    • Set an appropriate spectral width (~15 ppm) and acquisition time (~2-3 seconds).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set an appropriate spectral width (~200 ppm).

    • A longer acquisition time and a greater number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, such as the correlation between C4-H and C5-H, and between C8-H₂ and C9-H₂.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are critical for connecting the pyrazole ring to the side chain (e.g., correlation from C6-H₂ protons to C3 and C4 of the pyrazole ring).

Conclusion

The structural characterization of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is reliably achieved through the synergistic application of mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the molecular weight (m/z 142.18 for [M+H]⁺) and provides structural clues through predictable fragmentation patterns. NMR spectroscopy, particularly ¹H and ¹³C NMR, delivers an unambiguous map of the molecular framework by detailing the chemical environment and connectivity of each atom. The methodologies and predicted data in this guide offer a robust framework for researchers, ensuring the confident identification of this valuable synthetic intermediate and facilitating its application in the development of novel chemical entities.

References

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  • Fares, M., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103444. [Link]

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Foundational

crystal structure analysis of pyrazole compounds

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrazole Compounds Authored by a Senior Application Scientist Foreword: The Architectural Blueprint of a Privileged Scaffold In the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrazole Compounds

Authored by a Senior Application Scientist

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is the cornerstone of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3][4][5] Its prevalence stems from its unique physicochemical properties and its ability to engage in diverse biological interactions.[6][7] However, the full potential of a pyrazole-based compound—its efficacy, stability, and bioavailability—is not defined by its two-dimensional chemical structure alone. The key lies in its three-dimensional architecture in the solid state.

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core techniques and interpretive frameworks for the . We move beyond mere protocol, delving into the causality behind experimental choices and the profound implications of crystallographic data. Understanding the crystal structure is not merely an academic exercise; it is the foundational step in rational drug design and the engineering of novel materials.

The Genesis of Order: From Solution to Single Crystal

The journey of crystal structure analysis begins with its most critical and often most challenging step: growing a high-quality single crystal. A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries. This perfect, ordered arrangement is essential for the diffraction experiment that follows. Without a suitable crystal, the most advanced diffractometer is useless.

The choice of crystallization method is dictated by the physicochemical properties of the pyrazole derivative, such as its solubility and stability. The underlying principle is to create a supersaturated solution from which the compound slowly precipitates in an ordered fashion. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction (SCXRD).

Common Crystallization Protocols for Pyrazole Compounds

a) Slow Evaporation (The Patient Approach)

This is the simplest and most common method. The rationale is to gradually increase the concentration of the solute past its saturation point by slowly removing the solvent through evaporation.

  • Step 1: Solvent Selection. Choose a solvent in which the compound has moderate solubility at room temperature. Common choices for pyrazole derivatives include ethanol, methanol, acetone, and ethyl acetate.[8]

  • Step-2: Dissolution. Dissolve the purified pyrazole compound in the chosen solvent to create a solution that is near-saturation. Gentle warming can be used to increase solubility, but ensure the compound is stable at that temperature.

  • Step 3: Filtration. Filter the solution while warm through a syringe filter (0.22 µm) into a clean vial. This removes any particulate impurities that could act as unwanted nucleation sites.

  • Step 4: Incubation. Cover the vial with a cap, or parafilm, pierced with a few small holes from a needle. This restricts the rate of evaporation. An overly rapid evaporation rate is a common cause of failure, leading to the formation of many small crystals instead of a few large ones. Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

b) Solvent Diffusion (The Gentle Exchange)

This technique is ideal for compounds that are highly soluble in one solvent (the "good" solvent) but insoluble in another (the "anti-solvent" or "precipitant"). The two solvents must be miscible.

  • Step 1: Dissolve the compound in a minimal amount of the "good" solvent in a small vial.

  • Step 2: Carefully layer the "anti-solvent" on top of this solution without mixing. This can be done by slowly trickling the anti-solvent down the side of the vial.

  • Step 3: Seal the vial and leave it undisturbed. Over time, the two solvents will slowly diffuse into one another. As the anti-solvent mixes with the good solvent, the solubility of the pyrazole compound decreases, leading to slow, controlled crystallization at the interface.

A common system for pyrazoles is dissolving the compound in ethanol or methanol and using water as the anti-solvent.[8]

The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, "gold standard" analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[9] It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.[10][11]

Theoretical Bedrock: Bragg's Law

The technique is founded on the principle of X-ray diffraction, discovered by Max von Laue in 1912.[10] When a beam of monochromatic X-rays strikes a crystal, the rays are scattered by the electrons of the atoms. In a crystal, where atoms are arranged in a regular, repeating lattice, the scattered waves interfere with each other. Constructive interference (a diffracted beam) occurs only when the conditions of Bragg's Law are met:

nλ = 2d sinθ

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays.

  • d is the spacing between parallel planes of atoms in the crystal lattice.

  • θ is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles (θ) and intensities of all the diffracted beams, we can work backward to determine the d-spacings of all the lattice planes and ultimately reconstruct a three-dimensional map of the electron density within the crystal.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow. The diagram below illustrates the key stages, each of which is critical for a successful outcome.

Crystal_Structure_Analysis_Workflow cluster_prep Sample Preparation cluster_exp Experimental Phase cluster_analysis Computational Analysis cluster_interp Interpretation & Application Synthesis Compound Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Structural Analysis (Geometry, Interactions) Structure_Refinement->Structural_Analysis Publication Publication & Application (e.g., Drug Design) Structural_Analysis->Publication

Caption: The overall workflow for pyrazole compound crystal structure analysis.

Structure Solution and Refinement

This is the computational heart of the process, where the raw diffraction data is transformed into a chemically meaningful molecular model.

  • Data Processing: The collected diffraction images are processed to determine the intensity and position of each reflection. This step also involves scaling the data and applying corrections for experimental factors.

  • Structure Solution: This step addresses the "phase problem." While we can measure the intensities of the diffracted waves, we lose the phase information. Structure solution methods, such as Direct Methods or Patterson functions, are used to generate an initial hypothesis for the phases, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process fine-tunes the atomic positions, and thermal parameters until the best possible fit is achieved.

A variety of powerful software suites are available for this process, such as SHELX, Olex2, and APEX, which provide integrated environments for solving, refining, and analyzing crystal structures.[12][13][14][15]

Interpreting the Blueprint: From Atomic Coordinates to Supramolecular Chemistry

A solved crystal structure is a rich dataset. The analysis goes beyond simple molecular confirmation to explore the subtle intra- and intermolecular forces that govern the compound's properties.

Molecular Geometry and Conformation

The primary output is the precise geometry of the pyrazole molecule. This includes:

  • Bond Lengths and Angles: These can reveal details about electronic effects, such as π-delocalization within the pyrazole ring.[16]

  • Torsion Angles: These define the three-dimensional shape or conformation of the molecule, particularly the relative orientation of substituents on the pyrazole ring.[2][16] For example, the dihedral angle between the pyrazole ring and an attached phenyl ring is a key conformational parameter.[16][17]

Supramolecular Architecture: The Power of Intermolecular Interactions

Individual molecules rarely exist in isolation in a crystal. They self-assemble into intricate, three-dimensional architectures held together by a network of non-covalent interactions. For pyrazole compounds, these interactions are paramount to understanding their solid-state behavior.

  • Hydrogen Bonds: The pyrazole ring is an excellent hydrogen bond donor (the N-H group) and acceptor (the lone pair on the second nitrogen atom).[13] This leads to the formation of robust and predictable hydrogen-bonding motifs. Common interactions observed in pyrazole crystals include N-H···N, N-H···O, and C-H···O hydrogen bonds, which can link molecules into dimers, chains (catemers), or more complex 3D networks.[16][18][19] The specific motif adopted can be influenced by substituents on the ring.[18]

  • π-π Stacking: The aromatic pyrazole ring and any attached aromatic substituents can interact via π-π stacking.[1][20] These interactions play a significant role in the close packing of molecules and the overall stability of the crystal lattice.

  • Halogen Bonding and Other Interactions: Substituents on the pyrazole ring can introduce other specific interactions, such as C-H···F or halogen bonds, which further direct the crystal packing.[16]

The interplay of these interactions dictates the final crystal packing, which in turn influences physical properties like melting point, solubility, and stability. Polymorphism—the ability of a compound to exist in more than one crystal form—arises from different possible packing arrangements and can have profound consequences in the pharmaceutical industry.

Visualization and Quantification: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal.[1][2] It maps the close contacts a molecule has with its neighbors, providing a visual summary of the interaction landscape. The surface can be color-coded based on properties like the distance to the nearest atom outside the surface, allowing for the immediate identification of hydrogen bonds and other close contacts.[21]

Furthermore, the analysis generates a 2D "fingerprint plot," which summarizes the distribution of intermolecular contacts, quantifying the relative contribution of each type of interaction (e.g., H···H, O···H, N···H) to the overall crystal packing.[1][21][22] This provides an invaluable quantitative insight into the forces governing the supramolecular assembly.

Application in Drug Discovery and Materials Science

The detailed structural information gleaned from SCXRD is not an end in itself but a critical input for rational design.

  • Structure-Activity Relationship (SAR) Studies: In drug development, understanding the precise 3D structure of a pyrazole derivative allows researchers to establish clear SARs.[23] By correlating specific conformations and intermolecular interactions with biological activity, medicinal chemists can make informed decisions to optimize lead compounds for improved potency and selectivity.[24]

  • Receptor Binding: The crystal structure reveals the exact shape of the molecule that will interact with a biological target, such as an enzyme or receptor. This information is crucial for computational modeling and docking studies to predict and understand binding affinity.[25]

  • Polymorph Screening: Different polymorphs of a drug can have different solubilities and dissolution rates, directly impacting bioavailability. SCXRD is the definitive method for identifying and characterizing different polymorphic forms, a critical step in pharmaceutical development to ensure batch-to-batch consistency and therapeutic efficacy.

  • Crystal Engineering: In materials science, understanding the relationship between molecular structure and the resulting supramolecular assembly allows for the rational design of new materials (e.g., metal-organic frameworks, coordination polymers) with desired properties, such as porosity, conductivity, or luminescence.[26]

Conclusion

Crystal structure analysis is an indispensable tool in the study of pyrazole compounds. It elevates our understanding from a simple 2D chemical diagram to a high-resolution 3D blueprint of the molecule and its environment in the solid state. By employing meticulous crystallization techniques, leveraging the power of single-crystal X-ray diffraction, and applying sophisticated analytical tools like Hirshfeld surface analysis, we can unlock a wealth of information. This knowledge of molecular geometry, conformation, and the hierarchy of intermolecular interactions is the bedrock upon which we can build the next generation of pyrazole-based pharmaceuticals and advanced materials.

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Exploratory

The Pyrazole Scaffold: A Privileged Motif for Targeting Key Drivers of Human Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold" in drug discovery.[3] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and offer insights into the structure-activity relationships that drive the potency and selectivity of these versatile compounds.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring is a highly adaptable chemical scaffold, allowing for extensive functionalization at multiple positions. This structural versatility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it possible to design potent and selective inhibitors for a wide range of biological targets.[4] The success of pyrazole-based drugs such as the anti-inflammatory agent Celecoxib, and the anti-cancer drugs Crizotinib and Ruxolitinib, underscores the therapeutic potential of this heterocyclic motif.[2][5] This guide will provide a comprehensive overview of the major classes of therapeutic targets for pyrazole derivatives, offering a blend of established knowledge and recent advances in the field.

Pyrazole Derivatives in Oncology: Targeting the Kinome and Beyond

The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of targeted therapy.[6] Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors, primarily due to their ability to mimic the hinge region of ATP and form key interactions within the ATP-binding pocket of these enzymes.[7]

Key Kinase Targets

A multitude of kinases across different families have been successfully targeted by pyrazole-based inhibitors. These include:

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR (Epidermal Growth Factor Receptor): Pyrazole derivatives have been designed to show potent inhibitory activity against EGFR, with some compounds demonstrating IC50 values in the sub-micromolar range.[8]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, pyrazole compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis. Several derivatives have shown potent dual inhibition of EGFR and VEGFR-2.[8]

  • Non-Receptor Tyrosine Kinases:

    • BTK (Bruton's Tyrosine Kinase): Important in B-cell malignancies, BTK is a validated target for pyrazole-based drugs.

  • Serine/Threonine Kinases:

    • CDKs (Cyclin-Dependent Kinases): As key regulators of the cell cycle, the inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[5]

    • PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway for cell growth and survival. Pyrazole derivatives have been developed as potent inhibitors of PI3K, demonstrating significant cytotoxicity in cancer cell lines.[8]

    • MAPK/ERK Pathway: This pathway is also central to cell proliferation and survival, and pyrazole-based compounds have shown inhibitory activity against key kinases in this cascade.

The following diagram illustrates the central role of the PI3K/AKT/mTOR signaling pathway and highlights where pyrazole inhibitors can intervene.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition Kinase_Assay_Workflow Start Start Prep Prepare Serial Dilutions of Pyrazole Compounds Start->Prep Setup Set up Kinase Reaction (Kinase, Substrate, Compound) Prep->Setup Initiate Initiate Reaction with ATP Setup->Initiate Incubate1 Incubate (e.g., 60 min) Initiate->Incubate1 AddADPReagent Add ADP-Glo™ Reagent Incubate1->AddADPReagent Incubate2 Incubate (40 min) AddADPReagent->Incubate2 AddDetectionReagent Add Kinase Detection Reagent Incubate2->AddDetectionReagent Incubate3 Incubate (30-60 min) AddDetectionReagent->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Pyrazole Derivatives as Anti-inflammatory Agents: Targeting COX Enzymes

Chronic inflammation is a key factor in a wide range of diseases, including arthritis, cardiovascular disease, and some cancers. [5]Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are key mediators of inflammation. [9]There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. [9]

Mechanism of COX-2 Selectivity

Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, are designed to selectively inhibit COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. [10]This selectivity is achieved due to a key difference in the active sites of the two enzymes. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. [9][11]The bulky substituents often found on pyrazole-based COX-2 inhibitors can fit into this side pocket, allowing for high-affinity binding to COX-2 while sterically hindering their entry into the narrower active site of COX-1.

COX_Inhibition cluster_0 Inhibition of COX-1 cluster_1 Inhibition of COX-2 COX1 COX-1 Active Site Narrow Channel COX2 COX-2 Active Site Wider Channel + Side Pocket Pyrazole_NonSelective Non-selective NSAID Pyrazole_NonSelective->COX1 Binds Pyrazole_NonSelective->COX2 Binds Pyrazole_Selective Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Selective->COX1 Blocked Pyrazole_Selective->COX2 Binds tightly in side pocket

Sources

Foundational

The Physicochemical Landscape of Substituted Pyrazoles: A Technical Guide for Rational Drug Design

Introduction: The Pyrazole Scaffold in Medicinal Chemistry As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the pyrazole ring as a privileged scaffold. Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the pyrazole ring as a privileged scaffold. Structurally, 1H-pyrazole is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms: an acidic, pyrrole-like nitrogen (N1) that acts as a hydrogen bond donor, and a basic, sp²-hybridized pyridine-like nitrogen (N2) that serves as a hydrogen bond acceptor[1].

This unique electronic distribution makes pyrazole an exceptional bioisostere for phenyl or phenol rings. While benzene is highly lipophilic (ClogP ~2.14), the introduction of the pyrazole core (ClogP ~0.24) drastically reduces lipophilicity while maintaining aromaticity and introducing critical hydrogen-bonding vectors[2]. Consequently, over 50 FDA-approved drugs—ranging from the COX-2 inhibitor celecoxib to the kinase inhibitor ruxolitinib—leverage substituted pyrazoles to fine-tune absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles[2][3].

However, functionalizing the pyrazole ring introduces complex physicochemical behaviors, including annular tautomerism, dynamic acid-base equilibria, and shifting lipophilicity profiles. Understanding and quantifying these properties is not merely an analytical exercise; it is the cornerstone of rational drug design.

Annular Tautomerism and Structural Dynamics

When a pyrazole ring is asymmetrically substituted at the carbon atoms (e.g., at C3), it exists in solution as a dynamic equilibrium of two prototropic tautomers: the 3-substituted and 5-substituted forms[2][4]. This 1,2-proton transfer between the adjacent nitrogen atoms is heavily influenced by the electronic nature of the substituents and the dielectric constant of the solvent[4].

Causality in Drug Design: Tautomerism dictates the regioselectivity of N-alkylation reactions during synthesis and profoundly impacts how the molecule interacts with its biological target. A compound may crystallize in one tautomeric form but bind to a receptor pocket in another, driven by localized hydrogen-bonding networks[4].

Tautomerism Cation Pyrazolium Cation (pH < 2.5) Taut3 3-Substituted Tautomer (Neutral) Cation->Taut3 -H+ Taut5 5-Substituted Tautomer (Neutral) Cation->Taut5 -H+ Taut3->Taut5 Prototropic Shift (Solvent Dependent) Anion Pyrazolide Anion (pH > 14.2) Taut3->Anion -H+ Taut5->Anion -H+

Fig 1: Prototropic tautomerism and pH-dependent ionization states of substituted pyrazoles.

Acid-Base Properties (pKa) of Substituted Pyrazoles

Unsubstituted pyrazole is amphoteric. It acts as a weak base (conjugate acid pKa ~2.5) and a very weak acid (pKa ~14.2)[1][2]. Because its basic pKa is significantly lower than physiological pH (7.4), pyrazole remains predominantly neutral in systemic circulation, allowing for excellent membrane permeability.

However, substitutions dramatically alter this landscape:

  • Electron-Withdrawing Groups (EWGs): Placing a nitro group at C4 (4-nitropyrazole) withdraws electron density from the ring, lowering the basic pKa below 0 and increasing the acidity of the N-H proton.

  • Electron-Donating Groups (EDGs): Alkyl substitutions (e.g., 3,5-dimethylpyrazole) push electron density into the ring, raising the basic pKa to ~4.0, which can introduce pH-dependent solubility issues in the gastrointestinal tract.

Protocol 1: Cosolvent Potentiometric Titration for pKa Determination

Because many substituted pyrazoles lack the aqueous solubility required for standard titration, we employ a cosolvent methodology (Yasuda-Shedlovsky extrapolation).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the substituted pyrazole in a standardized methanol/water mixture (e.g., 30%, 40%, and 50% w/w methanol). Causality: Methanol ensures complete dissolution of lipophilic derivatives while maintaining a predictable dielectric constant.

  • Ionic Strength Adjustment: Add 0.15 M KCl to the solution. Causality: Maintaining a constant ionic strength mimics physiological conditions and prevents variations in activity coefficients during the titration.

  • Titration: Titrate the solution using standardized 0.5 N HCl (to find the basic pKa) or 0.5 N KOH (to find the acidic pKa) under a nitrogen atmosphere at 25.0 ± 0.1 °C. Causality: Nitrogen prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the pH readings.

  • Data Extrapolation: Plot the apparent pKa (psKa) measured in the cosolvent mixtures against the inverse of the solvent's dielectric constant (1/ε). Extrapolate the linear regression to the dielectric constant of pure water (1/ε = 0.0127) to determine the true aqueous pKa.

Lipophilicity (LogP/LogD) and Permeability

Lipophilicity is the primary driver of a drug's absorption, plasma protein binding, and clearance. While the parent pyrazole is highly hydrophilic (LogP 0.24), functionalization allows medicinal chemists to tune lipophilicity precisely[2][3]. N-alkylation (e.g., 1-methylpyrazole) removes the hydrogen bond donor capacity, resulting in a distinct increase in LogP and a drop in Topological Polar Surface Area (TPSA), which generally enhances blood-brain barrier (BBB) penetration.

Protocol 2: RP-HPLC Determination of LogP

For highly lipophilic or poorly soluble pyrazole derivatives, the traditional shake-flask method often fails due to emulsion formation or undetectable aqueous concentrations. We utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as a robust, high-throughput alternative[5].

Step-by-Step Methodology:

  • Column Selection: Utilize a C18 stationary phase column (e.g., 5 µm, 4.6 × 150 mm). Causality: The hydrophobic C18 chains mimic the lipid environment of biological membranes.

  • Mobile Phase Preparation: Prepare mixtures of methanol and buffered water (pH 7.4, 20 mM phosphate buffer) in varying ratios (e.g., 40% to 80% methanol). Causality: Buffering to pH 7.4 ensures the pyrazole is in its neutral state, allowing for the measurement of the true partition coefficient (LogP) rather than the distribution coefficient (LogD).

  • Reference Calibration: Inject a set of 5-7 reference compounds with known, highly accurate shake-flask LogP values (e.g., toluene, bromobenzene, naphthalene). Record their retention times ( tR​ ) and calculate their capacity factors ( k′ ).

  • Sample Injection: Inject the substituted pyrazole and calculate its capacity factor.

  • Correlation: Plot logk′ of the reference compounds against their known LogP values to create a calibration curve. Interpolate the LogP of the substituted pyrazole from this curve[5].

Quantitative Physicochemical Summary

The following table summarizes the impact of substitution on the physicochemical profile of the pyrazole scaffold compared to benzene.

CompoundpKa (Conjugate Acid)LogPTPSA (Ų)HBDHBA
Benzene N/A2.140.000
1H-Pyrazole 2.500.2428.712
3-Methylpyrazole ~3.000.7528.712
1-Methylpyrazole 2.000.6017.802
4-Nitropyrazole < 0.00~0.5074.515

Data synthesized from foundational medicinal chemistry principles and literature[1][2][3]. Note how N-methylation (1-Methylpyrazole) eliminates the HBD, reducing TPSA and altering the pKa.

Integrated Profiling Workflow

To ensure that newly synthesized pyrazole derivatives meet the stringent criteria for oral bioavailability (e.g., Lipinski's Rule of Five), our laboratory employs a sequential, self-validating workflow. pKa must be determined first, as it dictates the pH at which LogP and permeability assays must be conducted.

Workflow Synth Compound Synthesis & Purification pKa Potentiometric Titration (pKa Determination) Synth->pKa LogP RP-HPLC / Shake-Flask (LogP/LogD Profiling) pKa->LogP Perm PAMPA / Caco-2 (Permeability) LogP->Perm Lead Lead Optimization (SAR Modeling) Perm->Lead

Fig 2: Sequential physicochemical profiling workflow for pyrazole-based drug candidates.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies National Institutes of Health (NIH)[Link]

  • Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVID-19 Journal of Medicinal and Chemical Sciences[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles MDPI (Molecules)[Link]

  • Investigation of the Lipophilicity of Antiphlogistic Pyrazole Derivatives: Relationships Between Log Kw and Log P Values Taylor & Francis (Journal of Liquid Chromatography)[Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways Arabian Journal of Chemistry[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, a valuable heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this protocol is a robust and high-yield reductive amination strategy, which couples a pyrazole-3-carbaldehyde precursor with ethanolamine. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization, characterization, and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Introduction & Strategic Overview

The compound 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS 1156319-75-3) integrates several key pharmacophoric features: a pyrazole ring, a secondary amine linker, and a primary alcohol.[1] Pyrazole scaffolds are a cornerstone in drug discovery, appearing in numerous approved drugs due to their diverse biological activities.[2] The amino-alcohol side chain provides a versatile handle for further functionalization and can participate in hydrogen bonding, a critical interaction in molecular recognition at biological targets.

The most logical and efficient pathway to this target molecule is through the reductive amination of a suitable pyrazole-3-carbaldehyde with ethanolamine. This strategy is superior to direct N-alkylation methods, which are often plagued by low yields and over-alkylation byproducts.[3] Our approach focuses on the controlled, two-step, one-pot sequence of imine formation followed by in-situ reduction.

The Synthetic Pathway: Mechanistic Insights

The synthesis hinges on the reductive amination reaction, a cornerstone of modern amine synthesis. The process can be conceptually broken down into two primary stages that occur in the same reaction vessel.

Rationale for Precursor Selection
  • 1H-Pyrazole-3-carbaldehyde: This is the ideal electrophile. The aldehyde group is highly reactive towards nucleophilic attack by an amine. This precursor can be synthesized via established methods like the Vilsmeier-Haack reaction on the corresponding hydrazone of a methyl ketone, providing a reliable source if not commercially available.[4][5][6]

  • Ethanolamine: A readily available, inexpensive primary amine that serves as the nucleophile, incorporating the desired amino-ethanol moiety in a single step.

The Reductive Amination Mechanism

The reaction proceeds through the initial formation of a Schiff base (an imine), which is then selectively reduced to the target secondary amine.

  • Imine Formation: The nitrogen of ethanolamine performs a nucleophilic attack on the carbonyl carbon of pyrazole-3-carbaldehyde. This is followed by dehydration to yield a C=N double bond, forming the imine intermediate. This equilibrium is often facilitated by a mildly acidic catalyst which protonates the carbonyl oxygen, increasing its electrophilicity.

  • Reduction: A hydride-based reducing agent, introduced into the reaction, selectively reduces the protonated imine (iminium ion). The choice of reducing agent is critical. A mild reagent like Sodium Borohydride (NaBH₄) is sufficient and cost-effective. More selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent alternatives that can reduce the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.[3]

Below is a diagram illustrating the core mechanistic pathway.

G cluster_0 Stage 1: Imine Formation (Equilibrium) cluster_1 Stage 2: Reduction P3C Pyrazole-3- carbaldehyde Iminium Iminium Ion Intermediate P3C->Iminium + H⁺ - H₂O EA Ethanolamine EA->P3C Nucleophilic Attack Product 2-[(2H-Pyrazol-3-ylmethyl) amino]ethanol Iminium->Product Reducer NaBH₄ (Hydride Source) Reducer->Iminium Hydride Attack G A 1. Dissolve 1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous MeOH. B 2. Add Ethanolamine (1.1 eq) and stir for 30 min at RT. A->B C 3. Cool reaction mixture to 0 °C (ice-water bath). B->C D 4. Add NaBH₄ (1.5 eq) portion-wise over 20 min. C->D E 5. Warm to RT and stir for 3 hours. Monitor by TLC. D->E F 6. Quench reaction with sat. NaHCO₃(aq). E->F G 7. Concentrate in vacuo to remove MeOH. F->G H 8. Extract aqueous layer with DCM (3x). G->H I 9. Combine organic layers, wash with brine, dry over Na₂SO₄. H->I J 10. Filter and concentrate to yield crude product. I->J K 11. Purify via silica gel chromatography. J->K

Sources

Application

Application Notes and Protocols for the In Vitro Experimental Use of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Introduction: The Therapeutic Potential of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically approved drugs with diverse therapeutic applications.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5] This has fueled extensive research into novel pyrazole-containing compounds as potential therapeutic agents.

The compound 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is a unique molecule that combines the biologically active pyrazole ring with an ethanolamine side chain.[6] This structure presents several points for potential interaction with biological macromolecules, making it a compelling candidate for in vitro investigation. The aminopyrazole moiety, in particular, is a key framework for ligands that target enzymes such as kinases.[1] This document provides a comprehensive guide for researchers to explore the in vitro biological activities of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, with a focus on its potential as an anticancer agent, a common application for this class of compounds.[4][7]

Hypothesized Mechanism of Action: Kinase Inhibition

A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[1][4] Dysregulation of kinase activity is a hallmark of many cancers. Based on the structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol and the established activities of related compounds, a plausible hypothesis is that it functions as a kinase inhibitor. For the purpose of this guide, we will postulate its potential to inhibit a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGF-R) pathways, which are common targets for pyrazole-based inhibitors.[4]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS P PI3K PI3K RTK->PI3K P Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds and Activates Compound 2-[(2H-Pyrazol-3-yl methyl)amino]ethanol Compound->RTK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes MTT_Workflow A Seed Cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat with varying concentrations of compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer)[7] in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 2X serial dilution of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in culture medium from a high-concentration stock. A typical starting range would be from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Description
Cell Lines A549 (Lung), MCF-7 (Breast), HCT116 (Colon) [4]
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 - 100 µM
Incubation Time 24, 48, 72 hours
Endpoint Absorbance at 570 nm
Metric IC₅₀ (Half-maximal Inhibitory Concentration)
Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the compound's effect on the phosphorylation status of proteins within the hypothesized signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., EGFR, ERK), we can determine if the compound inhibits the activation of the signaling pathway.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol at concentrations around the determined IC₅₀ value for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vitro Kinase Inhibition Assay

This is a direct biochemical assay to confirm if the compound inhibits a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The activity is typically measured by quantifying the amount of phosphorylated substrate produced, often using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant EGFR), the specific substrate (a peptide that can be phosphorylated by the kinase), and ATP.

  • Compound Addition: Add varying concentrations of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol to the wells. Include a positive control (a known inhibitor of the kinase) and a negative (vehicle) control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to measure ADP production).

  • Data Acquisition: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Parameter Example Value
Enzyme Recombinant human EGFR kinase
Substrate Poly(Glu, Tyr) 4:1
ATP Concentration 10 µM
Compound Conc. 0.01 - 10 µM
Endpoint Luminescence
Metric IC₅₀

Data Interpretation and Expected Outcomes

A successful in vitro evaluation would likely show that 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol exhibits dose-dependent cytotoxicity against cancer cell lines, with lower IC₅₀ values indicating higher potency. Western blot analysis would be expected to show a decrease in the phosphorylation of key downstream effectors of the targeted kinase, confirming on-target activity within the cell. The direct kinase assay would provide a biochemical IC₅₀ value, confirming the compound as an inhibitor of the specific enzyme.

References

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Benchchem. 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.
  • ChemScene. (2R)-2-Amino-2-(2-methylpyrazol-3-yl)ethanol.
  • PMC.
  • PMC.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PMC.
  • Grantome. Alcohol & Pyrazole Reaction & Metabolism - Arthur Cederbaum.
  • MDPI. (2018, January 12).
  • Natural Sciences Publishing. (2021, January 1). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • SciSpace. Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.
  • Oriental Journal of Chemistry.
  • ResearchGate. (2023, June 8). (PDF)
  • EPJ Web of Conferences.
  • Baghdad Science Journal.
  • PMC.
  • MDPI. (2022, May 12).

Sources

Method

Application Notes &amp; Protocols: A Guide to Preclinical In Vivo Evaluation of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, hereafter designated as Pz-EtOH, is a novel synthetic pyrazole derivative. Compounds within this chemical class have demonstrated a wide array of biological activities, making them promising candidates for therapeutic development. This document provides a comprehensive guide for the initial preclinical in vivo evaluation of Pz-EtOH, focusing on its hypothesized function as a selective inhibitor of Tumor-Associated Kinase X (TAK-X), a protein kinase implicated in the proliferation and survival of pancreatic ductal adenocarcinoma (PDAC).

These protocols are designed for researchers, scientists, and drug development professionals to establish foundational tolerability, pharmacokinetic, and efficacy data in murine models. The successful execution of these studies is a critical step in translating a promising chemical entity into a potential clinical candidate.[1][2]

Hypothesized Mechanism of Action: TAK-X Inhibition

TAK-X is a serine/threonine kinase that is frequently overexpressed in PDAC. Its activation leads to the phosphorylation of downstream transcription factor Zeta (TF-Z), which subsequently translocates to the nucleus and promotes the expression of genes critical for cell cycle progression and apoptosis resistance. Pz-EtOH is hypothesized to be a non-ATP-competitive inhibitor that binds to an allosteric site on TAK-X, preventing its conformational activation and subsequent signaling cascade.

TAKX_Pathway cluster_nucleus Nuclear Translocation GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK TAKX_I TAK-X (Inactive) RTK->TAKX_I Activates TAKX_A TAK-X (Active) TAKX_I->TAKX_A Autophosphorylation TFZ TF-Z TAKX_A->TFZ Phosphorylates TFZ_P p-TF-Z TFZ->TFZ_P Nucleus Nucleus TFZ_P->Nucleus Genes Gene Transcription (e.g., Cyclin D1, Bcl-2) Nucleus->Genes Proliferation Cell Proliferation & Survival Genes->Proliferation PzEtOH Pz-EtOH PzEtOH->Inhibition Inhibition->TAKX_I

Figure 1. Hypothesized Pz-EtOH Mechanism of Action.

Preclinical In Vivo Experimental Workflow

A structured, phase-appropriate approach is critical for the efficient evaluation of a new chemical entity (NCE).[3] The workflow begins with establishing a suitable formulation and determining the compound's safety profile before proceeding to pharmacokinetic and efficacy assessments.

Workflow Start Start: Pz-EtOH NCE Formulation Protocol 1: Formulation Development Start->Formulation MTD Protocol 2: Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Protocol 3: Pharmacokinetic (PK) Study MTD->PK Efficacy Protocol 4: Xenograft Efficacy Study PK->Efficacy Decision Go/No-Go Decision for Further Development Efficacy->Decision

Figure 2. Phased Experimental Workflow for Pz-EtOH.

Protocol 1: Formulation Development for In Vivo Administration

Objective: To develop a stable, homogenous, and well-tolerated vehicle for the administration of Pz-EtOH in mice for toxicological, pharmacokinetic, and efficacy studies.

Rationale: The formulation is a critical determinant of a drug's bioavailability, stability, and in vivo performance.[4] A poorly designed formulation can lead to inaccurate or misleading results.[5] This protocol focuses on creating a solution or suspension suitable for both oral (PO) and intraperitoneal (IP) administration.

Materials:

  • Pz-EtOH (solid powder)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Solubility Screening (Small Scale):

    • Assess the solubility of Pz-EtOH in individual solvents (DMSO, PEG300, etc.) and various co-solvent mixtures.

    • Aim to create a stock solution in DMSO at the highest possible concentration.

  • Vehicle Preparation (Example Formulation):

    • A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v) .[6]

    • Preparation Steps:

      • Add the required volume of DMSO to a sterile tube.

      • Add PEG300 and vortex thoroughly.

      • Add Tween-80 and vortex until the solution is homogenous.

      • Add the sterile saline last and vortex again.

  • Pz-EtOH Formulation:

    • Weigh the required amount of Pz-EtOH and dissolve it in the DMSO component first.

    • Use a sonicator bath gently if needed to aid dissolution.

    • Sequentially add the remaining excipients (PEG300, Tween-80, Saline), vortexing between each addition to maintain a clear solution or a fine, homogenous suspension.

    • Prepare fresh on the day of dosing.

  • Final Checks:

    • Visually inspect the final formulation for precipitation or phase separation.

    • Determine the pH of the final formulation; it should be close to physiological pH (7.2-7.4).

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Pz-EtOH that does not cause unacceptable toxicity or significant morbidity in mice over a short duration.[7][8]

Rationale: Establishing the MTD is a crucial first step in any in vivo program.[9] It defines the upper dose limit for subsequent efficacy studies and provides initial safety data.[7] The MTD is not intended to be a lethal dose; death is not an appropriate endpoint.[7]

Animal Model:

  • Species: Mouse

  • Strain: CD-1 (outbred strain often used for toxicology)[10]

  • Sex: Female (often slightly more sensitive)

  • Age: 8-10 weeks

  • Number of animals: 3-5 per group

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days before the study begins.[11]

  • Dose Selection:

    • Select a starting dose based on in vitro efficacy data (e.g., 100x the IC50).

    • Establish 4-5 dose levels using a geometric progression (e.g., 10, 30, 100, 300 mg/kg).

    • Include a "Vehicle Control" group that receives the formulation without Pz-EtOH.

  • Administration:

    • Administer a single dose of the Pz-EtOH formulation or vehicle via the intended route for the efficacy study (e.g., IP or PO).

    • Dosing volume should be consistent, typically 10 mL/kg.

  • Monitoring:

    • Record body weight and conduct clinical observations daily for 14 days.

    • Clinical observations should include changes in posture, activity, fur texture, and any signs of distress.

    • Use a standardized scoring sheet for consistency.

  • Endpoint Definition: The MTD is defined as the highest dose that does not result in:

    • 20% body weight loss.[7]

    • Persistent, severe clinical signs of toxicity.

    • Mortality.

Data Presentation:

Dose Group (mg/kg)NMean Body Weight Change (Day 7)Mean Body Weight Change (Day 14)Clinical Observations
Vehicle Control5+5.2%+8.1%Normal
105+4.8%+7.5%Normal
305+1.5%+4.3%Normal, mild transient hypoactivity post-dose
1005-8.3%-2.1%Ruffled fur, moderate hypoactivity for 24h
3005-21.5%N/A (Study endpoint met)Severe hypoactivity, hunched posture

Table 1: Representative data from a hypothetical MTD study. Based on this data, the MTD would be estimated at 100 mg/kg.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Pz-EtOH in mice, determining key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability (%F).

Rationale: Understanding a compound's PK profile is essential for designing an effective dosing regimen for efficacy studies.[12][13] It ensures that the compound reaches the target tissue at sufficient concentrations for a sufficient duration to exert a therapeutic effect.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 or BALB/c[12][14]

  • Sex: Female

  • Age: 8-10 weeks

  • Number of animals: 3-4 per time point

Procedure:

  • Group Design:

    • Group 1 (IV): Administer a low dose (e.g., 2-5 mg/kg) intravenously via the tail vein to determine 100% bioavailability parameters.

    • Group 2 (PO or IP): Administer the therapeutic dose (e.g., 50 mg/kg, selected based on MTD results) via the intended route of administration.

  • Blood Sampling:

    • Collect blood samples (e.g., via saphenous vein) at multiple time points.[15]

    • IV route time points (example): 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[12][15]

    • PO/IP route time points (example): 15, 30 min, and 1, 2, 4, 8, 24 hours.[12][15]

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Pz-EtOH in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[15]

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[15]

Data Presentation:

ParameterIV Administration (2 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL)12503400
Tmax (h)0.08 (5 min)1.0
AUC₀-inf (ng*h/mL)280029500
t½ (h)2.54.1
CL (mL/h/kg)714N/A
Vd (L/kg)2.5N/A
Bioavailability (%F)100% (by definition)~42%

Table 2: Representative data from a hypothetical single-dose PK study in mice.

Protocol 4: Pancreatic Cancer Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Pz-EtOH in an immunodeficient mouse model bearing human pancreatic cancer xenografts.

Rationale: The xenograft model, where human tumor cells are grown in immunodeficient mice, is a widely used preclinical model for evaluating the efficacy of anti-cancer agents.[6][16][17] It allows for the assessment of a compound's ability to inhibit tumor growth in vivo.[18][19]

Animal Model:

  • Species: Mouse

  • Strain: Athymic Nude (Foxn1nu) or SCID mice.[1]

  • Sex: Female (to avoid testosterone-related effects on some cancers)

  • Age: 6-8 weeks

Procedure:

  • Cell Culture:

    • Culture a human pancreatic cancer cell line (e.g., PANC-1, Mia PaCa-2) under standard conditions.

    • Harvest cells during the logarithmic growth phase.[20]

  • Tumor Implantation:

    • Resuspend cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁷ cells/mL.

    • For enhanced tumor take-rate, mix the cell suspension 1:1 with Matrigel.[20]

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[20]

  • Tumor Growth and Grouping:

    • Monitor tumor growth 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[6]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[20]

  • Treatment Groups:

    • Group 1: Vehicle Control (PO, daily)

    • Group 2: Pz-EtOH (e.g., 50 mg/kg, PO, daily)

    • Group 3 (Optional): Positive Control (standard-of-care chemotherapy, e.g., gemcitabine)

  • Dosing and Monitoring:

    • Administer treatment for a defined period (e.g., 21-28 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Study Endpoint:

    • Euthanize mice when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or if any animal meets humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).[20]

    • At necropsy, excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, Western blot for p-TF-Z).

Expected Outcomes: Treatment with Pz-EtOH is expected to result in a statistically significant reduction in the rate of tumor growth (Tumor Growth Inhibition, TGI) and final tumor weight compared to the vehicle control group.

References

  • The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Journal of Biomedical Science. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer. Available at: [Link]

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. Sygnature Discovery. Available at: [Link]

  • Choosing the Right Tumor Model for Preclinical Research. Creative Animodel. Available at: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Bioanalytical Systems, Inc. (BASi). Available at: [Link]

  • Pharmacokinetics of Panaxynol in Mice. National Institutes of Health (NIH). Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Benchtop Clinical & Translational Technology (BCTT). Available at: [Link]

  • Developing Formulations for Phase 1 Clinical Trials. BioPharma Services Inc. Available at: [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Medicine: Research and Reports. Available at: [Link]

  • Formulation Development Strategy for Early Phase Human Studies. Drug Development & Delivery. Available at: [Link]

  • Animal research: Reporting in vivo experiments: The ARRIVE guidelines. PLoS Biology. Available at: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link]

  • Mouse Models of Cancer: Which One is Right for You? Biomere. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine. Available at: [Link]

  • Maximum tolerated dose – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Best Practices For Preclinical Animal Testing. BioBoston Consulting. Available at: [Link]

  • Pharmaceutical Formulation Development. Vici Health Sciences. Available at: [Link]

  • FDA Issues Final Guidance for Animal Studies to Evaluate Medical Devices. AAMI. Available at: [Link]

  • Maximum Tolerated Dose. Massive Bio. Available at: [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program, National Institutes of Health. Available at: [Link]

  • Pharmacokinetic & Biodistribution. genOway. Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in Cell Culture Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in cell culture-based assays. Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in cell culture-based assays. Due to the novelty of this compound, this guide synthesizes information based on the analysis of its chemical structure and draws parallels with functionally related molecules to propose potential applications and detailed experimental protocols. The protocols herein are designed as a robust starting point, emphasizing self-validation and adaptability to specific research contexts.

Introduction: Unveiling the Potential of a Novel Pyrazole Derivative

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is a small molecule featuring a pyrazole ring, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive compounds. The pyrazole scaffold is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the ethanolamine side chain further suggests potential interactions with cellular signaling pathways, possibly through modulation of kinase activity or G-protein coupled receptors.

While specific biological data for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is not yet extensively published, its structural motifs suggest a potential role as a modulator of cellular processes. This application note aims to provide a foundational framework for investigating its efficacy and mechanism of action in various cell culture models.

Potential Applications in Cellular Assays

Based on the core pyrazole structure, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol could be investigated for several biological activities. The following are proposed areas of study:

  • Anti-proliferative and Cytotoxic Effects: Many pyrazole-containing compounds exhibit potent anti-cancer properties. Initial screening in cancer cell lines is a logical first step to determine if this molecule affects cell viability and growth.

  • Modulation of Inflammatory Pathways: The pyrazole moiety is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). Investigating the effect of this compound on inflammatory markers such as cytokines and prostaglandins in relevant cell types (e.g., macrophages) is warranted.

  • Kinase Inhibition: The nitrogen-containing heterocyclic structure is a common feature in many kinase inhibitors. Screening against a panel of kinases could reveal specific molecular targets.

Core Experimental Workflow

A systematic approach is crucial when characterizing a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow A Compound Preparation (Stock Solution) C Dose-Response & Time-Course Studies (e.g., MTT, Resazurin) A->C B Cell Line Selection & Culture B->C D Determination of IC50 C->D E Apoptosis vs. Necrosis (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Mechanism of Action Studies (e.g., Western Blot, qPCR) E->G F->G

Figure 1: A generalized experimental workflow for the initial characterization of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in cell culture.

Detailed Protocols

The following protocols are provided as a starting point. Researchers should optimize these based on their specific cell lines and experimental goals.

Preparation of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Stock Solution

Rationale: Accurate and consistent preparation of the compound stock solution is critical for reproducible results. The choice of solvent should be based on the compound's solubility and its compatibility with the cell culture system. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro use.

Materials:

  • 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration. A high concentration stock (e.g., 10-50 mM) is recommended to minimize the volume of DMSO added to the cell culture medium.

  • Weigh the compound accurately. Using a calibrated analytical balance, weigh the required amount of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol powder.

  • Dissolve in DMSO. Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration.

  • Ensure complete dissolution. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be necessary but should be done with caution to avoid compound degradation.

  • Sterilize the stock solution. Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot and store. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Table 1: Example Calculation for a 10 mM Stock Solution

ParameterValue
Molecular Weight~141.18 g/mol
Desired Stock Concentration10 mM
Desired Volume1 mL
Mass to Weigh 1.41 mg
Volume of DMSO to Add 1 mL
Cell Viability and Proliferation Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step to determine the cytotoxic or anti-proliferative effects of the compound.

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to apoptosis or necrosis, Annexin V/PI staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cells treated with 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol at the IC50 concentration for a specific time point.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentrations of the compound. Include positive (e.g., staurosporine) and negative controls.

    • After the incubation period, collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence of the cells to distinguish between:

      • Live cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

      • Necrotic cells: Annexin V-FITC negative, PI positive

apoptosis_pathway cluster_0 Apoptosis Induction A 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol B Cellular Stress A->B C Caspase Activation B->C D Apoptotic Body Formation C->D

Figure 2: A simplified diagram illustrating a potential apoptotic pathway induced by a test compound.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, the following controls and validation steps are essential:

  • Positive and Negative Controls: Always include appropriate positive and negative controls in every assay. For example, a known cytotoxic drug can serve as a positive control in a cell viability assay.

  • Vehicle Control: The effect of the solvent (e.g., DMSO) on the cells must be evaluated by including a vehicle control group.

  • Reproducibility: Experiments should be repeated independently at least three times to ensure the consistency of the results.

  • Orthogonal Assays: Confirm key findings using alternative methods. For instance, if the MTT assay suggests cytotoxicity, this can be validated with a trypan blue exclusion assay or a real-time cell analysis system.

Conclusion

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol represents a novel chemical entity with potential for biological activity. The protocols and workflow outlined in this application note provide a robust framework for its initial characterization in cell culture systems. By systematically evaluating its effects on cell viability, proliferation, and mode of cell death, researchers can begin to elucidate its mechanism of action and potential therapeutic applications.

References

  • Due to the novelty of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, direct citations for its biological activity are not available. The references provided below offer foundational knowledge on the methodologies described and the biological relevance of the pyrazole scaffold.
  • Title: The MTT Assay: A Method for the In Vitro Determination of Cell Proliferation and Viability Source: In Cell Biology, pp. 237-245. 2011. URL: [Link]

  • Title: A Practical Guide to Flow Cytometry Analysis Source: Methods in Molecular Biology, vol. 699, 2011. URL: [Link]

  • Title: The Pyrazole Scaffold: A Versatile Framework in Medicinal Chemistry Source: Molecules, 2021, 26(16), 4781. URL: [Link]

Method

commercial suppliers of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

An In-Depth Technical Guide to 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol for Researchers and Drug Development Professionals Introduction: The Pyrazole Scaffold in Modern Chemistry The pyrazole heterocycle is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole heterocycle is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] Molecules incorporating this five-membered ring exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, antibacterial, and selective enzyme inhibition properties.[1] Within this important class of molecules, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS: 1156319-75-3) emerges as a highly versatile and valuable building block. Its unique structure, combining a reactive pyrazole ring with a flexible aminoethanol side chain, offers multiple functionalization points for the synthesis of diverse chemical libraries and targeted therapeutic agents.[2]

This guide serves as a comprehensive technical resource for researchers, providing detailed application notes and protocols for the effective use of this compound. We will explore its utility as a synthetic intermediate for potential metabolic disease therapeutics, its role in coordination chemistry, and its application in studying critical enzymatic pathways.

Commercial Availability and Physicochemical Properties

Acquiring high-quality starting materials is the foundation of reproducible research. 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is available from several specialized chemical suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

Table 1: Commercial Suppliers of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

SupplierCatalog NumberPurity/SpecificationNotes
Benchchem B7975851Not SpecifiedFor research use only.[2]
BLDpharm BD01210085Not SpecifiedFor research use only.[2]
ChemScene CS-0752380≥95%Structurally related compound.[3]
AK Scientific, Inc. ---Not SpecifiedSells structurally related compounds.[4]

Table 2: Physicochemical Properties

PropertyValueSource
CAS Number 1156319-75-3[2]
Molecular Formula C₆H₁₁N₃O[2]
Molecular Weight 141.17 g/mol [2]
IUPAC Name 2-((1H-pyrazol-5-yl)methylamino)ethanol[2]
InChI Key SBWCCAMNIQYGSN-UHFFFAOYSA-N[2]
Physical Form Solid / Powder[5][6]
Storage 2-8°C, protect from light, keep sealed in dry place[5][6]

Safety, Handling, and Storage

Proper laboratory practice is paramount when handling any chemical intermediate. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar amino-alcohols and pyrazole derivatives provide essential guidance.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Prevent dust formation. Keep away from sources of ignition.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Recommended storage temperature is often 2-8°C.[5][6]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.

Application Note 1: A Versatile Intermediate for Bioactive Molecule Synthesis

Background: Targeting Sphingomyelin Synthase in Metabolic Disease

One of the most compelling applications for this compound is as a scaffold for developing inhibitors of Sphingomyelin Synthase (SMS).[2] SMS is a critical enzyme that catalyzes the final step in sphingomyelin (SM) biosynthesis, transferring a phosphorylcholine headgroup from phosphatidylcholine to ceramide, yielding SM and diacylglycerol (DAG).[9][10] This process is fundamental for maintaining the structure of lipid rafts and modulating cellular levels of the pro-apoptotic signaling molecule, ceramide.[6]

Patents and research indicate that inhibitors of SMS are being explored for their therapeutic potential in treating metabolic diseases such as atherosclerosis, type II diabetes, and fatty liver.[2] By inhibiting SMS, the cellular balance is shifted towards an accumulation of ceramide, which can trigger cell growth arrest and apoptosis, and away from the production of SM, a key component of atherogenic lipoproteins.[6][7] The primary/secondary amine and hydroxyl groups of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol provide ideal handles for synthetic modification to explore structure-activity relationships (SAR) for SMS inhibition.

Protocol 1: Representative N-Acylation for Library Development

This protocol describes a general procedure for acylating the secondary amine, a common first step in building a diverse library of derivatives for SAR studies.

Objective: To attach a benzoyl group to the secondary amine of the title compound to demonstrate its utility as a synthetic intermediate.

Materials:

  • 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in anhydrous DCM.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add 1.5 equivalents of a non-nucleophilic base such as triethylamine (TEA). The base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Acylating Agent Addition: Add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution. The dropwise addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: a. Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash with brine to remove residual water-soluble components. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Starting Material in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine (Base) B->C D Add Benzoyl Chloride (Dropwise) C->D E Stir at Room Temp (Monitor by TLC) D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry & Concentrate G->H I Purify via Chromatography H->I J Pure N-Benzoyl Product I->J Characterize (NMR, LC-MS)

Fig 1. Workflow for N-Acylation Protocol.

Application Note 2: Ligand for Coordination Chemistry and Homogeneous Catalysis

Background: Crafting Catalytic Centers

The structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is well-suited for applications in coordination chemistry. The pyrazole ring (containing two nitrogen atoms) and the aminoethanol side chain (containing one nitrogen and one oxygen atom) provide multiple potential coordination sites.[2] This allows it to act as a bidentate (N,N) or potentially tridentate (N,N,O) chelating ligand.[2] The formation of stable five- or six-membered chelate rings with transition metal ions is a key feature that enhances the stability of the resulting metal complexes.[2]

These complexes can serve as effective homogeneous catalysts in various organic transformations. The ability to synthetically modify the ligand allows for fine-tuning of the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity.[2]

Protocol 2: Representative Synthesis of a Copper(II) Complex

This protocol provides a general method for synthesizing a metal complex using Copper(II) chloride as the metal source.

Objective: To synthesize a Copper(II) complex to demonstrate the chelating properties of the ligand.

Materials:

  • 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

  • Copper(II) chloride (CuCl₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve 2.0 equivalents of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in a minimal amount of warm methanol in a flask.

  • Metal Salt Solution: In a separate flask, dissolve 1.0 equivalent of CuCl₂ in methanol. The solution should turn light blue/green.

  • Complexation: While stirring the ligand solution, slowly add the CuCl₂ solution dropwise. A color change (often to a deeper blue or green) and/or the formation of a precipitate typically indicates complex formation.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete complexation.

  • Isolation: a. If a precipitate has formed, collect the solid by vacuum filtration. b. If the complex is soluble, reduce the volume of the solvent under reduced pressure. c. Precipitate the complex by adding a less polar solvent, such as diethyl ether, and cool the mixture in an ice bath.

  • Washing and Drying: Wash the collected solid with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials. Dry the complex under vacuum.

  • Characterization: Characterize the resulting complex using techniques such as FT-IR spectroscopy (to observe shifts in N-H and O-H bands upon coordination), UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine the precise coordination geometry.

G cluster_prep 1. Solution Preparation cluster_reaction 2. Complexation cluster_iso 3. Isolation & Purification A Dissolve Ligand in Methanol (2 eq.) C Add CuCl₂ Solution to Ligand Solution A->C B Dissolve CuCl₂ Salt in Methanol (1 eq.) B->C D Stir at Room Temp (1-2 hours) C->D E Precipitate Complex (e.g., with Diethyl Ether) D->E F Collect by Filtration E->F G Wash with Cold Solvents F->G H Dry Under Vacuum G->H I Pure Copper(II) Complex H->I Characterize (FT-IR, UV-Vis, XRD) G cluster_sms Sphingomyelin Synthase (SMS) PC Phosphatidylcholine (PC) SMS_Enzyme SMS1 (Golgi) SMS2 (Plasma Membrane) PC->SMS_Enzyme Cer Ceramide Cer->SMS_Enzyme DAG Diacylglycerol (DAG) SMS_Enzyme->DAG SM Sphingomyelin (SM) SMS_Enzyme->SM Inhibitor SMS Inhibitor (e.g., Pyrazole Derivative) Inhibitor->SMS_Enzyme

Sources

Application

The Pyrazole Scaffold: A Versatile Framework for Modern Drug Discovery

Introduction: The Pyrazole as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of pharmaceuticals, demonstrating a remarkable capacity to inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of pharmaceuticals, demonstrating a remarkable capacity to interact with a wide range of biological targets. These are known as "privileged scaffolds." The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one of the most prominent examples of such a structure.[1][2] Its unique electronic properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the development of novel therapeutics. From pioneering anti-inflammatory drugs to cutting-edge targeted cancer therapies, pyrazole derivatives have proven their value across a vast spectrum of diseases.[1][3] This guide provides an in-depth exploration of the applications of pyrazole derivatives in drug discovery, complete with mechanistic insights and detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications & Mechanisms of Action

The structural versatility of the pyrazole ring allows for the precise orientation of substituents, enabling high-affinity interactions with diverse enzymatic pockets and receptors. This has led to the successful development of pyrazole-based drugs in several key therapeutic areas.

Anti-inflammatory Agents: Selective COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases, including arthritis and certain cancers.[4] Prostaglandins, potent inflammatory mediators, are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[4][5]

Celecoxib (Celebrex®) is a landmark drug that features a pyrazole core and functions as a selective COX-2 inhibitor.[6][7] Its mechanism relies on the presence of a polar sulfonamide side chain that binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme.[6][7] This selectivity allows Celecoxib to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (like ibuprofen), which inhibit both COX-1 and COX-2.[5][6]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Inhibitor_NonSelective Non-Selective NSAIDs (e.g., Ibuprofen) Inhibitor_NonSelective->COX1 Inhibits Inhibitor_NonSelective->COX2 Inhibits Inhibitor_Selective Celecoxib (Pyrazole Derivative) Inhibitor_Selective->COX2 Selectively Inhibits

Figure 1: Mechanism of Selective vs. Non-Selective COX Inhibition.

Anticancer Agents: Targeting Kinase Signaling Cascades

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] Pyrazole derivatives have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.[2][9]

Ruxolitinib (Jakafi®) is an FDA-approved pyrazole-containing drug used to treat myelofibrosis, a bone marrow disorder.[10] It functions as a potent inhibitor of Janus kinases (JAK1 and JAK2).[10][11] In normal physiology, cytokines bind to receptors, activating associated JAKs, which in turn phosphorylate and activate STAT (Signal Transducer and Activator of Transcription) proteins.[8][12] Activated STATs then move to the nucleus to regulate gene expression related to cell proliferation and immune function.[12] In myeloproliferative neoplasms, the JAK-STAT pathway is often overactive.[8] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, blocking this signaling cascade and thereby reducing cell proliferation and inflammatory cytokine production.[12][13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1 / JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes DNA DNA STAT_P->DNA Translocates & Binds GeneExpression Gene Expression (Proliferation, Inflammation) DNA->GeneExpression Cytokine Cytokine Cytokine->CytokineReceptor Binds Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibits ATP Binding

Figure 2: Inhibition of the JAK-STAT Pathway by Ruxolitinib.

Beyond JAKs, pyrazole derivatives have been developed to target a wide array of other kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) , which are crucial for tumor growth and angiogenesis.[9][14]

  • Cyclin-Dependent Kinases (CDKs) , which regulate the cell cycle.[15][16]

  • BRAF V600E , a mutated kinase found in many melanomas.[17]

Other Notable Applications
  • Erectile Dysfunction (Sildenafil): Sildenafil (Viagra®) contains a pyrazolopyrimidinone core. It acts by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[18][19][20] Sexual stimulation releases nitric oxide (NO), which increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.[21] By inhibiting cGMP degradation, Sildenafil enhances and prolongs this effect.[18][19]

  • Antimicrobial Agents: The pyrazole scaffold is present in numerous compounds exhibiting broad-spectrum antibacterial and antifungal activities. These derivatives often work by targeting essential microbial enzymes or disrupting cell wall synthesis.

Data Presentation: Inhibitory Activity of Representative Pyrazole Derivatives

The potency of a drug candidate is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a target's biological activity.

Compound Class/ExampleTarget Enzyme(s)IC50 Value (µM)Disease Area
CelecoxibCOX-2~0.04Anti-inflammatory[4]
RuxolitinibJAK1 / JAK2~0.003Anticancer[10][11]
Pyrazole-Thiourea (C5)EGFR0.07Anticancer
Pyrazolo[1,5-a]pyrimidineCDK210.05Anticancer[15]
Pyrazole Carbaldehyde (43)PI3 Kinase0.25Anticancer[15]
Pyrazolyl 1,3,4-ThiadiazineC. albicans2.9-7.8 (MIC)Antifungal

Note: IC50 and MIC (Minimum Inhibitory Concentration) values are highly dependent on assay conditions and are presented for comparative purposes.

Application Notes and Protocols

This section provides detailed, field-proven protocols for the synthesis and biological evaluation of novel pyrazole derivatives.

Protocol 1: Synthesis via Knorr Pyrazole Condensation

The Knorr pyrazole synthesis is a robust and highly versatile method for creating the pyrazole ring, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][18]

Principle: The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[10][18] The choice of solvent and catalyst can be optimized to improve yield and regioselectivity.

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Hydrazine in Solvent B Add Acid Catalyst A->B C Add 1,3-Dicarbonyl Compound B->C D Heat to Reflux (Monitor by TLC) C->D E Cool & Remove Solvent D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate F->G H Purify (Crystallization/ Chromatography) G->H

Figure 3: General Workflow for Knorr Pyrazole Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated sulfuric or glacial acetic acid).

  • Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-6 hours.

    • Causality: Heating provides the activation energy for the dehydration step, driving the reaction towards the stable aromatic pyrazole product.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting materials.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][11] It is a foundational assay in the screening of potential anticancer agents.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[21] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate (24h) for Adherence A->B C Treat with Pyrazole Derivatives (Various Concentrations) B->C D Incubate (24-72h) C->D E Add MTT Reagent to each well D->E F Incubate (2-4h) (Formazan Formation) E->F G Remove Media & Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate % Viability, Determine IC50) H->I Kinase_Assay_Workflow A Plate Pyrazole Inhibitor (Serial Dilutions) B Add Kinase Enzyme & Substrate A->B C Pre-incubate (Inhibitor Binding) B->C D Initiate Reaction by Adding ATP C->D E Incubate (Phosphorylation) D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Fluorescence/ Luminescence) F->G H Calculate % Inhibition & Determine IC50 G->H

Figure 5: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole inhibitor in the appropriate solvent (typically DMSO). Prepare working solutions of the recombinant kinase, a suitable peptide substrate, and ATP in kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂). [4][5]2. Plate Setup: In a 96- or 384-well plate, add the inhibitor dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme/Substrate Addition: Add a mixture of the kinase and substrate to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be near the Michaelis-Menten constant (Km) for the specific kinase. [5]6. Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and add the detection reagent according to the kit manufacturer's instructions (e.g., ADP-Glo™, Z'-LYTE™).

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Convert the raw signal to percent inhibition relative to the positive (100% activity) and negative (0% activity) controls. Plot percent inhibition against the log of inhibitor concentration to calculate the IC50 value.

Protocol 4: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of pyrazole derivatives to selectively inhibit the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of the COX enzyme. COX converts arachidonic acid to Prostaglandin G₂ (PGG₂), an unstable intermediate. The peroxidase component of the enzyme then reduces PGG₂ to PGH₂. This peroxidase activity is measured by monitoring the oxidation of a fluorogenic substrate, and its inhibition is directly proportional to the inhibition of COX. [9][19] Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of human recombinant COX-1 and COX-2 enzymes, heme cofactor, arachidonic acid (substrate), and a fluorometric probe in a suitable assay buffer (e.g., Tris-HCl). [19]2. Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the pyrazole test compound. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO). [8]4. Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [19]5. Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells. [19]6. Kinetic Measurement: Immediately begin measuring fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes. [8]7. Data Analysis: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the data to determine IC50 values for both COX-1 and COX-2. The selectivity index is calculated as (IC50 COX-1 / IC50 COX-2). [19]

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its continued prevalence in newly approved drugs and clinical candidates highlights its enduring importance. From the selective inhibition of COX-2 in inflammation to the targeted disruption of kinase signaling in cancer, pyrazole derivatives have consistently provided solutions to complex therapeutic challenges. Future research will likely focus on developing multi-target pyrazole agents, exploring novel substitutions to overcome drug resistance, and applying green chemistry principles to their synthesis. The protocols and insights provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic framework.

References

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  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (n.d.). Ruxolitinib. Retrieved from [Link]

  • PubMed. (2025, August 15). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. [Link]

  • PMC - NIH. (n.d.). SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Massive Bio. (2026, February 19). Ruxolitinib Phosphate. [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?[Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?[Link]

  • Value-Based Cancer Care. (n.d.). Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. [Link]

  • Food and Drug Administration. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. [Link]

  • PubMed. (n.d.). [Mode of action of sildenafil]. [Link]

  • Deranged Physiology. (n.d.). Sildenafil. [Link]

  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). [Link]

  • PMC. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • PubMed. (2010, July 1). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. [Link]

  • AZoNetwork. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

  • MDPI. (2012, April 30). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • PubMed. (2018, August 1). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. [Link]

  • Taylor & Francis. (2024, December 26). Full article: Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

  • Bentham Science Publishers. (2022, May 1). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. [Link]

  • PMC - NIH. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. [Link]

  • Taylor & Francis. (2025, October 6). Full article: Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. [Link]

  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • Taylor & Francis. (2023, September 29). Full article: Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. [Link]

  • TUTDoR. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • College of Science. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Bentham Science Publishers. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • PMC. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

Sources

Method

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol as a chemical probe for target identification

Application Note: Advanced Target Identification Using 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol-Derived Chemical Probes Introduction: The Strategic Value of the PME Scaffold In the landscape of chemical biology and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Target Identification Using 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol-Derived Chemical Probes

Introduction: The Strategic Value of the PME Scaffold

In the landscape of chemical biology and drug discovery, identifying the direct molecular targets of small molecules is a critical bottleneck. 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS 1156319-75-3), hereafter referred to as PME , represents a highly versatile and privileged structural scaffold for target identification[1].

The intrinsic value of PME lies in its dual-functionality:

  • The Pharmacophore (Pyrazole Ring): Pyrazole and pyrazolone derivatives are ubiquitous in medicinal chemistry. They are known to form critical hydrogen bonds and coordinate metals within the active sites of kinases, sphingomyelin synthases, and protein aggregation chaperones like the 14-3-3 protein family[2][3].

  • The Synthetic Handle (Aminoethanol Tail): The secondary amine and terminal hydroxyl group provide orthogonal sites for synthetic derivatization. This allows researchers to seamlessly convert the PME building block into a sophisticated Photoaffinity Labeling (PAL) or Activity-Based Protein Profiling (ABPP) probe without drastically altering its physicochemical properties or membrane permeability[1][4].

Probe Design & System Causality (E-E-A-T Principles)

To transform PME into a functional chemoproteomic tool, the aminoethanol tail is synthetically conjugated to two critical moieties: a diazirine (photoreactive group) and a terminal alkyne (bioorthogonal reporter handle)[4][5].

The Self-Validating Chemoproteomic System: A major pitfall in target identification is the false-positive enrichment of highly abundant, "sticky" proteins (e.g., albumin, tubulin). To ensure trustworthiness, the protocol below is designed as a self-validating competitive profiling system [6]. By running a parallel control arm where cells are pre-incubated with a 10-fold excess of the unmodified parent PME compound, the specific target binding pockets are saturated. When the PAL-PME probe is subsequently added, it is sterically blocked from binding true targets. Quantitative LC-MS/MS will therefore show a high Probe/Competitor ratio for true targets, while non-specific background proteins will show a ratio near 1:1[2][7].

Workflow Visualization

PAL_Workflow N1 1. Live-Cell Incubation Probe ± Competitor N2 2. UV Irradiation (365 nm) Covalent Crosslinking N1->N2 N3 3. Cell Lysis & Proteome Extraction N2->N3 N4 4. CuAAC Click Chemistry Biotin-Azide Ligation N3->N4 N5 5. Protein Precipitation Remove Excess Reagents N4->N5 N6 6. Streptavidin Enrichment Stringent Washing N5->N6 N7 7. On-Bead Digestion & LC-MS/MS Analysis N6->N7

Figure 1: Chemoproteomic workflow for target identification using a PME-derived photoaffinity probe.

Experimental Protocols

Phase 1: In Situ Photoaffinity Labeling

Causality Check: Live-cell labeling is strictly preferred over in vitro lysate labeling. Intact cells preserve native protein conformations, endogenous protein-protein interactions, and the natural subcellular localization of targets[2].

  • Cell Culture: Seed target cells (e.g., PC12 or HAP1) in 10 cm dishes and culture to 80% confluency.

  • Competitor Pre-incubation (Control Arm): To the control dishes, add 100 µM of unmodified PME. Incubate for 1 hour at 37°C to saturate specific binding sites.

  • Probe Incubation: Add 10 µM of the PAL-PME probe to both the Treatment and Control dishes. Incubate for 2 hours at 37°C.

  • UV Crosslinking: Wash cells 3× with ice-cold PBS to remove unbound probe. Place dishes on ice (lids removed) and irradiate at 365 nm (100 W) for 10 minutes. Causality Check: Diazirines are specifically chosen because they activate at 365 nm. This longer wavelength minimizes UV-induced proteome damage and non-specific radical formation compared to aryl azides (which require harsh 254 nm light)[5].

Phase 2: Cell Lysis and CuAAC Ligation
  • Lysis: Lyse cells in 500 µL of cold RIPA buffer supplemented with protease inhibitors. Sonicate briefly and centrifuge at 14,000 × g for 15 min at 4°C. Collect the supernatant and normalize protein concentrations to 2 mg/mL via BCA assay.

  • Click Chemistry Master Mix: Per 1 mL of proteome, sequentially add the following reagents:

    • 100 µM Biotin-PEG3-Azide (Reporter tag)

    • 1 mM TCEP (Reducing agent)

    • 100 µM TBTA (Stabilizing ligand)

    • 1 mM CuSO₄ (Catalyst) Causality Check: Reagents must be added in this exact order. TCEP must reduce Cu(II) to the active Cu(I) state, and TBTA must immediately stabilize it. Incorrect addition order leads to the disproportionation of Cu(I) and precipitation of the catalyst, ruining the bioorthogonal ligation[8].

  • Incubate the reaction for 1.5 hours at room temperature with continuous end-over-end rotation.

Phase 3: Protein Precipitation and Enrichment
  • Methanol/Chloroform Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of ddH₂O to the click reaction. Vortex vigorously and centrifuge at 10,000 × g for 5 min. Causality Check: This step is non-negotiable. It precipitates the crosslinked proteome into a tight disk while leaving unreacted Biotin-PEG3-Azide in the supernatant. Failing to remove excess biotin will completely saturate the streptavidin beads in the next step, destroying your enrichment yield.

  • Wash the protein pellet twice with cold methanol and air-dry for 10 minutes.

  • Solubilization: Resuspend the pellet in 1 mL of 1.2% SDS in PBS. Heat at 95°C for 5 minutes to ensure complete denaturation.

  • Enrichment: Dilute the sample with 5 mL of PBS (reducing the SDS concentration to a bead-compatible 0.2%). Add 50 µL of pre-washed Streptavidin agarose beads and incubate overnight at 4°C.

  • Stringent Washing: Wash beads sequentially with 1% SDS (2×), 8M Urea (2×), and PBS (3×). Causality Check: These harsh denaturing washes strip away non-covalently interacting proteins. Because the PAL-PME probe is covalently crosslinked to its target, only true targets will survive this stringency[7].

Phase 4: On-Bead Digestion and LC-MS/MS Preparation
  • Resuspend beads in 500 µL of 50 mM ammonium bicarbonate.

  • Reduce with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, RT, in the dark).

  • Add 1 µg of MS-grade Trypsin and digest overnight at 37°C with gentle shaking.

  • Elute the cleaved peptides, desalt using C18 StageTips, and analyze via high-resolution quantitative LC-MS/MS (e.g., Orbitrap platform using SILAC or Label-Free Quantification).

Data Presentation & Interpretation

The success of the target identification relies on comparing the quantitative peptide intensities between the Probe-only arm and the Probe + Competitor arm. True targets will exhibit a high Log₂ ratio, whereas background contaminants will hover around zero.

Table 1: Representative Quantitative Proteomics Data for PME Target Identification

Protein TargetGene SymbolUnique PeptidesLog₂ Ratio (Probe / Control)p-valueTarget Status Interpretation
14-3-3 protein epsilonYWHAE184.8< 0.001High Confidence Target (Specific pyrazole binding)
Sphingomyelin Synthase 2SGMS2124.2< 0.005High Confidence Target (Specific pyrazole binding)
Serum AlbuminALB450.10.850Background Contaminant (Non-specific sticky protein)
Heat Shock Protein 90HSP90AA1220.40.620Background Contaminant (Non-specific enrichment)

Sources

Application

Advanced Formulation Strategies for Pyrazole-Based Compounds: Overcoming Solubility and Bioavailability Bottlenecks

Introduction: The Pyrazole Solubility Bottleneck Pyrazole derivatives (e.g., celecoxib, crizotinib, rimonabant) are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and neurop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Solubility Bottleneck

Pyrazole derivatives (e.g., celecoxib, crizotinib, rimonabant) are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and neuroprotective activities 1[1]. However, the planar, rigid nature of the pyrazole ring often leads to high crystal lattice energies and pronounced hydrophobicity. Consequently, many pyrazoles are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, suffering from dissolution rate-limited absorption and poor oral bioavailability 2[2].

To translate these potent molecules from bench to bedside, researchers must employ advanced formulation strategies that either disrupt the crystal lattice or pre-dissolve the active pharmaceutical ingredient (API). This application note details the causality, selection, and execution of two highly effective formulation strategies for pyrazole compounds: Amorphous Solid Dispersions (ASDs) and Co-Crystallization .

G API Pyrazole API (BCS II/IV) Prop Physicochemical Profiling API->Prop ASD Amorphous Solid Dispersion Prop->ASD High Melting Point CoC Co-Crystallization Prop->CoC H-Bonding Potential Lipid Lipid-Based Formulation Prop->Lipid LogP > 4

Decision matrix for pyrazole formulation strategy based on physicochemical properties.

Strategy I: Amorphous Solid Dispersions (ASDs)
Mechanism and Causality

Amorphous solid dispersions enhance solubility by converting the crystalline API into a highly energetic amorphous state, thereby removing the thermodynamic barrier of the crystal lattice during dissolution. Because the amorphous state is thermodynamically unstable and prone to recrystallization, polymers such as Polyvinylpyrrolidone (PVP) or Soluplus are utilized to kinetically trap the API.

PVP is particularly effective for pyrazoles like celecoxib because it acts as an anti-plasticizer—raising the system's glass transition temperature ( Tg​ ) as predicted by the Gordon-Taylor equation—and forms robust intermolecular hydrogen bonds with the pyrazole's sulfonamide or secondary amine groups. In comparative studies, PVP-K30 demonstrated superior dissolution enhancement and physical stability over Poloxamer-188 due to these specific hydrogen-bonding interactions3[3]. Advanced techniques, such as the generation of amorphous salts solid dispersions (ASSDs) using Soluplus and counterions, have yielded up to a 332-fold enhancement in aqueous solubility and a nearly 10-fold increase in in vivo pharmacokinetics4[4].

ASD_Mech Crystalline Crystalline Pyrazole Energy Energy Input (Heat/Solvent) Crystalline->Energy Amorphous Amorphous State Energy->Amorphous Stabilized Stabilized ASD Amorphous->Stabilized Polymer Polymer Addition Polymer->Stabilized Anti-plasticization

Thermodynamic stabilization mechanism of pyrazole amorphous solid dispersions.

Protocol 1: Preparation of Pyrazole-PVP Solid Dispersions via Solvent Evaporation

This self-validating protocol utilizes solvent evaporation to ensure molecular-level mixing of the API and polymer.

  • Solvent Selection & Dissolution: Weigh the pyrazole API (e.g., celecoxib) and PVP-K30 at a 1:4 (w/w) ratio. Dissolve both components in a volatile, mutually miscible organic solvent system (e.g., acetone or a methanol/dichloromethane blend)5[5]. Causality Check: Ensure complete visual clearance of the solution to validate the total destruction of the crystal lattice.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Apply a vacuum at 40°C at 100 rpm to rapidly remove the solvent. The rapid evaporation kinetically traps the pyrazole in its amorphous state within the polymer matrix before molecules can reorder into a lattice.

  • Secondary Drying: Transfer the resulting solid film to a vacuum desiccator or vacuum oven at 25°C for 48 hours to remove residual solvent traces3[3].

  • Milling and Sieving: Gently pulverize the solid dispersion using a mortar and pestle. Pass the powder through a 60-mesh sieve to ensure uniform particle size, which normalizes the surface area for subsequent dissolution testing.

  • System Validation: Confirm the amorphous nature of the formulation using Differential Scanning Calorimetry (DSC) by verifying the absence of the API's characteristic melting endotherm. Corroborate this with Powder X-Ray Diffraction (PXRD) by ensuring the presence of a broad "halo" instead of sharp Bragg peaks3[3].

Strategy II: Co-Crystallization
Mechanism and Causality

When ASDs are unfeasible due to poor polymer miscibility or chemical instability in the amorphous state, co-crystallization offers a crystalline alternative. Co-crystals incorporate the pyrazole API and a benign co-former (or another API) into a single homogeneous crystal lattice via non-covalent interactions (primarily hydrogen bonding). Because the new lattice has different thermodynamic properties, it can significantly alter the dissolution profile and apparent solubility without breaking covalent bonds or requiring salt formation (which is impossible for non-ionizable pyrazoles).

For example, the API-API co-crystal of tramadol hydrochloride and celecoxib (CTC) in a 1:1 molecular ratio forces celecoxib into a supersaturated state during dissolution, drastically accelerating its release compared to the free acid6[6]. Similarly, co-crystallizing celecoxib with nicotinamide improves its dissolution kinetics while maintaining the stability inherent to crystalline solids7[7].

Protocol 2: Synthesis of Pyrazole-Nicotinamide Co-Crystals

This protocol utilizes slow solvent evaporation to thermodynamic favor the formation of a co-crystal over a physical mixture.

  • Stoichiometric Weighing: Weigh equimolar amounts of the pyrazole API (e.g., celecoxib, 0.26 mmol, ~100 mg) and the co-former (nicotinamide, 0.26 mmol, ~32.0 mg)7[7].

  • Independent Dissolution: Dissolve each compound separately in 2 mL of acetone to ensure complete solvation 7[7].

  • Complexation: Mix the two solutions in a clean glass vial. Causality Check: The use of a single, mutually highly-soluble solvent prevents the premature, preferential precipitation of the less soluble component.

  • Slow Evaporation: Cover the vial with parafilm and puncture small holes to allow for slow solvent evaporation at ambient room temperature overnight7[7]. Slow kinetics are critical to allow the molecules to arrange into the lowest-energy co-crystal lattice rather than precipitating as an amorphous crash-out.

  • System Validation: Collect the precipitated solid. Validate the formation of a novel co-crystal phase using PXRD by identifying a unique diffractogram distinct from both starting materials (e.g., new peaks at 2θ = 3.77, 7.56, 14.76 for celecoxib-nicotinamide) and DSC via a single, novel melting endotherm 7[7].

Quantitative Data Summary

The table below summarizes the quantitative enhancements achieved through various pyrazole formulation strategies:

Formulation StrategyExcipients / Co-formersPreparation MethodKey Performance Metrics
Amorphous Solid Dispersion (ASD) PVP K30Solvent EvaporationEnhanced dissolution rate; higher Tg​ and stability than Poloxamer formulations[3]
Amorphous Salts Solid Dispersion Soluplus, Na⁺/K⁺ counterionsSpray-Drying332.8-fold solubility increase; 9.83-fold PK enhancement[4]
Ternary Solid Dispersion PVP K30, TPGSSupercritical AntisolventAUC increased 4.6x; Cmax​ increased 5.7x[5]
API-API Co-crystal Tramadol HClSolvent EvaporationDistinctive kinetic dissolution; rapid supersaturation of Celecoxib[6]
API-Excipient Co-crystal NicotinamideSlow EvaporationImproved dissolution profile vs. free acid; stable crystalline lattice[7]
References
  • Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - ResearchGate. 3

  • Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - ACS Publications. 4

  • Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process - MDPI. 5

  • Differential Solution Behavior of the New API–API Co-Crystal of Tramadol–Celecoxib (CTC) versus Its Constituents and Their Combination - ACS Publications. 6

  • Pharmaceutical co-crystal of celecoxib-nicotinamide - Google Patents (EP1608339B1). 7

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC.2

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives - ResearchGate.1

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in common solvents

Welcome to the Technical Support Center for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS 1156319-75-3). This guide is engineered for researchers, analytical chemists, and drug development professionals who require a deep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS 1156319-75-3). This guide is engineered for researchers, analytical chemists, and drug development professionals who require a deep mechanistic understanding of this compound's physicochemical behavior to overcome formulation and assay bottlenecks.

Physicochemical Profiling: The Causality of Solvation

To troubleshoot solubility, we must first deconstruct the molecule. 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol features a highly polar ethanolamine group fused to a 2H-pyrazole ring[1].

The core issue driving its complex solubility profile is extensive hydrogen bonding . The pyrazole ring acts as both a hydrogen bond donor (via N-1) and an acceptor (via N-2)[2]. Simultaneously, the aminoethanol moiety forms strong intramolecular hydrogen bonds (OH···N), which, in the presence of the pyrazole ring, rapidly expand into robust intermolecular networks (dimers and oligomers)[3].

When the lattice energy of these solute-solute interactions outcompetes solute-solvent interactions, the compound aggregates. Overcoming this requires strategically manipulating the solvent's dielectric constant or altering the molecule's ionization state via pH adjustments[4].

Troubleshooting Guide & FAQs

Q1: Why does 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol form a turbid gel or suspension in moderately polar aprotic solvents like THF or Acetonitrile? The Causality: In moderately polar solvents (dielectric constant ϵ < 20), the solvent lacks the dipole strength to disrupt the compound's extensive intermolecular hydrogen-bonded network. Instead of solvating individual molecules, the solvent merely swells the hydrogen-bonded oligomers, leading to gelation or turbidity[5]. The Solution: Transition to a highly polar aprotic solvent like6 ( ϵ > 35)[6]. These solvents act as powerful hydrogen bond acceptors, effectively outcompeting solute-solute interactions and yielding a clear, thermodynamically stable solution.

Q2: I am preparing an aqueous stock for biological assays, but dissolution is incomplete at physiological pH (7.4). How can I force complete solvation? The Causality: At pH 7.4, the secondary amine and the weakly basic pyrazole nitrogen are largely unprotonated. The molecule exists in a neutral state where its lipophilic carbon backbone and stable H-bond network resist hydration by water[7]. The Solution: Exploit the basicity of the amine and pyrazole groups. Lower the pH of your aqueous media to 4.0–5.0 using 0.1 M HCl. 4 introduces strong ion-dipole interactions with water, drastically increasing solubility[4]. Once fully dissolved, carefully titrate the solution back to your target pH, monitoring for kinetic precipitation.

Q3: When diluting my DMSO stock into an aqueous buffer for High-Throughput Screening (HTS), the compound crashes out immediately. How do I prevent this? The Causality: This is a classic case of "solvent shock." When a DMSO solution is rapidly injected into water, the DMSO diffuses into the bulk water faster than the water can form a hydration shell around the highly polar pyrazole derivative. The exposed solute molecules instantly aggregate to minimize surface free energy. The Solution: Implement a step-wise serial dilution. Alternatively, pre-condition the receiving aqueous buffer with a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.05% Tween-20) to kinetically stabilize the transiently exposed hydrophobic faces of the molecule during the solvent transition.

Quantitative Data: Expected Solubility Profile

Solvent SystemDielectric Constant ( ϵ )Expected SolubilityMechanistic Rationale
Water (pH 7.4) 80.1Low to ModerateNeutral state; high lattice energy from intermolecular H-bonding resists complete hydration.
Water (pH < 5.0) ~80.0HighProtonation of the secondary amine/pyrazole creates a highly soluble cationic species.
DMSO 46.7Very HighStrong polar aprotic nature disrupts solute-solute H-bond networks completely.
Methanol 32.7Moderate to HighPolar protic solvent; competes effectively for H-bond donor/acceptor sites.
Dichloromethane 9.1LowInsufficient polarity to disrupt the extensive intermolecular hydrogen bonding network.
Hexane 1.9Very LowNon-polar; completely unable to solvate the highly polar functional groups.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)

Unlike kinetic solvent-shift methods, this protocol ensures true thermodynamic equilibrium, preventing false positives from supersaturation[6].

  • Preparation: In a borosilicate glass vial, add an excess amount (e.g., 50 mg) of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol to 1.0 mL of the target solvent.

  • Equilibration: Seal the vial tightly and place it in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours. Self-Validation Step: Check the vial at 24h and 48h; solid solute must remain visible at the bottom to guarantee saturation.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solute.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm syringe filter (use PTFE for organic solvents, PVDF for aqueous). Discard the first 100 µL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV (e.g., at 254 nm) against a pre-established 5-point standard calibration curve.

Protocol B: Preparation of Stable 10 mM Aqueous Assay Stocks from DMSO
  • Primary Stock: Weigh the compound and dissolve it in 100% anhydrous DMSO to yield a 50 mM primary stock. Vortex for 60 seconds until optically clear.

  • Buffer Pre-conditioning: Prepare your target aqueous buffer (e.g., PBS, pH 7.4). To prevent kinetic aggregation, supplement the buffer with 0.1% BSA or 0.5% DMSO.

  • Controlled Dilution: Place the aqueous buffer on a magnetic stirrer at high speed. Using a precision micropipette, inject the 50 mM DMSO stock dropwise directly into the vortex of the stirring buffer to reach a final concentration of 10 mM.

  • Validation: Measure the Optical Density at 600 nm (OD600) of the final solution. An OD600 < 0.05 confirms the absence of colloidal aggregates or micro-precipitates.

Logical Workflow Visualization

SolubilityTroubleshooting Start Solubility Issue: 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Target Identify Target Solvent System Start->Target Aqueous Aqueous Media (Buffers, Water) Target->Aqueous Organic Organic Solvents (DMSO, THF, DCM) Target->Organic pH Adjust pH (Lower to pH 4-5) Aqueous->pH Poor dissolution at pH 7.4 Polarity Assess Solvent Polarity Organic->Polarity Protonation Amine/Pyrazole Protonation Solubility Increases pH->Protonation Disrupts lattice energy NonPolar Non-Polar / Halogenated (DCM, Hexane) Polarity->NonPolar Dielectric < 10 PolarAprotic Polar Aprotic (DMSO, DMF) Polarity->PolarAprotic Dielectric > 30 Hbond Extensive H-Bonding Causes Aggregation NonPolar->Hbond Solute-Solute > Solute-Solvent Solvated H-Bonds Disrupted Complete Solvation PolarAprotic->Solvated Strong dipole interactions

Decision matrix for troubleshooting pyrazole-aminoethanol solubility based on solvent polarity and pH.

References

  • Benchchem. "2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol | Benchchem".[1]

  • Benchchem. "Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide".[6]

  • NIH PMC. "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium".[4]

  • ResearchGate. "Hydrogen Bonding in Monomers and Dimers of 2-Aminoethanol".[3]

  • ACS Publications. "Substituent Control of Hydrogen Bonding in Palladium(II)−Pyrazole Complexes".[5]

  • NIH PMC. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies".[2]

  • AIP Publishing. "Carbon dioxide capture in 2-aminoethanol aqueous solution from ab initio molecular dynamics simulations".[7]

Sources

Optimization

improving the reaction yield of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol synthesis

Technical Support Center: Synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Welcome to the technical support center for the synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Welcome to the technical support center for the synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyrazole intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (a compound with CAS Number 1156319-75-3) typically involves the formation of a C-N bond between a pyrazole precursor and an ethanolamine moiety.[1] The two most logical and widely applicable strategies are:

  • Route A: Reductive Amination. This is a one-pot reaction between a pyrazole-3-carbaldehyde and ethanolamine, followed by in-situ reduction of the resulting imine intermediate.

  • Route B: Nucleophilic Substitution. This involves the reaction of a 3-(halomethyl)pyrazole with ethanolamine, where the amine acts as a nucleophile to displace the halide.

Each route has its own set of challenges and optimization parameters. This guide will focus primarily on the Reductive Amination pathway, which is often preferred for its efficiency and milder conditions, while also addressing potential issues with the substitution route.

G cluster_0 Synthetic Pathways P3C Pyrazole-3-carbaldehyde Imine Schiff Base (Imine) Intermediate P3C->Imine Condensation (-H₂O) EA Ethanolamine EA->Imine Product 2-[(2H-Pyrazol-3-ylmethyl) amino]ethanol Imine->Product Reduction (e.g., NaBH(OAc)₃) P3CM 3-(Halomethyl)pyrazole P3CM->Product Nucleophilic Substitution (SN2) EA2 Ethanolamine EA2->Product labelA Route A: Reductive Amination labelB Route B: Nucleophilic Substitution

Caption: Primary synthetic routes to the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Section 1: Reductive Amination (Route A) - Common Failures

Reductive amination is a powerful reaction but relies on a delicate equilibrium between imine formation and reduction.[2][3]

Q1: My reaction is not working. I'm recovering only my starting pyrazole-3-carbaldehyde and ethanolamine. What is the most likely cause?

A1: This is a classic symptom of failed imine formation, which is the crucial first step of the reaction. The reduction cannot occur if the imine intermediate is not present in a sufficient concentration. Several factors could be at play:

  • Suboptimal pH: Imine formation is acid-catalyzed, but the amine nucleophile is deactivated at very low pH. For most reductive aminations, a pH of 4-6 is ideal.[4] If the pH is too high, the carbonyl is not sufficiently activated; if it's too low, the ethanolamine is fully protonated to its non-nucleophilic ammonium salt.

    • Solution: Add a catalytic amount of a weak acid like acetic acid (typically 1-5 mol%). Do not use strong acids like HCl.

  • Presence of Water: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases water. According to Le Châtelier's principle, excess water in the reaction medium can push the equilibrium back towards the starting materials.

    • Solution: While some reducing agents tolerate water, it's best practice to use anhydrous solvents (like dichloromethane or 1,2-dichloroethane). You can also add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to sequester the water as it forms.

  • Inactive Reducing Agent: The hydride source may have degraded.

    • Solution: Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly susceptible to hydrolysis and should be stored in a desiccator.

G Start Reaction Failure: Starting Materials Recovered Check_pH Is pH optimal (4-6)? Start->Check_pH Check_Water Is the system anhydrous? Check_pH->Check_Water Yes Add_Acid Action: Add catalytic acetic acid. Check_pH->Add_Acid No Check_Reagent Is the reducing agent active? Check_Water->Check_Reagent Yes Use_Anhydrous Action: Use anhydrous solvent and/or add dehydrating agent. Check_Water->Use_Anhydrous No Use_Fresh Action: Use a fresh bottle of reducing agent. Check_Reagent->Use_Fresh No Success Problem Resolved Check_Reagent->Success Yes Add_Acid->Success Use_Anhydrous->Success Use_Fresh->Success

Caption: Troubleshooting workflow for incomplete reductive amination.

Q2: I'm seeing a significant amount of 2-(pyrazol-3-yl)methanol, the alcohol byproduct from aldehyde reduction. How do I prevent this?

A2: This side reaction occurs when your reducing agent reacts directly with the starting aldehyde before it can form an imine. This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄).[2]

  • Causality: The reactivity of hydride reagents varies. NaBH₄ is reactive enough to reduce aldehydes and ketones directly. The key to successful one-pot reductive amination is using a reagent that is selective for the protonated imine (iminium ion) over the carbonyl group.

  • Solution: The gold standard for this is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetate groups make it less reactive and more sterically hindered than NaBH₄, so it reduces the more electrophilic iminium ion much faster than the starting aldehyde.[2] If you must use NaBH₄, a two-step procedure is recommended: first, stir the aldehyde and amine together in methanol for 1-2 hours to allow for imine formation, then cool the mixture to 0 °C before adding the NaBH₄.[5]

Q3: My reaction is producing a mixture of my desired secondary amine and an unwanted tertiary amine. How can I improve selectivity?

A3: This is a result of over-alkylation, where your product, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, acts as a nucleophile itself, reacting with another molecule of pyrazole-3-carbaldehyde and getting reduced.[4]

  • Causality: The product is a secondary amine, which is often more nucleophilic than the primary amine (ethanolamine) you started with. This makes it a competitive substrate in the reaction.

  • Solutions:

    • Stoichiometry Control: Use a slight excess of the primary amine (ethanolamine, 1.2-1.5 equivalents). This will statistically favor the reaction with ethanolamine over the secondary amine product.

    • Slow Addition: If feasible, add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the hydride low, disfavoring the slower, competing reaction pathway.

Section 2: Nucleophilic Substitution (Route B) - Rate and Yield Issues

Q4: My reaction between 3-(chloromethyl)pyrazole and ethanolamine is very slow and gives a low yield. How can I accelerate it?

A4: This is a standard SN2 reaction, and its rate is governed by well-known factors.

  • Leaving Group: The choice of halide is critical. Iodides are the best leaving groups, followed by bromides, and then chlorides. If you are using a 3-(chloromethyl)pyrazole, consider converting it to the more reactive 3-(bromomethyl) or 3-(iodomethyl)pyrazole via a Finkelstein reaction.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is generally preferred for SN2 reactions as it solvates the cation but not the nucleophile, increasing its reactivity.

  • Base: The reaction produces HCl as a byproduct, which will protonate your ethanolamine nucleophile and your product, deactivating them. You must include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid. Use at least one equivalent of the base.

  • Temperature: Gently heating the reaction (e.g., to 50-80 °C) will increase the reaction rate.

Section 3: Product Isolation and Purification

Q5: My final product is a polar, water-soluble oil that is difficult to purify by column chromatography and won't crystallize. What are my options?

A5: The combination of a basic amine, a hydroxyl group, and a pyrazole ring makes this molecule quite polar and prone to hydrogen bonding, which complicates purification.[1][6]

  • Acid-Base Extraction: This is often ineffective for this molecule because the amino alcohol functionality makes it soluble in both acidic and aqueous layers.

  • Recrystallization: If the crude product is an oil, direct recrystallization is not possible.[7] However, you can often induce crystallization by converting the product to a salt.

    • Salt Formation: Dissolve your crude oil in a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt is often a stable, crystalline solid that will precipitate out. You can then collect this salt by filtration and, if necessary, recrystallize it from a solvent system like ethanol/ether.[8] The free base can be regenerated later by neutralizing the salt with a base like NaOH or NaHCO₃ and extracting it into an organic solvent.

  • Column Chromatography: If you must use column chromatography, consider deactivating the silica gel. Basic compounds can stick irreversibly to acidic silica. Pre-treating the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1% in your eluent) can neutralize the acidic sites and improve recovery.[8] A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., from ethyl acetate to ethyl acetate/methanol) might be necessary.

Optimized Protocol: Reductive Amination

This protocol provides a reliable, step-by-step method for the synthesis via Route A.

Materials:

  • Pyrazole-3-carbaldehyde (1.0 eq)

  • Ethanolamine (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (glacial)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a round-bottom flask under a nitrogen atmosphere, add pyrazole-3-carbaldehyde (1.0 eq) and anhydrous DCE (approx. 0.1 M concentration). Add ethanolamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (approx. 0.05 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting aldehyde is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as described in the troubleshooting section (Q5), with salt formation being the most recommended method for obtaining a pure, solid product.

Data Summary Table

ParameterRecommendationRationale
Reaction One-Pot Reductive AminationHigh efficiency and mild conditions.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the iminium ion, minimizing reduction of the starting aldehyde.[2]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrousAprotic solvents that are compatible with the reagents and facilitate imine formation.
Catalyst Acetic Acid (catalytic amount)Optimizes pH to facilitate the acid-catalyzed imine formation without deactivating the amine.[4]
Stoichiometry 1.2-1.5 eq. of EthanolamineMinimizes over-alkylation of the product.[4]
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions.
Purification Salt formation (e.g., HCl salt) followed by recrystallizationOvercomes issues with product polarity and oiling, providing a pure, crystalline solid.[8]

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]

  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • McLauchlan, C. C., et al. (2010). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Fadel, H. H., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Universitat de Barcelona. [Link]

  • Quiroga, J., & Insuasty, B. (2017). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Abdellatif, K. R. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. Bioorganic Chemistry. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

Sources

Troubleshooting

PurifiaTech Support Center: Pyrazole Amino Alcohol Purification

Welcome to the PurifiaTech Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique chromatographic challenges associated with pyrazole amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PurifiaTech Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique chromatographic challenges associated with pyrazole amino alcohols.

Because these molecules possess both a weakly basic pyrazole ring and a highly polar, strongly basic amino alcohol moiety, they frequently defy standard purification protocols. This guide is designed to move beyond basic instructions by explaining the chemical causality behind each technique, ensuring your workflows are robust, reproducible, and self-validating.

PART 1: The Chemical Causality (Understanding Your Analyte)

To purify a molecule, you must first understand its electronic environment. Pyrazole is a unique heterocycle; with a pKa of ~2.5, it is significantly less basic than imidazole due to the inductive effect of the adjacent nitrogen atom [1]. It functions dynamically as both a hydrogen-bond donor and acceptor.

Conversely, the amino alcohol moiety contains a primary or secondary amine (pKa ~9.0–10.5) and a polar hydroxyl group. This massive pKa differential creates a highly polar, amphoteric system. When exposed to the acidic silanol groups (pKa ~4.5) of standard bare silica gel, the basic amine becomes protonated. This triggers an ionic, ion-exchange-like interaction rather than a standard partition-based separation, resulting in severe peak tailing, irreversible adsorption, and poor recovery.

PART 2: Troubleshooting & FAQs

Q1: Why does my pyrazole amino alcohol streak severely on normal-phase silica gel, even when using highly polar solvent mixtures like DCM/MeOH? A: The streaking is caused by secondary interactions with active silanols on the silica surface. Because the amine is highly basic, it protonates upon contact with the acidic silica, anchoring the molecule to the stationary phase. Solution: You must suppress silanol ionization by introducing a competitive basic modifier to the mobile phase. While triethylamine (TEA) is traditionally used, it is notoriously difficult to remove from polar amino alcohol products during concentration [4]. Instead, use 1–5% methanolic ammonia (NH₄OH in MeOH) in a dichloromethane (DCM) gradient. Ammonia is volatile and leaves no residue upon evaporation.

Q2: I attempted Reversed-Phase (RP) HPLC, but the peaks are broad, fronting, or split. What is happening? A: This is a classic symptom of partial ionization. At a neutral pH (e.g., Water/Acetonitrile with no buffers), the amine exists in an equilibrium between its protonated and free-base states. These two states have different partition coefficients, causing the peak to split or broaden. Solution: Force the molecule into a single ionization state. For pyrazole amino alcohols, it is highly recommended to use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with ammonium hydroxide). This fully deprotonates the amine, rendering the molecule neutral and ensuring sharp, symmetrical peaks. (Note: Ensure your C18 column utilizes pH-stable hybrid silica).

Q3: My product is highly water-soluble, and I cannot extract it from the aqueous workup using ethyl acetate or DCM. How do I isolate it? A: Highly polar amino alcohols partition poorly into organic solvents, making liquid-liquid extraction inefficient. Solution: Abandon liquid-liquid extraction and utilize a Solid Phase Extraction (SPE) technique known as Strong Cation Exchange (SCX) catch-and-release [2]. This exploits the basicity of the amine to chemically trap the product while washing away impurities.

PART 3: Standard Operating Procedures (SOPs)
Protocol: SCX Catch-and-Release Purification

This is a self-validating protocol. The SCX resin contains strongly acidic sulfonic acid groups. When the crude mixture is loaded, the basic amino alcohol is protonated and ionically binds to the resin. Neutral and acidic impurities pass through. The product is only released when a strong, volatile base is introduced to deprotonate the amine [3].

Step-by-Step Methodology:

  • Conditioning: Pass 2–3 Column Volumes (CV) of Methanol (MeOH) through the SCX cartridge to solvate the resin.

  • Loading: Dissolve the crude reaction mixture in MeOH (or a 1:1 DCM/MeOH mix if solubility is poor) and load it onto the column. Critical: Ensure the loading solution is not basic, or the amine will not bind.

  • Washing (The Catch): Wash the cartridge with 3 CV of MeOH, followed by 3 CV of DCM.

    • Self-Validation Checkpoint: Spot the wash fractions on a TLC plate. Your product should not be present. If it is, the binding capacity of the cartridge was exceeded, or the sample was too basic.

  • Elution (The Release): Elute the target pyrazole amino alcohol using 2–3 CV of 5–10% NH₄OH in MeOH [3]. The ammonia deprotonates the amine, breaking the ionic bond.

  • Recovery: Concentrate the elution fractions under reduced pressure. The ammonia and methanol will evaporate completely, yielding the pure free-base product without inorganic salt contamination.

PART 4: Quantitative Data & Strategy Selection

Use the following table to determine the optimal purification strategy based on the specific physicochemical properties of your pyrazole amino alcohol derivative.

Analyte PropertyApprox. pKaLogP RangeRecommended Purification StrategyPrimary Mobile Phase / Eluent
Unsubstituted Pyrazole ~2.50.0 to 1.0Normal Phase FlashHexane / EtOAc
Alkyl Amino Alcohol 9.5 - 10.5< 0.5 (Hydrophilic)SCX Catch-and-ReleaseLoad: MeOH Elute: 10% NH₄OH in MeOH
Aryl-Fused Pyrazole Amino Alcohol 8.5 - 9.51.5 - 3.0 (Lipophilic)Reversed-Phase HPLC10 mM NH₄HCO₃ (pH 10) / Acetonitrile
Zwitterionic Derivatives Multiple< -0.5HILIC ChromatographyAcetonitrile / Water (10 mM NH₄OAc)
PART 5: Visual Workflows
1. Purification Strategy Decision Tree

DecisionTree Start Crude Pyrazole Amino Alcohol CheckSol Is the compound highly water-soluble? Start->CheckSol SCX SCX Catch & Release (Recommended) CheckSol->SCX Yes CheckLip Is logP > 1.5? CheckSol->CheckLip No RPHPLC Reversed-Phase HPLC (Basic Mobile Phase) CheckLip->RPHPLC No NPFlash Normal Phase Flash (Add 1-5% NH4OH) CheckLip->NPFlash Yes

Decision tree for selecting the optimal purification method based on solubility and lipophilicity.

2. SCX Catch-and-Release Mechanism

SCXWorkflow Load 1. Load Sample Acidic/Neutral pH Amine is protonated Bind 2. Catch (Bind) Ionic interaction with sulfonic acid groups Load->Bind Wash 3. Wash MeOH/DCM removes neutral impurities Bind->Wash Elute 4. Release (Elute) 5-10% NH4OH in MeOH deprotonates amine Wash->Elute Pure 5. Pure Product Evaporate volatile solvent/ammonia Elute->Pure

Step-by-step mechanism of SCX Catch-and-Release for basic amino alcohols.

References
  • MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI Molecules. Available at: [Link]

  • ResearchGate. Simultaneous solvent extraction and quantification of eleven amine compounds... ResearchGate. Available at: [Link]

  • CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. College of Saint Benedict and Saint John's University. Available at: [Link]

Optimization

identifying common side products in pyrazole synthesis

A Guide to Identifying and Mitigating Common Side Products Welcome, researchers, scientists, and drug development professionals, to our dedicated resource for troubleshooting pyrazole synthesis. This guide is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Common Side Products

Welcome, researchers, scientists, and drug development professionals, to our dedicated resource for troubleshooting pyrazole synthesis. This guide is designed to provide you with in-depth technical support, moving beyond simple protocols to explain the causality behind common experimental challenges. As Senior Application Scientists, we aim to equip you with the knowledge to not only identify but also strategically avoid the formation of unwanted side products in your pyrazole synthesis endeavors.

I. Knorr Pyrazole Synthesis: The Workhorse and Its Challenges

The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a foundational method for constructing the pyrazole core.[1][2] While versatile, this reaction is not without its complexities, often leading to a mixture of products that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl yielded a mixture of products that are difficult to separate. What is happening and how can I improve the regioselectivity?

A1: The primary challenge with unsymmetrical 1,3-dicarbonyls is the formation of regioisomers. [3][4][5] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[2]

Causality and Strategic Intervention:

The regioselectivity of the Knorr synthesis is influenced by both steric and electronic factors of the 1,3-dicarbonyl substrate and the hydrazine derivative. The reaction kinetics can be more complex than a simple first-order dependence, with evidence of autocatalytic pathways and previously unreported intermediates.[3]

  • Solvent and Acidity Control: The choice of solvent and the acidity of the reaction medium can significantly influence the regioselectivity. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium can enhance regioselectivity compared to traditional protic solvents like ethanol.[5]

  • Reactant Stoichiometry: Varying the ratio of the diketone to the hydrazine has been shown to affect the regioisomeric ratio, suggesting a more complex interplay between the reactants than previously understood.[3]

Troubleshooting Protocol: Optimizing Regioselectivity

  • Solvent Screening: If you are observing poor regioselectivity in a protic solvent like ethanol, consider switching to an aprotic dipolar solvent such as DMF, NMP, or DMAc.[5]

  • Acid Catalysis: The addition of a strong acid can accelerate the dehydration steps and improve yields and selectivity.[5]

  • Stoichiometry Adjustment: Experiment with slight excesses of either the 1,3-dicarbonyl or the hydrazine to determine if this influences the desired isomer formation.[3]

Separation of Regioisomers:

Should the formation of regioisomers be unavoidable, several purification strategies can be employed:

  • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the stationary phase (silica gel or alumina) and the eluent system is critical for successful separation.[6]

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation technique.[6]

  • Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that facilitates easier separation. The directing group can then be removed in a subsequent step.[6]

Q2: My reaction mixture has developed a strong yellow or red color, and the isolated product is also colored. What is the cause and how can I decolorize my product?

A2: The development of color in the reaction mixture is often due to the decomposition or side reactions of the hydrazine starting material, particularly with phenylhydrazine. [6] Oxidation of reaction intermediates or the final pyrazole product can also contribute to color formation.[6]

Purification Strategies for Colored Impurities:

  • Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then removed by filtration.[6]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[6]

  • Recrystallization: This is often a highly effective method for removing colored impurities, as they are typically present in small amounts and will remain in the mother liquor.[6]

Q3: TLC and NMR analysis of my crude product shows the presence of unreacted starting materials. How can I drive the reaction to completion and remove the unreacted components?

A3: Incomplete reactions can be caused by insufficient reaction time, inadequate temperature, or incorrect stoichiometry. [6]

Driving the Reaction and Removing Starting Materials:

  • Optimize Reaction Conditions: Increasing the reaction time or temperature can help to drive the reaction to completion. Ensuring the correct stoichiometry, and sometimes using a slight excess of one reagent, can also be beneficial.[6]

  • Purification:

    • Unreacted 1,3-Dicarbonyl: Can often be removed by column chromatography.[6]

    • Unreacted Hydrazine: Can be removed during the workup with an acidic wash, as it will form a water-soluble salt.[6]

Visualizing the Knorr Synthesis Challenge

Knorr_Synthesis_Side_Products cluster_reactants Reactants cluster_reaction Knorr Synthesis cluster_products Potential Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction Cyclocondensation Unsymmetrical\n1,3-Dicarbonyl->Reaction Hydrazine\nDerivative Hydrazine Derivative Hydrazine\nDerivative->Reaction Desired Pyrazole\nRegioisomer Desired Pyrazole Regioisomer Reaction->Desired Pyrazole\nRegioisomer Major Pathway Undesired Pyrazole\nRegioisomer Undesired Pyrazole Regioisomer Reaction->Undesired Pyrazole\nRegioisomer Side Pathway Unreacted\nStarting Materials Unreacted Starting Materials Reaction->Unreacted\nStarting Materials Incomplete Reaction Colored\nImpurities Colored Impurities Reaction->Colored\nImpurities Decomposition

Caption: Common product outcomes in the Knorr pyrazole synthesis.

II. Pechmann Pyrazole Synthesis: An Alternative Route

The Pechmann pyrazole synthesis involves the reaction of acetylenes with diazomethane to form pyrazoles.[7] While not as commonly used as the Knorr synthesis, it offers an alternative pathway to certain pyrazole derivatives.

Potential Side Products and Considerations

The primary challenge in the Pechmann synthesis is often related to the handling and reactivity of diazomethane, which is a toxic and explosive gas. Side reactions can arise from the 1,3-dipolar cycloaddition of diazomethane to other functional groups present in the starting materials.

III. General Purification Strategies for Pyrazoles

Beyond addressing specific side products from a given synthesis, several general purification techniques are highly effective for pyrazoles.

Troubleshooting Purification

Q4: My pyrazole compound is difficult to purify by standard silica gel chromatography. Are there alternative methods?

A4: Pyrazoles, being basic compounds, can sometimes interact strongly with the acidic silica gel, leading to poor separation and recovery.

Alternative Purification Protocols:

  • Deactivated Silica Gel: Deactivating the silica gel with a small amount of a base, such as triethylamine or ammonia in methanol, can mitigate the strong interaction between the basic pyrazole and the acidic stationary phase.[8]

  • Reversed-Phase Chromatography: If the compound is stable to reversed-phase conditions, chromatography on a C-18 silica column can be a viable alternative.[8]

  • Acid Addition Salt Formation: Pyrazoles can be converted into their acid addition salts, which can then be precipitated or crystallized from organic solvents, leaving impurities behind.[9][10]

  • Recrystallization: This remains a powerful purification technique. Common solvent systems for pyrazoles include ethanol-water mixtures, hexane/ethyl acetate, and hexane/acetone.[11]

Q5: During recrystallization, my pyrazole "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating. [11]

Strategies to Prevent Oiling Out:

  • Increase Solvent Volume: Adding more of the "good" solvent will keep the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point.[11]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can be helpful.[11]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations.[11]

  • Use a Seed Crystal: Adding a small amount of the pure, solid material can induce crystallization.[11]

Data Summary: Common Purification Techniques
Purification MethodKey ApplicationTroubleshooting Considerations
Column Chromatography Separation of regioisomers and non-polar impurities.[6]Pyrazole basicity can lead to streaking on silica; consider deactivation.[8]
Acid-Base Extraction Removal of non-basic and colored impurities.[6]Ensure complete protonation and deprotonation for efficient extraction.
Recrystallization Removal of minor impurities and colored byproducts.[6][11]"Oiling out" can occur; optimize solvent system and cooling rate.[11]
Activated Charcoal Removal of colored impurities.[6]Use sparingly to avoid adsorption of the desired product.

IV. Conclusion

The synthesis of pyrazoles, while a mature field, still presents challenges for the bench chemist. A thorough understanding of the underlying reaction mechanisms and potential side reactions is crucial for successful and efficient synthesis. By anticipating common side products and being equipped with a toolbox of troubleshooting and purification strategies, researchers can streamline their workflow and achieve their desired pyrazole targets with higher purity and yield.

V. References

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • Wiley Online Library. Pechmann Pyrazole Synthesis. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • Cambridge University Press. Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. Pechmann pyrazole synthesis. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • ResearchGate. Knorr pyrazole synthesis. [Link]

  • Semantic Scholar. Pechmann pyrazole synthesis. [Link]

  • ResearchGate. ChemInform Abstract: Pechmann Pyrazole Synthesis. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Crystallization of Novel Pyrazole Compounds

Welcome to the technical support center for the crystallization of novel pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting stra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of novel pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the crystallization of this important class of heterocyclic compounds. My approach is to not only provide solutions but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Foundational Principles of Pyrazole Crystallization

Before diving into troubleshooting, it's crucial to understand the thermodynamic and kinetic principles governing the crystallization process. Crystallization is a two-step process: nucleation and crystal growth.[1] Both steps are driven by supersaturation , a state where the concentration of your pyrazole compound in solution is higher than its equilibrium solubility.[2][3] The level of supersaturation is the single most critical variable you can control, as it dictates whether crystals will form, their size, and even their polymorphic form.[2][4]

Part 2: Troubleshooting Common Crystallization Challenges

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Issue 1: My Pyrazole Compound is "Oiling Out" Instead of Crystallizing.

Question: I've set up my crystallization, and instead of getting crystals, my compound has separated as a viscous liquid or oil. What is happening, and how can I rectify this?

Answer:

"Oiling out" is a classic sign of uncontrolled precipitation. It is a form of liquid-liquid phase separation (LLPS) that occurs when the solution becomes supersaturated at a temperature where your compound's lowest melting point is in the solvent system, leading to the formation of a solute-rich liquid phase instead of a solid crystalline phase.[5][6] This often happens when the kinetic barrier to nucleation is high, and the solution is cooled too rapidly into a region of very high supersaturation.[6] While crystallization can sometimes occur from this oil, it often leads to the inclusion of impurities and the formation of amorphous solids or undesirable polymorphs.[5][7]

Core Principle: The objective is to ensure that the solution becomes supersaturated at a temperature below the melting point of your compound in that specific solvent environment, allowing for orderly molecular arrangement into a crystal lattice.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for "oiling out".

Issue 2: I'm Getting a Very Low Yield of Crystals or No Crystals at All.

Question: After cooling my solution as planned, I've either recovered very little product, or nothing has crystallized. What are the likely causes, and what can I do to improve my yield?

Answer:

This common issue almost always points to problems with either achieving sufficient supersaturation or overcoming the kinetic barrier to nucleation.

Core Principle: Crystallization requires a supersaturated solution. From this metastable state, the system must overcome an energy barrier to form stable nuclei, which then grow into macroscopic crystals.[1][8]

Troubleshooting Steps:

  • Verify and Increase Supersaturation:

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.

    • Thorough Cooling: Ensure you have cooled the solution to a sufficiently low temperature. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes, or in a freezer if the solvent's freezing point allows.

  • Induce Nucleation: A supersaturated solution can remain in a metastable state indefinitely if nucleation does not occur. Nucleation can be either homogeneous (spontaneous formation in a clear solution) or heterogeneous (initiated on a foreign surface).[9][10] Heterogeneous nucleation has a lower energy barrier and is therefore more common and easier to induce.[11][12]

    • Scratching Method: Use a clean glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches and glass fragments provide high-energy sites for heterogeneous nucleation to begin.[1]

    • Seed Crystals: This is the most effective method. Adding a tiny, pure crystal of your compound provides a pre-existing template for molecules in solution to deposit onto, bypassing the initial nucleation barrier entirely.[1][8]

Issue 3: My Compound Forms an Amorphous Solid, Not Crystals.

Question: My product crashed out of solution as a powder with no defined crystal structure. How can I obtain a crystalline solid?

Answer:

Amorphous solid formation is typically the result of extremely high supersaturation, where precipitation occurs so rapidly that molecules do not have time to arrange themselves into an ordered crystal lattice. This is common when using an anti-solvent method if the anti-solvent is added too quickly.

Core Principle: The rate of supersaturation generation must be controlled to be slow enough to allow for molecular diffusion and orientation into a crystal lattice, rather than chaotic precipitation.

Troubleshooting Steps:

  • Slow Down the Rate of Supersaturation:

    • Anti-Solvent Method: Add the anti-solvent dropwise and with vigorous stirring at the point of addition to avoid localized high supersaturation. Adding the anti-solvent at a slightly elevated temperature can also be beneficial.

    • Cooling Method: Employ a slower cooling rate.

  • Use a Different Solvent System: A solvent system in which your compound has slightly higher solubility may slow down the precipitation process, favoring crystal growth over amorphous precipitation.

Part 3: Understanding and Controlling Polymorphism

Question: I have evidence to suggest my pyrazole compound is forming different crystal structures under slightly different conditions. What is polymorphism, and how can I control it?

Answer:

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[13] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability, making polymorphism a critical consideration in drug development.[14][15]

Core Principle: Different polymorphs have different thermodynamic stabilities. Under a given set of conditions (temperature, pressure), one polymorph will be the most stable (lowest free energy), while others will be metastable. Crystallization is a kinetically controlled process, so it is possible to isolate a metastable form.

Strategies for Controlling Polymorphism:

  • Solvent Selection: The solvent can play a crucial role in determining which polymorph crystallizes due to specific interactions, such as hydrogen bonding, between the solvent and the growing crystal faces.[16] Experimenting with solvents of different polarities and hydrogen bonding capabilities (e.g., protic vs. aprotic) can favor the nucleation of a specific polymorph.[17]

  • Control of Supersaturation: Often, metastable polymorphs nucleate at higher supersaturation levels, while the stable form is favored at lower supersaturation.[2] Therefore, rapid cooling or fast anti-solvent addition may yield a metastable form, while slow crystallization may produce the stable form.

  • Temperature Control: For enantiotropic systems (where the stability of polymorphs reverses with temperature), the crystallization temperature is a key parameter for isolating the desired form.[18]

  • Seeding: Seeding with the desired polymorph is the most direct way to ensure its formation, provided the crystallization conditions are within the metastable zone for that polymorph.

Caption: A decision-making workflow for controlling polymorphism.

Part 4: Data-Driven Solvent Selection

The choice of solvent is paramount. While empirical screening is common, a more rational approach can be taken by considering the physicochemical properties of both the solvent and your pyrazole compound.

Table 1: Solvent Properties and Their Influence on Pyrazole Crystallization

Solvent ClassExample(s)Hansen Solubility Parameters (δD, δP, δH)[19]Key Characteristics & Typical Use for Pyrazoles
Alcohols Ethanol, MethanolEthanol: (15.8, 8.8, 19.4)Protic, H-bond donors & acceptors. Good for many pyrazoles, often used in mixed systems with water.[20]
Esters Ethyl Acetate(15.8, 5.3, 7.2)Polar aprotic, H-bond acceptor. Good for less polar pyrazole derivatives.
Ketones Acetone(15.5, 10.4, 7.0)Polar aprotic, H-bond acceptor. A strong solvent, often used in anti-solvent methods.
Hydrocarbons Hexane, HeptaneHexane: (14.9, 0.0, 0.0)Non-polar. Primarily used as anti-solvents to induce precipitation from more polar solutions.
Aromatic Toluene(18.0, 1.4, 2.0)Non-polar aprotic. Can be useful for pyrazoles with large aromatic substituents.
Ethers Diethyl Ether(14.5, 2.9, 4.6)Low polarity, H-bond acceptor. Can be used as an anti-solvent.
Amides DMF, DMSODMF: (17.4, 13.7, 11.3)Highly polar aprotic. Used for poorly soluble compounds, often requiring an anti-solvent.[20]

Note: Hansen Solubility Parameters (HSP) quantify the intermolecular forces: δD (Dispersion), δP (Polar), and δH (Hydrogen Bonding). The principle "like dissolves like" suggests that solvents with HSP values similar to your solute are more likely to be good solvents.

Part 5: Detailed Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling
  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole compound and a small amount of the selected solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the pyrazole compound just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude pyrazole compound in the minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle heating.

  • Anti-Solvent Addition: With vigorous stirring, add a "poor" solvent (anti-solvent, e.g., water, hexane) dropwise until you observe persistent turbidity.

  • Clarification (Optional): If too much anti-solvent is added and significant precipitation occurs, add a few drops of the "good" solvent until the solution becomes clear or slightly turbid again.

  • Crystallization: Cover the flask and allow it to stand at room temperature. If no crystals form, try scratching the inside of the flask or placing it in a cool bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the standard recrystallization protocol, using the cold solvent mixture or just the cold anti-solvent for washing.

References

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (Source: Mettler Toledo, [Link])

  • Crystal Habit Prediction - Protheragen. (Source: Protheragen, [Link])

  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability - ACS Publications. (Source: ACS Publications, [Link])

  • Pyrazole | C3H4N2 - PubChem. (Source: National Institutes of Health, [Link])

  • Crystallization - Wikipedia. (Source: Wikipedia, [Link])

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (Source: MDPI, [Link])

  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - MDPI. (Source: MDPI, [Link])

  • Crystal Polymorphism in Chemical Process Development - ResearchGate. (Source: ResearchGate, [Link])

  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition - ACS Publications. (Source: ACS Publications, [Link])

  • Growth Pattern of Homogeneous and Heterogeneous Nucleation in High-Entropy FeNiCrCoCu Alloys | Crystal Growth & Design - ACS Publications. (Source: ACS Publications, [Link])

  • Nucleation - PMC - NIH. (Source: National Institutes of Health, [Link])

  • Supersaturation - Wikipedia. (Source: Wikipedia, [Link])

  • 17β-Hydroxy-17α-methylandrostano[3,2-c]pyrazole, Stanozolol: The Crystal Structures of Polymorphs 1 and 2 and 10 Solvates - ACS Publications. (Source: ACS Publications, [Link])

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. (Source: AIChE Journal, [Link])

  • Crystallization | Science | Research Starters - EBSCO. (Source: EBSCO, [Link])

  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - MDPI. (Source: MDPI, [Link])

  • Heterogeneous versus homogeneous crystal nucleation of hard spheres - Universidad Complutense de Madrid. (Source: Universidad Complutense de Madrid, [Link])

  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). (Source: Royal Society of Chemistry, [Link])

  • Oiling Out in Crystallization - Mettler Toledo. (Source: Mettler Toledo, [Link])

  • Chemical Properties of 1H-Pyrazole (CAS 288-13-1) - Cheméo. (Source: Cheméo, [Link])

  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. (Source: Mettler Toledo, [Link])

  • Accelerating Rational Crystal Habit Design via Interpretable Mechanism-Guided Machine Learning Framework - ACS Publications. (Source: ACS Publications, [Link])

  • Controlling Molecular Crystal Polymorphism with Self-Assembled Monolayer Templates | Journal of the American Chemical Society. (Source: ACS Publications, [Link])

  • [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed. (Source: National Institutes of Health, [Link])

  • (PDF) Polymers and Solvent-Induced Polymorphic Selection and Preferential Orientation of Pyrazinamide Crystal - ResearchGate. (Source: ResearchGate, [Link])

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  • Supersaturation: Formation, measurement and control - ResearchGate. (Source: ResearchGate, [Link])

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  • Heterogeneous and Homogeneous Nucleation Compared: Rapid Nucleation on Microscopic Impurities | The Journal of Physical Chemistry B - ACS Publications. (Source: ACS Publications, [Link])

  • Video: Crystal Growth: Principles of Crystallization - JoVE. (Source: JoVE, [Link])

  • Crystal Structure Prediction | Schrödinger Life Science. (Source: Schrödinger, [Link])

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles

Welcome to the Technical Support Center for N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this important transformation and achieve optimal results in your experiments.

Introduction

The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry and materials science, given the prevalence of N-alkyl pyrazole scaffolds in a wide array of biologically active compounds and functional materials.[1] Despite its utility, the reaction is often plagued by challenges, most notably the control of regioselectivity in unsymmetrical pyrazoles and the achievement of high yields.[2][3] This guide offers a structured approach to overcoming these common hurdles, grounded in mechanistic understanding and field-proven strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of pyrazoles in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor or No Product Yield

Q: I am observing a very low yield or no formation of my desired N-alkylated pyrazole. What are the potential causes, and how can I improve the outcome?

A: Low or no product yield can be attributed to several factors, ranging from the choice of reagents to the reaction conditions. A systematic evaluation of the following aspects is recommended:

  • Re-evaluate Your Base: The primary role of the base is to deprotonate the pyrazole's N-H, rendering the nitrogen nucleophilic. If deprotonation is inefficient, the reaction will not proceed.

    • Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. Carbonate bases like K₂CO₃ or Cs₂CO₃ are a good starting point, but stronger bases like sodium hydride (NaH) may be necessary, particularly for less acidic pyrazoles.[2][4]

    • Solubility: The base's solubility in the reaction solvent is critical. If the base is not soluble, the reaction will be slow or may not occur. Consider using a base that is soluble in your chosen solvent or switching to a different solvent-base combination.

    • Stoichiometry: A slight excess of the base (e.g., 1.5 equivalents) is often beneficial to drive the reaction to completion.[2]

  • Assess the Alkylating Agent's Reactivity: The nature of the leaving group on your alkylating agent (R-X) significantly impacts its reactivity.

    • Leaving Group Ability: The general trend for leaving group ability is I > Br > Cl > OTs. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[2]

    • Steric Hindrance: A bulky alkylating agent may react sluggishly. If possible, consider a less sterically encumbered alternative.

    • Electronic Effects: Strong electron-withdrawing groups on the alkylating agent can decrease its reactivity.[4]

  • Optimize Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. A typical temperature range is room temperature to 80°C.[2][4] If you are running the reaction at room temperature with no success, gradually increasing the temperature may be beneficial.

    • Solvent: The solvent plays a crucial role in solvating the reagents and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices for N-alkylation.[2][4]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion. Some reactions may require extended periods (e.g., 24 hours).

dot

LowYieldTroubleshooting start Low/No Yield check_base Re-evaluate Base start->check_base check_alkylating_agent Assess Alkylating Agent start->check_alkylating_agent optimize_conditions Optimize Conditions start->optimize_conditions solution Improved Yield check_base->solution sub_base Increase Strength (e.g., NaH) Improve Solubility Adjust Stoichiometry (1.5 eq) check_base->sub_base check_alkylating_agent->solution sub_alkylating_agent Better Leaving Group (I > Br > Cl) Less Steric Hindrance check_alkylating_agent->sub_alkylating_agent optimize_conditions->solution sub_conditions Increase Temperature Use Polar Aprotic Solvent (DMF, DMSO) Increase Reaction Time optimize_conditions->sub_conditions

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common and critical challenge in the N-alkylation of unsymmetrical pyrazoles.[2][3] Several factors can be manipulated to favor the formation of a single isomer:

  • Steric Hindrance: This is often the dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[1][2]

    • Bulky Alkylating Agent: Using a bulkier alkylating agent can enhance the preference for the less hindered nitrogen.

    • Bulky Pyrazole Substituent: Conversely, a large substituent on the pyrazole ring will direct the incoming alkyl group to the more accessible nitrogen.

  • Solvent Choice: The polarity and nature of the solvent can have a profound effect on regioselectivity.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[2][4]

    • Fluorinated Alcohols: In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[2]

  • Base and Catalyst System: The choice of base and the presence of certain catalysts can significantly influence the N1/N2 ratio.

    • For N1-Alkylation: The combination of K₂CO₃ in DMSO is often effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[2][4]

    • For N2-Alkylation: Certain magnesium-based catalysts, such as MgBr₂, have been reported to favor N2-alkylation.[2]

    • Sodium Hydride (NaH): In specific cases, using NaH can prevent the formation of regioisomeric mixtures.[2]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other, leading to improved selectivity.

dot

RegioselectivityDecisionTree start Poor Regioselectivity sterics Modify Steric Hindrance start->sterics solvent Change Solvent start->solvent base_catalyst Alter Base/Catalyst start->base_catalyst temperature Adjust Temperature start->temperature solution Improved Regioselectivity sterics->solution sterics_opts Bulky Alkylating Agent Bulky Pyrazole Substituent sterics->sterics_opts solvent->solution solvent_opts Polar Aprotic (DMF, DMSO) Fluorinated Alcohols (TFE, HFIP) solvent->solvent_opts base_catalyst->solution base_catalyst_opts K2CO3 in DMSO for N1 MgBr2 for N2 NaH for specific cases base_catalyst->base_catalyst_opts temperature->solution temperature_opts Lower Temperature temperature->temperature_opts

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges are controlling regioselectivity for unsymmetrical pyrazoles, which can lead to difficult-to-separate isomeric mixtures, and achieving high reaction yields.[2][3] Low yields can result from suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[2]

Q2: What are considered standard starting conditions for a base-mediated pyrazole N-alkylation?

A2: A reliable starting point is the use of a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or DMSO.[4] The reaction is typically conducted at a temperature ranging from room temperature to 80°C and monitored by TLC or LC-MS.[2]

Q3: Are there alternative methods to traditional base-mediated alkylation?

A3: Yes, several alternative methods have been developed to address the limitations of traditional approaches:

  • Acid-Catalyzed Alkylation: This method employs a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), with trichloroacetimidates as electrophiles. It offers a milder alternative that avoids the need for strong bases and high temperatures.[1][5]

  • Phase Transfer Catalysis (PTC): PTC can provide high yields, particularly under solvent-free conditions, and simplifies the work-up procedure.[2][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and, in some instances, improve yields.[2][7]

  • Enzymatic Alkylation: Engineered enzymes can offer exceptional regioselectivity (>99%) for pyrazole alkylation, providing a highly selective and green chemistry approach.[3]

Data Summary

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity (Illustrative Examples)

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-PhenylpyrazoleBenzyl BromideK₂CO₃DMSO>95:585[2][4]
3-MethylpyrazoleEthyl IodideNaHTHF>98:290[2][4]
3-TrifluoromethylpyrazoleEthyl IodoacetateK₂CO₃Acetonitrile50:5080[8][9]
3-PhenylpyrazoleBenzyl BromideMgBr₂Dichloromethane<10:9075[2]

Note: Data is illustrative and compiled from various sources. Exact ratios and yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazoles

This protocol provides a standard starting point for the N-alkylation of pyrazoles using a carbonate base.

Materials:

  • Pyrazole (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (e.g., room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

N_Alkylation_Workflow setup 1. Reaction Setup (Pyrazole, Base, Solvent under Inert Atmosphere) reagent_add 2. Add Alkylating Agent setup->reagent_add reaction 3. Reaction (Stir at Desired Temperature, Monitor) reagent_add->reaction workup 4. Aqueous Workup (Quench with Water, Extract with Organic Solvent) reaction->workup purification 5. Purification (Dry, Concentrate, Column Chromatography) workup->purification product N-Alkylated Pyrazole purification->product

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Prepared by: Senior Application Scientist, Gemini Division This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-[(2H-Pyrazol-3-ylmethyl)amino]e...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to anticipate and resolve challenges encountered during forced degradation studies. Our approach is grounded in established principles of chemical stability testing to ensure the integrity and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common initial queries regarding the chemical nature and proper handling of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

Q1: What are the primary functional groups on 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol that are susceptible to degradation?

A1: The molecule possesses three key functional groups that are the most likely sites for degradation:

  • Primary Alcohol (-CH₂OH): The hydroxyl group on the ethanol side chain is highly susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid.[1]

  • Secondary Amine (-NH-): The secondary amine linking the pyrazole and ethanol moieties can be a site for oxidation.

  • Pyrazole Ring: This aromatic heterocyclic ring is generally stable but can undergo oxidation (e.g., N-oxidation), photodegradation, or ring-opening under harsh conditions.[2][3][4][5][6]

Q2: What are the recommended storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation and ensure the long-term integrity of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place, ideally refrigerated at 2-8°C for short-term storage or frozen at -20°C for long-term storage.[7]

  • Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as argon or nitrogen.[7]

  • Light: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[7]

  • Moisture: Store in a desiccated environment to prevent potential hydrolysis or moisture-facilitated side reactions.[7]

Q3: My solution of the compound is turning brown. What is likely happening?

A3: A brown discoloration in solutions of amine- or pyrazole-containing compounds is often an indicator of oxidative degradation.[7] This can be caused by exposure to air (oxygen) and may be accelerated by light or elevated temperatures. The colored products are typically complex polymeric materials or highly conjugated systems formed from initial degradation products. To prevent this, ensure solutions are freshly prepared and handled under an inert atmosphere whenever possible.

Q4: Can the pyrazole ring undergo tautomerism? How does this affect my experiments?

A4: Yes, N-unsubstituted pyrazoles can exist as a mixture of tautomers.[2] For 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, the proton on the pyrazole nitrogen can shift between the two nitrogen atoms. This is a rapid equilibrium and is generally not considered degradation. However, it is crucial to be aware of this phenomenon as it can potentially lead to broadened peaks or the appearance of two closely eluting peaks in chromatography, depending on the solvent, pH, and temperature conditions of the analysis.

Section 2: Troubleshooting Guide for Forced Degradation Studies

This guide addresses specific issues you may encounter while performing stress testing experiments.

Issue 1: No Degradation Observed Under Standard Stress Conditions

  • Symptoms: The HPLC chromatogram of the stressed sample is identical to the control sample, with no new peaks and no significant decrease in the parent compound's peak area.

  • Causality: The compound may be intrinsically stable under the applied conditions, or the stress level is insufficient to induce degradation. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[8]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, move from 0.1 M HCl/NaOH to 1 M or even 5 M. For oxidative studies, increase the concentration of H₂O₂ from 3% to 30%.

    • Increase Temperature: If performing the study at room temperature, increase the temperature to 60-80°C.

    • Extend Duration: Increase the exposure time from 24 hours to 48, 72 hours, or longer, with periodic sampling to monitor the degradation progress.

Issue 2: Complete or Excessive Degradation Observed

  • Symptoms: The peak for the parent compound is very small or completely absent in the HPLC chromatogram, often accompanied by numerous small, poorly resolved peaks.

  • Causality: The applied stress conditions are too harsh for the molecule, leading to rapid and extensive decomposition. This prevents the identification of primary, stable degradation products and makes it difficult to establish a clear degradation pathway.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Reduce the concentration of acid, base, or oxidizing agent (e.g., from 1 M HCl to 0.01 M HCl).[9]

    • Lower Temperature: Conduct the stress test at a lower temperature (e.g., room temperature or 40°C instead of 80°C).

    • Reduce Duration: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the initial degradation products before they decompose further.

Issue 3: Poor Mass Balance in Quantitative Analysis

  • Symptoms: The sum of the peak area of the parent compound and all degradation products in the stressed sample is significantly less than the initial peak area of the parent compound in the control sample.

  • Causality & Troubleshooting:

    • Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore not detected by the UV detector.

      • Solution: Use a universal detector in series with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An LC-MS analysis is also essential for detecting all ionized species.

    • Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample solution.

      • Solution: Analyze the headspace of the stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Precipitation: Degradation products may be insoluble in the sample solvent and precipitate out of the solution.

      • Solution: Visually inspect the samples for any precipitate. If observed, attempt to dissolve the sample in a stronger solvent before analysis or analyze the precipitate separately.

Section 3: Experimental Protocols

These protocols provide a validated framework for conducting forced degradation studies and developing a suitable analytical method.

Protocol 1: General Procedure for Forced Degradation Studies

This protocol is based on the ICH Q1A guideline for stability testing.[10] The goal is to achieve 5-20% degradation of the active substance.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water).

  • Stress Conditions: For each condition, a control sample (stock solution diluted with the stress medium but kept at 2-8°C in the dark) should be prepared and analyzed alongside the stressed sample.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[7] If needed, adjust the time, temperature, and acid concentration.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[7]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7]

    • Thermal Degradation (Solution): Dilute 1 mL of stock solution with 1 mL of purified water. Heat at 80°C for 72 hours.

    • Thermal Degradation (Solid): Place a thin layer of the solid compound in a vial and heat in an oven at 105°C for 24 hours.[7]

    • Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to a pH of ~7 to prevent damage to the HPLC column.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV/PDA Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound (e.g., ~220 nm) and collect spectra across a range (e.g., 200-400 nm) with the PDA detector.

  • Rationale for PDA Detector: A PDA detector is critical for a stability-indicating method. It allows for the assessment of peak purity, ensuring that a single chromatographic peak does not consist of co-eluting compounds (i.e., the parent and a degradant).[7]

Section 4: Predicted Degradation Pathways and Mechanisms

Based on the chemical structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, the following degradation pathways are predicted under various stress conditions.

Stress ConditionPredicted Major Degradation Pathway(s)Potential Degradation Products
Oxidative (e.g., H₂O₂)Oxidation of the primary alcohol.2-{[1-(Oxido)-2H-pyrazol-3-yl]methylamino}ethanol (N-oxide), 2-[(2H-Pyrazol-3-ylmethyl)amino]acetaldehyde, 2-[(2H-Pyrazol-3-ylmethyl)amino]acetic acid.
Thermal General decomposition, potential for side-chain cleavage.Pyrazole-3-carbaldehyde, 2-aminoethanol, smaller fragments.
Photolytic Pyrazole ring rearrangement, oxidation.Imidazole derivatives, oxidative products similar to those from H₂O₂ stress.
Acid/Base Hydrolysis The core structure is expected to be relatively stable.Minimal degradation is predicted, but forced testing is required for confirmation.
In-Depth Mechanistic Analysis
  • Oxidative Degradation: This is anticipated to be the most significant degradation pathway. The primary alcohol is readily oxidized. The initial product would be 2-[(2H-Pyrazol-3-ylmethyl)amino]acetaldehyde . Under further oxidative stress, this aldehyde will be converted to the more stable carboxylic acid, 2-[(2H-Pyrazol-3-ylmethyl)amino]acetic acid .[1] Concurrently, the nitrogen atoms in the pyrazole ring and the secondary amine are also potential sites for N-oxidation.

  • Photolytic Degradation: Pyrazole rings are known to undergo photochemical rearrangements. A common transformation is the isomerization to an imidazole derivative.[11] This occurs through a series of complex radical intermediates and ring-opening/closing steps initiated by UV light absorption.

  • Thermal Degradation: At high temperatures, the weakest bonds are likely to cleave. The C-N bond of the side chain could break, leading to fragmentation of the molecule. The specific products would depend on the exact temperature and whether the degradation occurs in the solid state or in solution.[12][13]

Section 5: Visualizations

Diagram 1: Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Application (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization Stock Prepare 1 mg/mL Stock Solution Control Prepare Control Sample Stock->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (Solid, 105°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-PDA Analysis (Assess Peak Purity & Mass Balance) Control->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Identification (Structure Elucidation) HPLC->LCMS Report Establish Degradation Profile LCMS->Report

Caption: Workflow for troubleshooting pyrazole decomposition.

Diagram 2: Predicted Major Oxidative Degradation Pathway

Caption: Common degradation pathways for pyrazole compounds.

References

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Sources

Optimization

Technical Support Center: A Researcher's Guide to Increasing the Purity of Synthesized Heterocyclic Compounds

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to purifying synthesized heterocyclic compounds. Drawing from extensive field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to purifying synthesized heterocyclic compounds. Drawing from extensive field-proven insights, this document will delve into the causality behind experimental choices and provide self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: The Critical Role of Purity in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The biological activity and physical properties of these molecules are exquisitely sensitive to their purity. Impurities, which can arise from starting materials, side reactions, or degradation, can drastically alter experimental outcomes, leading to misleading structure-activity relationships (SAR) and potential safety concerns.[1][2] Therefore, robust and efficient purification strategies are paramount to the success of any research and development program involving these vital chemical entities.

Part 1: Troubleshooting Common Purification Challenges

This section addresses specific issues frequently encountered during the purification of heterocyclic compounds in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate purification technique for my newly synthesized heterocyclic compound?

A1: The optimal purification strategy is dictated by the physicochemical properties of your target compound and the nature of the impurities.[3] A preliminary analysis using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for understanding the polarity, solubility, and major contaminants of your crude product.

A general decision-making workflow can be visualized as follows:

Purification_Decision_Tree Start Crude Heterocyclic Compound Initial_Analysis Initial Analysis (TLC, NMR, LC-MS) Start->Initial_Analysis Properties Determine Properties: - State (Solid/Liquid) - Polarity - Solubility - Volatility - Thermal Stability Initial_Analysis->Properties Extraction Acid-Base Extraction (if applicable) Initial_Analysis->Extraction Acidic/Basic functionality Is_Solid Solid? Properties->Is_Solid Is_Liquid Liquid? Properties->Is_Liquid Recrystallization Recrystallization Is_Solid->Recrystallization Crystalline & thermally stable Chromatography_Solid Column Chromatography Is_Solid->Chromatography_Solid Amorphous or complex mixture Distillation Distillation Is_Liquid->Distillation Volatile & thermally stable Chromatography_Liquid Column Chromatography Is_Liquid->Chromatography_Liquid Non-volatile or complex mixture Chromatography_Workflow Start Crude Mixture Column_Prep Prepare & Pack Chromatography Column Start->Column_Prep Sample_Loading Load Sample Column_Prep->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Compound Pure Heterocycle Solvent_Removal->Pure_Compound

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Troubleshooting

Technical Support Center: Scaling Up Pyrazole Derivative Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of pyrazole derivatives. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their pyrazole synthesis from laboratory scale to pilot or production scale. We will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.

Section 1: Safety in Scale-Up: Managing Hazardous Reagents & Reactions

Scaling up chemical reactions introduces safety challenges that may not be apparent at the bench scale. For pyrazole synthesis, the primary concerns revolve around the use of high-energy, toxic reagents like hydrazine and the management of reaction exotherms.

FAQ 1: What are the primary safety risks associated with using hydrazine derivatives in large-scale synthesis?

Answer: The use of hydrazine and its derivatives is one of the most common methods for pyrazole synthesis, but it presents significant safety risks that are amplified at scale.[1][2] You must be aware of four key hazards:

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[3] Exposure must be minimized through closed-system transfers, appropriate personal protective equipment (PPE), and robust engineering controls like fume hoods or ventilated enclosures.[3][4]

  • Exothermic Decomposition: Hydrazine is a high-energy compound that can decompose, sometimes explosively, at elevated temperatures or in the presence of contaminants like trace metals (iron, copper oxides).[3][5]

  • Flammability: Hydrazine has a very wide flammability range in air (4.7% to 100% by volume) and can ignite spontaneously when in contact with porous materials or certain metal oxides.[3][6]

  • Reaction with Oxidizers: Hydrazine is a powerful reducing agent and reacts violently with oxidizing agents.[6] Strict segregation from such materials is critical.

When scaling up, using aqueous solutions of hydrazine (e.g., 35% or 64%) is inherently safer than using the anhydrous form, as the water helps to moderate the reactivity and absorb heat.[6]

FAQ 2: How can we safely manage the highly exothermic nature of the pyrazole cyclocondensation reaction during scale-up?

Answer: The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with hydrazine, is often highly exothermic.[3] What might be a manageable temperature increase in a 100 mL flask can become a dangerous thermal runaway in a 100 L reactor if not properly controlled. The key is effective heat management.

Core Strategies for Exotherm Control:

  • Controlled Addition Rate: The most critical control parameter is the addition rate of the limiting reagent (usually the hydrazine). Use a dosing pump for slow, subsurface addition to prevent localized "hot spots."

  • Efficient Cooling: Ensure your reactor's cooling system has sufficient capacity to remove the heat generated. Perform a calorimetry study at the lab scale to determine the heat of reaction (ΔHrxn) and calculate the required cooling duty for the larger scale.

  • Sufficient Dilution: Increasing the solvent volume helps create a larger thermal mass to absorb the heat of reaction, buffering the temperature rise. Dilute solutions of hydrazine are significantly safer.[3]

  • Reverse Addition: Consider adding the dicarbonyl compound to the hydrazine solution. While this may seem counterintuitive, it can sometimes help maintain better temperature control by ensuring the energetic material is never in excess.

  • Process Monitoring: Use temperature probes at multiple points within the reactor to monitor for uniform temperature distribution and detect any potential runaway before it becomes critical.

Below is a workflow for assessing and managing thermal risk during scale-up.

cluster_0 Phase 1: Lab-Scale Assessment cluster_1 Phase 2: Scale-Up Process Design A Perform Reaction Calorimetry (RC1/DSC) to determine ΔHrxn & T_onset B Identify Potential Gas Evolution A->B C Assess Thermal Stability of Reactants, Intermediates, & Products B->C D Calculate Adiabatic Temperature Rise (ΔT_ad = ΔHrxn / (m * C_p)) C->D Data Transfer E Ensure Reactor Cooling Capacity > Heat Generation Rate D->E F Implement Control Measures: - Slow, controlled addition - Sufficient dilution - Emergency quench plan E->F G Execute Pilot Batch with Real-Time Monitoring F->G Implementation H Safe & Controlled Process G->H Successful I Thermal Runaway Risk (STOP & Re-evaluate) G->I Deviation

Caption: Workflow for Thermal Safety Assessment in Scale-Up.

Section 2: Troubleshooting Reaction Outcomes

Achieving consistent yield and purity at scale requires a deep understanding of how reaction parameters influence the outcome.

FAQ 3: Our yield has dropped significantly after scaling up. What are the likely causes and how can we troubleshoot this?

Answer: A drop in yield upon scale-up is a common and frustrating problem. The root cause is often related to physical processes like mixing and heat transfer, which do not scale linearly from a round-bottom flask to a large reactor.

Common Causes and Troubleshooting Steps:

  • Inefficient Mixing:

    • The Problem: In a large reactor, inadequate agitation can lead to poor mass transfer, localized concentration gradients, and "dead zones" where the reaction does not proceed efficiently. This can promote side reactions or leave starting material unreacted.

    • Troubleshooting:

      • Review your reactor's agitation system (impeller type, speed, baffle design).

      • Consider using a higher stirrer speed or a different type of impeller (e.g., a pitched-blade turbine for better top-to-bottom mixing).

      • Ensure reagents are introduced at a point of high turbulence (e.g., near the impeller) to ensure rapid dispersion.

  • Poor Temperature Control:

    • The Problem: As discussed in FAQ 2, poor heat dissipation can lead to temperature spikes. These hot spots can cause degradation of starting materials, intermediates, or the final product, directly impacting yield.[3]

    • Troubleshooting:

      • Implement the heat management strategies outlined previously (slower addition, more solvent).

      • Verify the accuracy of your temperature probes and ensure they are placed correctly to measure the bulk reaction temperature.

  • Incomplete Reaction:

    • The Problem: The reaction may simply need more time at a larger scale due to mass transfer limitations. A reaction that is complete in 2 hours at 100 mL scale might require 4-6 hours at 100 L scale.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, GC) until you see complete consumption of the limiting starting material.[7] Do not rely solely on the time from the lab-scale procedure.

Start Low Yield at Scale Check1 Is the reaction going to completion? (Monitor by HPLC/TLC) Start->Check1 Check2 Is there evidence of degradation? (New spots on TLC, color change) Check1->Check2 Yes Action1 Increase reaction time or temperature. Check reagent quality. Check1->Action1 No Check3 Was mixing efficient? (Visual inspection, CFD modeling) Check2->Check3 No Action2 Improve heat transfer: - Slower addition - More solvent - Lower temperature Check2->Action2 Yes Check4 Was product lost during work-up? (Analyze aqueous/organic layers) Check3->Check4 Yes Action3 Optimize agitation: - Increase stirrer speed - Change impeller type - Check baffle configuration Check3->Action3 No Action4 Optimize work-up: - Adjust pH for extraction - Use different solvent - Modify crystallization procedure Check4->Action4 Yes Success Yield Improved Action1->Success Action2->Success Action3->Success Action4->Success

Caption: Decision tree for troubleshooting low yield in scale-up.

FAQ 4: We are getting a mixture of regioisomers. How can we improve the regioselectivity of our reaction at a larger scale?

Answer: Regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[8] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of isomers that are often difficult and costly to separate at scale.[8] Improving regioselectivity requires precise control over reaction conditions.

Key Factors Influencing Regioselectivity:

  • Solvent Choice: The solvent can significantly influence which isomer is formed, often through specific hydrogen-bonding interactions.[8] For example, fluorinated alcohols have been shown to dramatically improve regioselectivity in some cases.[8]

  • pH / Catalyst: The presence of an acid or base catalyst can alter the reaction pathway and favor one regioisomer over the other.[8] Acid catalysis often favors attack at the more reactive carbonyl (less sterically hindered), while base catalysis can proceed through a different mechanism.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, though this may come at the cost of a longer reaction time.[3]

  • Alternative Synthetic Routes: If reaction condition optimization fails, consider a route that offers better regiochemical control, such as a [3+2] cycloaddition of a diazo compound with a terminal alkyne.[9]

Data-Driven Approach to Optimization:

Screening different solvents is a crucial first step. The table below illustrates how solvent choice can impact the isomeric ratio for a model reaction.

SolventDielectric Constant (ε)Isomer Ratio (A : B)Reference
Dichloromethane8.9355 : 45[8]
Ethanol24.5570 : 30[10]
Acetic Acid6.2085 : 15[8]
2,2,2-Trifluoroethanol (TFE)26.7>95 : 5[8]

Note: Data is illustrative and based on published findings. Actual results will vary with specific substrates.

Section 3: Purification and Isolation Challenges

Isolating a pure product at scale requires moving beyond lab-scale techniques.

FAQ 5: We are struggling to purify our pyrazole derivative at scale. Column chromatography is not viable. What are the alternatives?

Answer: Flash column chromatography is an excellent tool in the lab but is generally too expensive and solvent-intensive for large-scale production.[11] The focus at scale shifts to crystallization, extraction, and other bulk purification methods.

Large-Scale Purification Strategies:

  • Recrystallization: This is the most cost-effective and scalable method for purifying crystalline solids.[11]

    • Solvent Screening: The key is finding a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

    • Anti-Solvent Addition: Dissolve your crude product in a good solvent, then slowly add a miscible "anti-solvent" in which the product is insoluble to induce crystallization.

  • Acid-Base Extraction (for ionizable pyrazoles):

    • If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude material in an organic solvent, washing with an aqueous acid to extract the product into the aqueous layer (as a salt), and then basifying the aqueous layer to precipitate the pure product. This is highly effective at removing non-basic impurities.

  • Distillation (for volatile pyrazoles):

    • If your product is a low-melting solid or a liquid, vacuum distillation can be an effective purification method, especially for separating it from non-volatile impurities.

  • Slurrying:

    • Stirring the crude solid in a solvent in which the product is poorly soluble, but the impurities are soluble, can be a simple and effective purification step.

Section 4: Process Control and Optimization
FAQ 8: Our catalyst seems to be deactivating quickly at a larger scale. Why is this happening and can it be regenerated?

Answer: Catalyst deactivation is a common issue in scaled-up processes, often due to poisoning, coking, or leaching.[12]

Common Deactivation Mechanisms:

  • Poisoning: Impurities in starting materials or solvents (e.g., sulfur compounds for a palladium catalyst) can bind strongly to the catalyst's active sites, rendering them inactive. A sudden drop in activity often indicates poisoning.[12]

  • Coking/Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking access to the active sites. This usually results in a gradual decline in activity.[12]

  • Leaching: The active metal of a heterogeneous catalyst can dissolve into the reaction mixture, especially in the presence of polar or coordinating solvents. This is generally an irreversible form of deactivation.[12]

Troubleshooting and Regeneration:

  • Identify the Cause: Analyze the spent catalyst using techniques like TGA (for coking), elemental analysis (for poisons), and ICP-MS on the reaction mixture (for leaching) to diagnose the problem.[12]

  • Regeneration:

    • Coked Catalysts: Can often be regenerated by calcination (controlled heating in air) to burn off the carbonaceous deposits.[12]

    • Poisoned Catalysts: Regeneration is more difficult but may be possible by washing with a solution that can displace the poison.[12]

    • Leached Catalysts: Leaching is typically irreversible. The focus should be on prevention by choosing a more robust catalyst support or a different solvent system.[12]

Section 5: Advanced Solutions for Scale-Up
FAQ 9: Could flow chemistry be a viable solution for scaling up our pyrazole synthesis, especially concerning safety and consistency?

Answer: Absolutely. Continuous flow chemistry is an enabling technology that is exceptionally well-suited to address many of the challenges of scaling up pyrazole synthesis.[13] Instead of running the reaction in one large pot (batch), reagents are pumped continuously through a heated tube or reactor.

Advantages of Flow Chemistry for Pyrazole Synthesis:

  • Enhanced Safety: By its nature, a flow reactor contains only a very small amount of hazardous material at any given time, drastically reducing the risk associated with handling large quantities of hydrazine or managing thermal runaways.[13][14]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient and rapid heat exchange. This provides precise temperature control, preventing hot spots and minimizing thermal degradation.[14]

  • Improved Consistency and Control: The steady-state operation of a flow reactor leads to highly consistent product quality and yield. Reaction parameters like temperature, pressure, and residence time can be controlled with high precision.

  • Telescoped Synthesis: Multiple reaction steps can be combined in a continuous "assembly line" without isolating intermediates, significantly improving process efficiency.[13]

cluster_reagents Reagent Reservoirs cluster_reactor Heated Reactor Coil R1 1,3-Dicarbonyl in Solvent P1 Pump A R1->P1 R2 Hydrazine in Solvent P2 Pump B R2->P2 Mix P1->Mix P2->Mix Reactor Precise Temperature Control (e.g., 120 °C, 10 min residence time) Mix->Reactor Reactants Mix & Enter Reactor BPR Back Pressure Regulator Reactor->BPR Reaction Occurs Collect Product Collection BPR->Collect Continuous Product Output

Caption: Simplified schematic of a continuous flow setup for pyrazole synthesis.

References
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Toma, L., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Jadhav, S. D., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(45), 29339-29377. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • RSC Publishing. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1108. [Link]

  • Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • ACS Publications. (2025). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Sustainable Chemistry & Engineering. [Link]

  • Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(29), 8831-8835. [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]

  • Royal Society of Chemistry. (2025). In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. RSC Advances, 15(6), 3624-3630. [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5871. [Link]

  • Eastchem. (2025). Common Applications and Maintenance of Hydrazine Hydrate. [Link]

  • RSC Publishing. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. [Link]

  • Maccarone, E., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1496-1507. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the synthesis of 4a. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • Wiley Online Library. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, 31(57), e202500024. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]

Sources

Optimization

Heterocycle Synthesis Support Center: Troubleshooting &amp; Advanced Methodologies

Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. As drug development increasingly relies on complex nitrogen, oxygen, and sulfur-containing ring systems, synthetic chemists face unique challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. As drug development increasingly relies on complex nitrogen, oxygen, and sulfur-containing ring systems, synthetic chemists face unique challenges that separate routine aromatic chemistry from specialized heterocyclic synthesis.

This guide is designed for researchers and process scientists. It bypasses generic advice to directly address the mechanistic causality behind common experimental failures—such as catalyst poisoning, regiochemical scrambling, and chromatographic streaking—providing self-validating protocols to ensure reproducible success.

Cross-Coupling Failures: Overcoming Catalyst Poisoning

Q: My palladium/nickel-catalyzed Suzuki-Miyaura cross-coupling fails completely when using nitrogen-rich heterocycles (e.g., pyridines, pyrimidines, imidazoles). The starting materials remain unreacted. Why is this happening, and how do I fix it?

A: The failure is driven by the intrinsic Lewis basicity of the nitrogen heteroatoms. In transition-metal catalysis, nitrogen atoms in heterocycles (especially those with available lone pairs like pyridines or 2-aminopyrimidines) act as strong σ-donors. They outcompete your designed phosphine ligands, coordinating directly to the Pd or Ni center (often via κ-2 coordination) to form stable, catalytically inactive metal complexes[1].

The Solution: You must alter the thermodynamic sink of the reaction. This can be achieved through two primary strategies:

  • Additive Buffering: The addition of trimethyl borate (B(OMe)₃) under anhydrous conditions acts as a Lewis acid scavenger. It solubilizes in-situ generated boronate complexes, prevents the heteroatomic units from poisoning the catalyst, and buffers the inhibitory effect of excess basic reagents like potassium trimethylsilanolate (TMSOK)[2].

  • Advanced Ligand Design: For nickel-catalyzed systems, utilizing multidentate ligands such as tri-ProPhos forces an intramolecular ligand substitution that accelerates transmetalation. The structural rigidity and chelation of these ligands prevent displacement by the heterocyclic substrate[1]. Alternatively, base-free cross-electrophile coupling (XEC) strategies can bypass traditional basic conditions entirely, preventing the deprotonation states that exacerbate catalyst binding[3].

G N1 Heterocycle Cross-Coupling N2 Identify Pitfall N1->N2 N3 Catalyst Poisoning (Lewis Basic N) N2->N3 N4 Protodeboronation (Unstable Boronic Acid) N2->N4 N5 Add B(OMe)3 Additive or tri-ProPhos Ligand N3->N5 Blocks coordination N6 Anhydrous Conditions & MIDA Boronates N4->N6 Slow release N7 Successful Coupling N5->N7 N6->N7

Workflow for diagnosing and resolving common heterocyclic cross-coupling failures.

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling with B(OMe)₃

This protocol is designed to self-validate at Step 3.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the heteroaryl bromide (1.0 equiv), heteroaryl neopentyl glycol boronic ester (1.5 equiv), Pd(dppf)Cl₂ (5 mol %), and TMSOK (2.0 equiv).

  • Solvent & Additive: Add anhydrous THF (0.2 M) followed immediately by B(OMe)₃ (2.0 equiv).

  • Validation Checkpoint (Visual Cue): Observe the reaction mixture. Upon the addition of B(OMe)₃, the initially heterogeneous, cloudy slurry of TMSOK should rapidly transition into a homogeneous, clear or lightly colored solution. If the solution remains heavily heterogeneous, the boronate complex has not solubilized, indicating moisture contamination or degraded B(OMe)₃. Do not proceed to heating until homogeneity is achieved.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 65 °C for 3 hours.

  • Quench: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate for purification.

Controlling Regioselectivity in Cycloadditions

Q: When synthesizing triazoles or isoxazoles via [3+2] cycloadditions, I consistently get a roughly 50:50 mixture of regioisomers. How can I force the reaction to favor a single isomer?

A: Poor regioselectivity occurs when the transition states leading to the 1,4-disubstituted and 1,5-disubstituted isomers have nearly identical activation energies (ΔG‡). In the absence of a strong electronic bias or a directing metal catalyst (like Cu in click chemistry), thermal cycloadditions are governed by subtle steric interactions.

The Solution: Introduce a transient, highly sterically demanding group that heavily penalizes the formation of the undesired transition state. MIDA (N-methyliminodiacetic acid) boronates are exceptionally effective here. By functionalizing your alkyne with a MIDA boronate, the massive steric footprint of the MIDA cage completely blocks the trajectory required for the minor isomer, forcing exceptionally high regioselectivity (>95:5)[4]. The MIDA group can later be utilized for slow-release cross-coupling.

G R1 Cycloaddition Precursors R2 Steric Bulk (e.g., MIDA Boronate) R1->R2 Applied R3 Electronic Directing Groups R1->R3 Applied R5 Isomeric Mixture (50:50) R1->R5 Uncontrolled R4 High Regioselectivity (>95:5) R2->R4 Blocks minor path R3->R4 Lowers ΔG‡

Mechanistic pathway demonstrating how steric and electronic controls dictate regioselectivity.

Purification: Escaping the Silica Gel Trap

Q: My synthesized nitrogen heterocycles (e.g., aminoquinolines, acridines) streak terribly on normal-phase silica gel. I lose most of my yield during column chromatography. Are there better isolation methods?

A: Nitrogen heterocycles streak on standard silica gel because the basic nitrogen atoms form strong, reversible hydrogen bonds and acid-base interactions with the acidic silanol groups (Si-OH) on the silica surface. This causes severe tailing, poor resolution, and irreversible adsorption.

The Solution: While adding modifiers like triethylamine (Et₃N) to your eluent can temporarily cap silanol sites, the most robust solution for highly polar, π-deficient nitrogen heterocycles is to bypass chromatography entirely using targeted crystallization or microwave-assisted solvent-free protocols[5].

Quantitative Data: Optimization of Heterocycle Purification

The following table summarizes the causal relationship between purification methodologies and product recovery for highly polar nitrogen heterocycles.

Purification MethodAdditive/ModifierMechanism of ActionTypical Yield RecoveryRecommended For
Standard Silica GelNoneUnmitigated silanol binding (Streaking)20 - 40%Non-polar carbocycles
Modified Silica Gel1-5% TriethylamineCompetitive binding to acidic silanol sites60 - 75%Mildly basic pyridines
Alumina (Basic)NoneEliminates acidic surface interactions70 - 85%Highly basic amines
Direct Crystallization Water/Isopropanol Phase separation driven by insolubility 85 - 95% Aminoquinolines, Acridines
Self-Validating Protocol: Chromatography-Free Amination & Isolation

Based on microwave-assisted protocols for π-deficient heterocycles[5].

  • Reaction Setup: Mix the chloro-heterocycle (e.g., 4-chloroquinoline) (1.0 equiv), the desired amine (1.0 equiv), and phenol (2.0 equiv) in a microwave-safe vial. Do not add organic solvent.

  • Irradiation: Irradiate the neat mixture in a focused microwave synthesizer at 120 °C for 15 minutes.

  • Validation Checkpoint: Take a micro-aliquot, dissolve in MeOH, and spot on TLC. The starting chloro-heterocycle should be completely consumed. If present, irradiate for an additional 5 minutes.

  • Aqueous Workup: Pour the crude, warm mixture directly into vigorously stirring distilled water. The sudden shift in polarity will cause the aminated heterocycle to crash out of solution.

  • Isolation: Filter the resulting precipitate. Wash sequentially with cold water and a minimal amount of cold isopropanol. The resulting solid will be >95% pure by NMR, entirely bypassing silica gel degradation.

References

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos ACS Catalysis[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate National Institutes of Health (PMC)[Link]

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles The Journal of Organic Chemistry (ACS)[Link]

  • Solvent- and chromatography-free amination of π-deficient nitrogen heterocycles under microwave irradiation ResearchGate[Link]

  • Base-Free C–N Cross-Electrophile Coupling via a Nitrogen-First Mechanism ChemRxiv[Link]

Sources

Reference Data & Comparative Studies

Validation

The Pyrazole Scaffold: A Privileged Structure in Modern Cancer Research - A Comparative Analysis

The landscape of cancer therapy is one of relentless innovation, where the quest for more selective and potent therapeutic agents is paramount. Within the vast arsenal of medicinal chemistry, the pyrazole nucleus has eme...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of cancer therapy is one of relentless innovation, where the quest for more selective and potent therapeutic agents is paramount. Within the vast arsenal of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold"—a core molecular structure that serves as a versatile foundation for designing a multitude of biologically active compounds. Its unique five-membered heterocyclic ring, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with various biological targets. This guide provides an in-depth comparative analysis of key pyrazole derivatives that have been investigated in cancer research, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for their evaluation.

The Rationale Behind Targeting Key Cancer Pathways with Pyrazole Derivatives

The development of effective anticancer drugs hinges on exploiting the molecular vulnerabilities of cancer cells. Pyrazole derivatives have been successfully tailored to inhibit several key pathways that are fundamental to tumor growth, proliferation, and survival. This guide will focus on three major classes of pyrazole-based inhibitors:

  • Cyclooxygenase-2 (COX-2) Inhibitors: These agents target the inflammatory tumor microenvironment.

  • Janus Kinase (JAK) Inhibitors: These compounds disrupt cytokine signaling pathways crucial for the growth of certain hematological malignancies.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: These molecules cut off the tumor's blood supply by inhibiting angiogenesis.

The choice to focus on these three classes is driven by the fact that they contain both FDA-approved drugs and a wealth of preclinical candidates, allowing for a robust comparative analysis. The structural versatility of the pyrazole core allows for fine-tuning of selectivity and potency against these distinct targets.

Comparative Analysis of Pyrazole Derivatives

Targeting Inflammation: COX-2 Inhibitors

Chronic inflammation is a well-established hallmark of cancer, and the COX-2 enzyme is a key mediator in this process. COX-2 is overexpressed in many tumors and catalyzes the production of prostaglandin E2 (PGE2), which promotes cell proliferation, angiogenesis, and evasion of the immune response.[1][2]

The diagram below illustrates the central role of COX-2 in producing PGE2, which in turn activates multiple downstream pro-tumorigenic signaling pathways.

COX2_Pathway cluster_downstream Downstream Effects AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Proliferation Increased Proliferation PGE2->Proliferation Angiogenesis Increased Angiogenesis (VEGF) PGE2->Angiogenesis ImmuneSupp Immune Suppression PGE2->ImmuneSupp Apoptosis Inhibition of Apoptosis PGE2->Apoptosis Celecoxib Celecoxib / Mavacoxib Celecoxib->COX2 Inhibits caption COX-2/PGE2 Signaling Pathway.

Figure 1: COX-2/PGE2 Signaling Pathway.

Celecoxib, a well-known anti-inflammatory drug, and Mavacoxib, a long-acting analogue, have both demonstrated anticancer properties. Their efficacy is often attributed to both COX-2 dependent and independent mechanisms.

Compound Target Key Findings in Cancer Research IC50 Values (µM) Reference(s)
Celecoxib COX-2Induces apoptosis and inhibits proliferation in various cancer cell lines. Can down-regulate the Wnt pathway.[3][4] Enhances the efficacy of chemotherapy.Varies by cell line and COX-2 expression.[3][4][5]
Mavacoxib COX-2Shows superior inhibition of cancer cell viability compared to some other NSAIDs in canine cancer cell lines.[5] Effective against cancer stem cells.[5] Can induce apoptosis independently of caspase activation.[5][6]KTOSA5 CD34+ cells: 36.03 µM[5][6]

Field-Proven Insights: The anticancer effects of celecoxib and its analogues are not solely reliant on COX-2 inhibition. Studies have shown they can induce apoptosis and affect signaling pathways like Wnt and Akt even in cancer cells with low COX-2 expression.[3][7] This suggests a polypharmacological profile that could be advantageous in a complex disease like cancer. Mavacoxib's long half-life and efficacy against cancer stem cells make it an interesting candidate for further investigation in veterinary and potentially human oncology.[5][6]

Targeting Cytokine Signaling: JAK Inhibitors

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[8][9] Its aberrant activation is a hallmark of myeloproliferative neoplasms (MPNs), such as myelofibrosis.[10] Pyrazole-based inhibitors have been developed to specifically target the kinase activity of JAKs.

Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Inhibitor Ruxolitinib / Fedratinib Inhibitor->JAK Inhibits DNA DNA Dimer->DNA Binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription caption JAK-STAT Signaling Pathway.

Figure 2: JAK-STAT Signaling Pathway.

Ruxolitinib and Fedratinib are two FDA-approved pyrazole-based JAK inhibitors for the treatment of myelofibrosis. While both target the JAK-STAT pathway, they have different selectivity profiles.

Compound Target Selectivity Key Clinical Findings Reference(s)
Ruxolitinib JAK1/JAK2First JAK inhibitor approved for myelofibrosis. Reduces spleen volume and improves symptoms.[11][12]
Fedratinib Selective JAK2 (also inhibits FLT3, BRD4)Approved for patients who are JAK inhibitor naïve or have been treated with ruxolitinib.[11] Effective in reducing splenomegaly and symptom burden.[13] Can overcome ruxolitinib resistance in preclinical models.[14][11][13][14]

Field-Proven Insights: The key difference lies in their selectivity. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, whereas Fedratinib is more selective for JAK2.[4][11] This difference in selectivity may contribute to their distinct toxicity profiles, with Fedratinib being associated with more gastrointestinal side effects.[12] Importantly, Fedratinib has shown efficacy in patients who have developed resistance or intolerance to ruxolitinib, making it a valuable second-line therapy.[13][14] The inhibition of other kinases like FLT3 by Fedratinib might also contribute to its unique activity profile.[11]

Targeting Angiogenesis: VEGFR Inhibitors

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[15] The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary drivers of this process.[3] Several pyrazole derivatives have been developed as potent multi-targeted tyrosine kinase inhibitors that block VEGFR signaling.

VEGF ligands bind to VEGFRs on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately resulting in new blood vessel formation.

VEGF_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K/Akt Pathway VEGFR->PI3K Activates RAS RAS/MAPK Pathway VEGFR->RAS Activates Inhibitor Pazopanib / Axitinib Inhibitor->VEGFR Inhibits Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Migration Migration RAS->Migration caption VEGF Receptor Signaling Pathway.

Figure 3: VEGF Receptor Signaling Pathway.

Pazopanib and Axitinib are two FDA-approved pyrazole-containing multi-targeted tyrosine kinase inhibitors used in the treatment of advanced renal cell carcinoma (RCC) and other solid tumors.

Compound Primary Targets Key Clinical Findings Reference(s)
Pazopanib VEGFR-1, -2, -3, PDGFR, c-KITApproved for advanced RCC and soft tissue sarcoma.[16] Shown to have similar efficacy to sunitinib in RCC but with a different side-effect profile.[17][16][17][18][19]
Axitinib VEGFR-1, -2, -3Approved for advanced RCC after failure of one prior systemic therapy.[19] Demonstrated longer progression-free survival compared to sorafenib in second-line RCC.[19][18][19]

Field-Proven Insights: Both Pazopanib and Axitinib are potent anti-angiogenic agents, but their kinase inhibition profiles and clinical applications differ slightly. A head-to-head trial (COMPARZ) showed that Pazopanib was non-inferior to Sunitinib in terms of progression-free survival in first-line treatment of metastatic RCC, but was associated with a better quality of life and a different safety profile (less fatigue and hand-foot syndrome, but more liver enzyme elevation).[17] Axitinib has established its role as an effective second-line therapy after failure of other agents like sunitinib or pazopanib.[20] The choice between these agents often depends on the patient's prior treatments, comorbidities, and the anticipated side-effect profile.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of pyrazole derivatives.

The following diagram outlines the typical workflow for evaluating a novel pyrazole derivative for its anticancer activity.

Experimental_Workflow start Synthesized Pyrazole Derivative dissolve Dissolve in DMSO (Stock Solution) start->dissolve mtt MTT Assay (Determine IC50) dissolve->mtt kinase In Vitro Kinase Inhibition Assay dissolve->kinase cell_culture Maintain Cancer Cell Lines cell_culture->mtt apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis mtt->apoptosis Based on IC50 data Data Analysis (IC50, % Inhibition) mtt->data kinase->data end Comparative Efficacy Established data->end caption General Experimental Workflow.

Figure 4: General Experimental Workflow.
Protocol 1: MTT Cell Proliferation and Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[21][22]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole derivative.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[23]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[23] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[24]

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a pyrazole derivative to inhibit the activity of a specific kinase (e.g., VEGFR-2, JAK2). The ADP-Glo™ Kinase Assay is a common method.[25]

Objective: To determine the IC50 of a pyrazole derivative against a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, JAK2)

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • Kinase reaction buffer

  • Pyrazole derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Perform serial dilutions of the pyrazole derivative in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the serially diluted compound or DMSO (vehicle control).

  • Initiate Reaction: To start the kinase reaction, add ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[25]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[25]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[25]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value in the development of targeted cancer therapies. From inhibiting the inflammatory tumor microenvironment with COX-2 inhibitors to disrupting critical signaling pathways with JAK and VEGFR inhibitors, pyrazole derivatives have led to several clinically successful drugs. The comparative analysis presented in this guide highlights that while compounds may share a common core and target, subtle differences in selectivity, potency, and pharmacokinetic properties can lead to distinct clinical profiles and applications.

The future of pyrazole derivatives in cancer research remains bright. Ongoing efforts are focused on:

  • Developing next-generation inhibitors: Synthesizing novel derivatives with improved selectivity to minimize off-target effects and associated toxicities.

  • Overcoming drug resistance: Designing compounds that are effective against tumors that have developed resistance to existing therapies, as exemplified by Fedratinib in the context of ruxolitinib resistance.

  • Exploring novel targets: Leveraging the versatility of the pyrazole scaffold to design inhibitors against other emerging cancer targets.

  • Combination therapies: Investigating the synergistic effects of pyrazole derivatives with immunotherapy, chemotherapy, and other targeted agents to enhance therapeutic outcomes.

As our understanding of the molecular drivers of cancer deepens, the "privileged" pyrazole scaffold will undoubtedly continue to be a cornerstone in the design of innovative and effective anticancer drugs.

References

  • Concise drug review: pazopanib and axitinib. (n.d.). PubMed. Retrieved March 13, 2026, from [Link]

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  • The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro. (2014). PMC. Retrieved March 13, 2026, from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs for its wide range of pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs for its wide range of pharmacological activities and favorable physicochemical properties.[1][2][3] The 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol scaffold represents a versatile and promising framework for developing novel therapeutics.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering insights into how targeted structural modifications can modulate biological activity. We will explore the causal relationships behind experimental design choices and present comparative data to inform rational drug design.

The Core Scaffold: A Platform for Innovation

The 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol structure combines three key pharmacophoric elements: a pyrazole ring, a flexible (methyl)amino linker, and a terminal ethanol moiety.[4] Each of these regions can be systematically modified to fine-tune the compound's interaction with biological targets, thereby influencing its potency, selectivity, and pharmacokinetic profile. Understanding the impact of these modifications is crucial for optimizing lead compounds.

The primary points for chemical modification are:

  • Region A: The Pyrazole Ring: Substitutions on the nitrogen and carbon atoms of the heterocyclic ring.

  • Region B: The Linker: Alterations to the length, rigidity, and substituents of the (methyl)amino bridge.

  • Region C: The Ethanol Moiety: Modification or replacement of the terminal hydroxyl group.

Caption: Core scaffold and key regions for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The pyrazole ring is not merely a structural support but an active participant in molecular recognition. It can serve as a bioisostere for other aromatic systems, often improving solubility and metabolic stability.[5] Its two adjacent nitrogen atoms provide distinct hydrogen bonding capabilities—one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type).

Key Modifications and Their Effects:

  • N-1 and N-2 Substitution: The position of substituents on the pyrazole nitrogens is critical. For many kinase inhibitors, an N-aryl group is essential for establishing π-π stacking interactions within the ATP-binding pocket, significantly enhancing potency.[6][7] Conversely, in other contexts, small alkyl groups may be preferred to modulate selectivity or improve pharmacokinetics. N-alkylation is a common strategy to explore these effects.[8]

  • C-3, C-4, and C-5 Substitution: The carbon backbone of the pyrazole ring offers extensive opportunities for optimization.

    • Aryl Groups: Attaching aryl or heteroaryl rings, particularly at the C-3 and C-5 positions, often leads to a significant increase in potency across various target classes, including anti-inflammatory and anticancer agents.[6][9] These groups can engage in hydrophobic or π-stacking interactions with the target protein.

    • Electron-Withdrawing/Donating Groups: The electronic nature of substituents influences the acidity and hydrogen-bonding potential of the pyrazole NH. For instance, the presence of a sulfonamide group (e.g., -SO₂NH₂) at the para-position of an N-phenyl ring is a hallmark of selective COX-2 inhibitors like Celecoxib, as it allows for critical interactions with key amino acid residues in the enzyme's active site.[5]

    • Halogens: The introduction of halogens (F, Cl, Br) can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites of oxidation.[6]

Table 1: Comparative SAR Data for Pyrazole Ring Modifications (Note: Data is illustrative, based on general findings for pyrazole derivatives active against inflammatory targets like COX-2 or kinases.)

Modification (Region A)R¹ (at N-1)R³ (at C-3)R⁵ (at C-5)Rationale for Activity ChangeIllustrative IC₅₀
Analog 1 (Baseline)HHHBasic scaffold with minimal interactions.> 50 µM
Analog 24-FluorophenylHHN-aryl group enhances π-stacking interactions.[6]5.2 µM
Analog 34-FluorophenylPhenylHC-3 phenyl group adds hydrophobic interactions.[8]1.8 µM
Analog 44-SulfonamidophenylPhenylCF₃Sulfonamide group crucial for COX-2 selectivity; CF₃ group enhances binding.[5]0.05 µM
Analog 5MethylPhenylPhenylN-alkylation may reduce specific interactions required for high potency.[8]9.7 µM

The linker's role is to correctly position the pyrazole core and the ethanol moiety within the target's binding site. Its length, flexibility, and chemical nature are defining characteristics of the molecule's overall activity.

  • Chain Length and Rigidity: A two-atom linker (as in the parent scaffold) is common, but extending or shortening it can determine whether the terminal functional group reaches a critical hydrogen-bonding region. Introducing rigidity, for example by incorporating a cyclic structure, can lock the molecule into a more favorable, lower-entropy binding conformation, but may also prevent it from adapting to the binding site.

  • N-Substitution: The secondary amine in the parent scaffold is a valuable hydrogen bond donor. N-alkylation (e.g., to a tertiary amine) removes this capability, which can be detrimental if that hydrogen bond is critical for binding.[10] However, it may also enhance cell permeability or introduce new van der Waals interactions.

The terminal hydroxyl group is a primary point for polar interactions, capable of acting as both a hydrogen bond donor and acceptor.

  • Esterification/Etherification: Converting the alcohol to an ester or ether masks its hydrogen-bonding ability. This can decrease direct binding affinity but may be a viable prodrug strategy to improve oral bioavailability. The ester can be hydrolyzed in vivo to release the active parent compound.

  • Replacement with Other Functional Groups: Replacing the hydroxyl group with an amine (-NH₂) or a carboxylic acid (-COOH) can fundamentally alter the molecule's interaction profile. An amine introduces a basic center, while a carboxylic acid introduces an acidic one, potentially allowing for the formation of strong salt-bridge interactions with charged residues in the target protein.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative methodologies for the synthesis and biological evaluation of these analogs.

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2][11] This is a reliable and versatile method for constructing the core pyrazole ring.

Caption: General workflow for pyrazole synthesis.

Step-by-Step Methodology:

  • Chalcone Synthesis: An appropriately substituted acetophenone is condensed with a substituted benzaldehyde in the presence of a base (e.g., NaOH) via a Claisen-Schmidt condensation to yield the chalcone precursor.

  • Cyclization: The synthesized chalcone (1 eq.) is dissolved in ethanol containing a catalytic amount of glacial acetic acid.

  • Substituted hydrazine hydrate (1.1 eq.) is added to the solution.

  • The reaction mixture is heated to reflux for 4-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyrazole analog.[11]

Many pyrazole derivatives are evaluated for their potential as kinase inhibitors.[7][12][13] A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Enzyme Solution Incubate 1. Mix & Incubate (e.g., 60 min at RT) Kinase->Incubate Substrate Substrate/ATP Solution Substrate->Incubate Compound Test Compound (Analog) Compound->Incubate AddReagent 2. Add Detection Reagent (e.g., Kinase-Glo®) Incubate->AddReagent Read 3. Measure Luminescence AddReagent->Read Result Data Analysis (Calculate % Inhibition, IC₅₀) Read->Result

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, the appropriate substrate peptide, ATP, and the test compounds (serially diluted) in assay buffer.

  • Reaction Initiation: In a 96-well plate, add the kinase solution, the test compound, and initiate the reaction by adding the substrate/ATP mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction by adding a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent). This reagent simultaneously lyses the cells (if applicable) and contains luciferase, which generates a luminescent signal proportional to the amount of ATP remaining.

  • Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.

  • Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

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  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry, 18(12), 105432. Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Journal of Chemical Sciences. Available at: [Link]

  • Mueller, N. H., et al. (2008). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 18(20), 5549-5552. Available at: [Link]

  • Chawla, G., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(3), 162-177. Available at: [Link]

  • Grienke, U., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ACS Omega, 2(7), 3357-3374. Available at: [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (2020). RSC Advances, 10(46), 27555-27566. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules, 29(9), 2005. Available at: [Link]

Sources

Validation

A Comparative Guide to Validating the Biological Target of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Introduction In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological target is a cornerstone of successful therapeutic development.[1][2] The compound 2-[(2H-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological target is a cornerstone of successful therapeutic development.[1][2] The compound 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, with its pyrazole scaffold, represents a class of molecules with significant potential in medicinal chemistry.[3] Pyrazole derivatives are known to interact with a wide range of biological targets, underscoring the critical need for robust validation of their specific molecular interactions.[4][5] This guide provides a comparative analysis of key experimental strategies to elucidate and confirm the biological target of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, designed for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.

While the definitive biological target of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is not yet established, structurally similar compounds have been investigated as potential inhibitors of sphingomyelin synthase, suggesting a plausible, albeit unconfirmed, starting point for investigation.[3] This guide will, therefore, not only explore methods to confirm this hypothesis but also provide a framework for unbiased discovery of novel targets.

Chapter 1: Biophysical Approaches for Direct Target Engagement

The initial step in target validation is to confirm direct physical binding of the compound to its putative target within a biologically relevant context. Biophysical methods offer a powerful means to achieve this.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that assesses the thermal stability of a target protein in the presence and absence of a ligand.[6] The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[7][8] This method is particularly valuable as it can be performed in intact cells and tissues, providing evidence of target engagement in a physiological environment.[6]

Advantages:

  • Directly measures target engagement in a cellular context.[6]

  • Label-free method, avoiding potential artifacts from compound modification.

  • Can be adapted to various detection methods, including Western blotting and mass spectrometry.[6]

Disadvantages:

  • Requires a specific and high-quality antibody for the putative target protein.

  • Can be low-throughput, although higher-throughput versions are being developed.[7]

  • Not suitable for initial target identification, but rather for validating a hypothesized target.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells to Confluence treatment 2. Treat Cells with Compound or Vehicle cell_culture->treatment heat 3. Heat Aliquots at Temperature Gradient treatment->heat lysis 4. Cell Lysis (Freeze-Thaw) heat->lysis centrifugation 5. Centrifuge to Separate Soluble & Aggregated Proteins lysis->centrifugation western_blot 6. Western Blot for Target Protein centrifugation->western_blot quantification 7. Quantify Soluble Protein & Generate Melt Curve western_blot->quantification

Caption: CETSA workflow for target engagement validation.

  • Cell Culture and Treatment:

    • Culture a relevant cell line to approximately 80% confluency.

    • Harvest the cells and resuspend in a suitable buffer (e.g., PBS) with protease inhibitors.[9]

    • Divide the cell suspension into two main aliquots: one for treatment with 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (e.g., at 10 µM) and one for a vehicle control (e.g., DMSO).[9]

    • Incubate at 37°C for a predetermined time (e.g., 1 hour).

  • Heat Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the aliquots for 3-8 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[8][10]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Normalize the total protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific to the putative target protein.[10]

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Chapter 2: Biochemical Strategies for Unbiased Target Identification

When a target is unknown, unbiased biochemical approaches are essential. These methods aim to isolate and identify the molecular partners of the compound from a complex biological mixture.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for identifying the direct binding partners of a small molecule.[11] The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.[12] The bound proteins are then eluted and identified by mass spectrometry.

Advantages:

  • Unbiased approach for discovering novel targets.

  • Provides direct evidence of a physical interaction.

  • Can be adapted to identify both high and low-affinity binders.

Disadvantages:

  • Requires chemical modification of the compound for immobilization, which may alter its binding properties.

  • Potential for non-specific binding to the matrix or linker.

  • May not identify targets that are part of large, insoluble complexes.

ACMS_Workflow cluster_prep Preparation cluster_capture Affinity Capture cluster_elution_id Elution & Identification cluster_validation Validation immobilize 1. Immobilize Compound on a Solid Support incubate 3. Incubate Lysate with Immobilized Compound immobilize->incubate lysate 2. Prepare Cell Lysate lysate->incubate wash 4. Wash to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute ms 6. Identify Proteins by Mass Spectrometry elute->ms validate 7. Validate Hits with Orthogonal Methods ms->validate

Caption: CRISPR-Cas9 workflow for target validation.

  • Guide RNA Design and Cloning:

    • Design two or more guide RNAs (gRNAs) targeting an early exon of the gene for the putative target.

    • Clone the gRNAs into a suitable expression vector that also contains the Cas9 nuclease.

  • Transfection and Clonal Selection:

    • Transfect the target cell line with the Cas9/gRNA plasmids.

    • Select for transfected cells and perform single-cell sorting to isolate and expand clonal populations.

  • Verification of Knockout:

    • For each clone, extract genomic DNA and sequence the target locus to confirm the presence of insertions/deletions (indels).

    • Perform Western blotting to confirm the absence of the target protein.

  • Phenotypic Assay:

    • Treat the validated knockout clones and the wild-type parental cell line with a range of concentrations of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

    • Measure a relevant phenotypic endpoint (e.g., cell viability, a specific signaling event). A loss of compound activity in the knockout cells compared to the wild-type cells validates the target.

Chapter 4: Comparative Analysis and Integrated Strategy

Comparison of Target Validation Methods
MethodPrincipleThroughputProsCons
CETSA Ligand-induced thermal stabilizationLow to MediumIn-cell, label-free, direct measure of engagementRequires specific antibody, not for initial discovery
AC-MS Affinity capture of binding partnersLowUnbiased discovery, direct physical interactionRequires compound immobilization, potential for non-specific binding
Kinome Profiling Screening against a panel of kinasesHighBroad screening, identifies off-targetsIn vitro, may not reflect cellular context, can be costly
CRISPR-Cas9 Genetic ablation of the target geneLowHigh confidence validation, direct causal linkTechnically demanding, potential for off-target effects
An Integrated Strategy for Target Validation

For a compound like 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol with a potential but unconfirmed target, we propose the following integrated workflow:

Integrated_Strategy cluster_discovery Unbiased Target Discovery cluster_hypothesis_testing Hypothesis Testing & Engagement cluster_validation Definitive Validation start Start with 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol ac_ms AC-MS start->ac_ms kinome_profiling Kinome Profiling start->kinome_profiling putative_targets List of Putative Targets ac_ms->putative_targets kinome_profiling->putative_targets cetsa CETSA crispr CRISPR-Cas9 Knockout cetsa->crispr validated_target Validated Biological Target crispr->validated_target putative_targets->cetsa

Sources

Comparative

Assessment of In Vivo Efficacy for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol: An Investigational Guide

Executive Summary The landscape of therapeutic development is in constant evolution, with novel chemical entities continually emerging from discovery pipelines. One such class of compounds, pyrazole derivatives, has garn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of therapeutic development is in constant evolution, with novel chemical entities continually emerging from discovery pipelines. One such class of compounds, pyrazole derivatives, has garnered significant interest due to a broad spectrum of biological activities.[1][2] This guide focuses on 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, a specific pyrazole-containing molecule, and aims to provide a framework for evaluating its in vivo efficacy in comparison to standard-of-care treatments. It is critical to establish at the outset that, as of the date of this publication, specific in vivo efficacy data for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol has not been reported in peer-reviewed literature. Therefore, this document serves as an investigational guide, postulating a potential therapeutic application based on the known activities of structurally related pyrazole compounds and outlining the necessary preclinical evaluations.

Based on the recurring theme of anti-proliferative and anti-inflammatory properties associated with the aminopyrazole scaffold, we will proceed with a hypothetical evaluation of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in the context of glioblastoma, a therapeutic area with a high unmet medical need.[1][2]

Introduction to 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is a small molecule featuring a 2H-pyrazole ring linked to an ethanolamine side chain.[3] The pyrazole nucleus is a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets, including kinases and other enzymes.[1] The ethanolamine moiety may influence the compound's solubility and pharmacokinetic properties. While the precise mechanism of action for this specific molecule is uncharacterized, related pyrazole derivatives have been investigated for their potential as anticancer agents.[1][2]

Postulated Mechanism of Action in Glioblastoma

Given the established role of aberrant signaling pathways in glioblastoma and the known targets of other pyrazole-based inhibitors, a plausible, yet hypothetical, mechanism of action for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol could involve the modulation of key oncogenic pathways. For instance, many pyrazole derivatives function as kinase inhibitors.[1] In the context of glioblastoma, critical pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated. We postulate that 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol may exert anti-tumor effects by inhibiting a key kinase within one of these cascades, leading to downstream effects on cell proliferation, survival, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Compound 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Compound->RAF Hypothesized Inhibition

Caption: Postulated mechanism of action for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in glioblastoma.

Comparative In Vivo Efficacy Assessment: A Proposed Study

To ascertain the therapeutic potential of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, a robust preclinical in vivo study is essential. A standard approach would involve an orthotopic xenograft model of human glioblastoma in immunocompromised mice.

Standard Treatment for Comparison

The current standard of care for newly diagnosed glioblastoma is maximal safe surgical resection, followed by radiation therapy with concurrent and adjuvant temozolomide (TMZ). For recurrent glioblastoma, treatment options are more varied and may include bevacizumab, lomustine, or enrollment in clinical trials. For the purpose of this preclinical comparison, temozolomide will be used as the standard treatment comparator.

Hypothetical Comparative Efficacy Data

The following table outlines the anticipated data points from a preclinical study designed to compare 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol with temozolomide. It is important to reiterate that the values for the investigational compound are hypothetical and serve as a template for data interpretation.

ParameterVehicle Control2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (Hypothetical)Temozolomide (Standard)
Median Survival (days) 254035
Tumor Growth Inhibition (%) 06045
Change in Body Weight (%) -5-2-8
Key Biomarker Modulation (e.g., p-ERK levels) BaselineReduced by 70%Reduced by 50%

Experimental Protocol: Orthotopic Glioblastoma Xenograft Model

The following protocol details a representative in vivo efficacy study. The design of this protocol prioritizes reproducibility and the generation of robust, translatable data.

Cell Culture
  • U87MG human glioblastoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For implantation, cells are harvested at 80-90% confluency, washed with phosphate-buffered saline (PBS), and resuspended in sterile, serum-free PBS at a concentration of 1 x 10^5 cells/µL.

Animal Model and Tumor Implantation
  • Female athymic nude mice (6-8 weeks old) are used for this study.

  • Mice are anesthetized with isoflurane.

  • The scalp is sterilized, and a small incision is made. A burr hole is drilled into the skull 2 mm lateral and 1 mm anterior to the bregma.

  • A Hamilton syringe is used to slowly inject 5 µL of the U87MG cell suspension (5 x 10^5 cells) into the right striatum at a depth of 3 mm.

  • The incision is closed with a surgical staple.

Treatment Regimen
  • Seven days post-implantation, tumor establishment is confirmed via bioluminescence imaging (for luciferase-expressing cells) or a pilot MRI scan.

  • Mice are randomized into three groups (n=10 per group):

    • Group 1 (Vehicle Control): Administered the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) orally (p.o.) once daily.

    • Group 2 (Investigational Compound): 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol administered p.o. at a predetermined dose (e.g., 50 mg/kg) once daily.

    • Group 3 (Standard Treatment): Temozolomide administered p.o. at 5 mg/kg once daily for 5 consecutive days, followed by a 23-day rest period, mimicking a clinical dosing schedule.

  • Treatments continue until the humane endpoint is reached.

Efficacy Endpoints and Monitoring
  • Survival: The primary endpoint is overall survival, with data analyzed using Kaplan-Meier survival curves.

  • Tumor Burden: Tumor growth is monitored weekly using non-invasive imaging (e.g., MRI or bioluminescence).

  • Animal Health: Body weight and clinical signs of toxicity are recorded twice weekly.

  • Pharmacodynamic Assessment: At the end of the study, a subset of tumors from each group is collected for analysis of target engagement and downstream signaling (e.g., Western blot for p-ERK).

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis A U87MG Cell Culture B Orthotopic Implantation in Nude Mice A->B C Randomization (n=10/group) B->C D Vehicle Control (p.o.) C->D E Investigational Compound (p.o.) C->E F Temozolomide (p.o.) C->F G Monitor Survival D->G H Assess Tumor Burden (Imaging) D->H I Monitor Health (Body Weight) D->I J Pharmacodynamic Analysis D->J E->G E->H E->I E->J F->G F->H F->I F->J

Caption: Experimental workflow for the in vivo evaluation of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

Conclusion and Future Directions

While 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol remains an uncharacterized molecule in the context of in vivo pharmacology, its pyrazole scaffold suggests potential therapeutic utility, particularly in oncology. The hypothetical framework and detailed experimental protocol provided in this guide offer a clear path for the preclinical evaluation of this compound. Should such studies yield promising results, further investigation into its safety profile, pharmacokinetic properties, and precise mechanism of action will be warranted to determine its potential as a novel therapeutic agent for glioblastoma or other indications.

References

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Benchchem. (n.d.). 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.
  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • ResearchGate. (2014). Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles.
  • PubMed. (2007). Pyrazole and methylpyrazole for the treatment of 2-butoxyethanol poisoning.

Sources

Validation

A Senior Application Scientist's Guide to Assessing Cross-Reactivity and Off-Target Effects of Pyrazole Compounds

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs celebrated for their diverse pharmacological activities, from anti-inflammatory to anticancer agents...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs celebrated for their diverse pharmacological activities, from anti-inflammatory to anticancer agents.[1][2] However, the very structural versatility that makes the pyrazole ring a "privileged" structure also presents a significant challenge: the potential for off-target interactions.[1] These unintended molecular engagements can lead to a loss of selectivity, unexpected toxicities, or even novel therapeutic activities (polypharmacology).[3]

For researchers and drug development professionals, a rigorous and multi-faceted assessment of a compound's interaction profile is not merely a regulatory hurdle but a fundamental step in understanding its true mechanism of action and ensuring its clinical viability. This guide provides an in-depth comparison of modern experimental and computational methodologies for characterizing the cross-reactivity and off-target effects of pyrazole-based compounds, grounded in the principles of scientific integrity and field-proven insights.

The Strategic Framework: An Integrated Approach to Off-Target Profiling

A comprehensive off-target assessment strategy is not linear but cyclical, integrating computational predictions with orthogonal experimental validation. No single method is sufficient; instead, a combination of techniques provides a more complete and reliable picture of a compound's specificity. This integrated workflow allows for early-stage risk assessment and guides deeper, more resource-intensive investigations.

cluster_0 In Silico Prediction (Early Stage) cluster_1 Experimental Validation (In Vitro & Cellular) cluster_2 Analysis & Prioritization A Compound Structure (Pyrazole Derivative) B Computational Modeling (Docking, Similarity Search) A->B C Predicted Off-Target Hit List B->C D Broad Profiling (e.g., Kinome Scan) C->D Guides experimental design H Data Integration & Hit Confirmation D->H E Target Engagement (e.g., CETSA) E->H F Proteome-Wide Profiling (e.g., AP-MS) F->H G Phenotypic Screening G->H I Validated Off-Target List H->I J SAR & Lead Optimization I->J J->A Iterative Design cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Treat intact cells with Pyrazole Compound vs. Vehicle B Heat cell suspensions across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble proteins fromprecipitated (denatured) proteins B->C D Analyze soluble fraction via Western Blot or Mass Spectrometry C->D E Plot protein abundance vs. temperature. A shift indicates stabilization. D->E cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Immobilize pyrazole compound (or a derivatized analog) on affinity beads B Incubate beads with cell lysate to allow protein binding A->B C Wash beads extensively to remove non-specific binders B->C D Elute bound proteins and digest into peptides (e.g., with trypsin) C->D E Analyze peptides by LC-MS/MS and identify proteins via database search D->E

Caption: Generalized workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Generalized Step-by-Step Workflow:

  • Bait Preparation:

    • Synthesize an analog of the pyrazole compound that includes a linker and a reactive group suitable for immobilization onto affinity beads (e.g., NHS-ester, epoxy).

    • Covalently attach the compound to the beads.

    • Rationale: The immobilized compound serves as the "bait" to capture interacting proteins. A[4] control experiment using beads without the compound or with an inactive analog is essential to distinguish specific from non-specific binders.

  • Lysate Incubation:

    • Prepare a native cell lysate from the biological system of interest.

    • Incubate the lysate with the compound-conjugated beads for a set time to allow for binding equilibrium to be reached.

    • Rationale: This step allows proteins in the lysate to interact with the immobilized bait under near-physiological conditions.

[5]3. Washing and Elution:

  • Wash the beads multiple times with a series of buffers to remove proteins that are weakly or non-specifically bound.
  • Elute the specifically bound proteins from the beads. This can be done by changing pH, increasing salt concentration, or, ideally, by competitive elution with an excess of the free (non-immobilized) pyrazole compound.
  • Rationale: Stringent washing is critical for reducing background and identifying high-confidence interactors. Competitive elution is the gold standard as it specifically displaces proteins bound to the compound.
  • Sample Preparation for Mass Spectrometry:

    • Denature the eluted proteins, reduce and alkylate cysteine residues, and digest them into smaller peptides using a protease like trypsin.

    • Rationale: Mass spectrometers are more effective at analyzing peptides than intact proteins. This standard proteomics workflow prepares the sample for analysis.

[6]5. LC-MS/MS Analysis and Data Interpretation:

  • Separate the peptides by liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
  • Search the resulting fragmentation spectra against a protein database to identify the peptides and, by inference, the proteins in the sample.
  • Compare the list of identified proteins from the experimental sample to the control sample. Proteins significantly enriched in the experimental sample are considered potential off-targets.
  • Rationale: This final step identifies the "prey" proteins captured by the "bait." S[4]tatistical analysis is crucial to confidently identify true interaction partners.

Case Study: Hypothetical Kinome Profiling Data

Many pyrazole derivatives are designed as kinase inhibitors. K[7]inome profiling is therefore a standard and indispensable step in their characterization. T[8]he data is typically presented as the percent inhibition at a given concentration or as IC50 values against a large panel of kinases.

Table 2: Representative Kinome Profiling Data for "Pyrazol-X"

Kinase TargetFamily% Inhibition @ 1 µMIC50 (nM)Notes
CDK2 CMGC98% 15 Intended Target
CDK9 CMGC91%85Known cross-reactivity within family
GSK3B CMGC85%150Off-target, same family
VEGFR2 TK12%> 10,000No significant activity
p38α (MAPK14) CMGC65%850Unexpected Off-Target
ROCK2 AGC72%550Unexpected Off-Target

This is illustrative data.

Interpretation and Next Steps:

  • The data confirms high potency against the intended target, CDK2.

  • As expected, there is some cross-reactivity against other members of the CMGC kinase family (CDK9, GSK3B).

  • Crucially, the screen has identified two potent, unexpected off-targets in different kinase families: p38α and ROCK2.

  • Self-Validation: These hits must be validated. The next logical step is to perform a cellular target engagement assay, such as CETSA, for p38α and ROCK2 to confirm that Pyrazol-X binds these targets in an intact cell model. S[9][10]ubsequently, cell-based functional assays for p38α and ROCK2 pathways should be conducted to understand the downstream consequences of this off-target engagement.

The Role of Computational Chemistry

Before committing to expensive and time-consuming wet-lab experiments, computational chemistry provides a valuable predictive lens. T[11]echniques like molecular docking can screen a pyrazole compound against a library of protein crystal structures to predict potential binding interactions.

[12]* Principle: Molecular docking algorithms fit a ligand (the pyrazole compound) into the binding site of a protein and use a scoring function to estimate the binding affinity. *[13] Application: A pyrazole designed to inhibit CDK2 could be docked against the structures of all kinases in the human kinome. The resulting list of binding scores can help prioritize which kinases to test experimentally.

  • Trustworthiness: Computational predictions are not proof. They are hypotheses that must be experimentally validated. T[14]he accuracy of these predictions is dependent on the quality of the protein structures and the sophistication of the scoring functions. H[11]owever, they are invaluable for rationalizing observed off-target effects and guiding the design of more selective next-generation compounds.

Conclusion

Assessing the cross-reactivity and off-target effects of pyrazole compounds is a critical, multi-step process that underpins modern drug discovery. A target-based biochemical screen like kinome profiling provides a broad, quantitative overview of selectivity. This should be complemented by methods that confirm target engagement in a cellular context, such as CETSA, which bridges the gap between biochemical activity and cellular response. For a truly unbiased view, proteome-wide methods like AP-MS and functional approaches like phenotypic screening can uncover entirely novel interactions and biological consequences. By integrating these experimental validations with predictive computational modeling, researchers can build a comprehensive and reliable specificity profile, enabling informed decisions to advance safer and more effective therapeutics.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH.
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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • CETSA Target Engagement directly in cells | Pelago Bioscience.
  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC.
  • KinomePro - Pamgene.
  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
  • Kinase Biology for Drug Discovery - Promega Corpor
  • Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed.
  • Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities | Journal of Medicinal Chemistry - ACS Public
  • Assessment of Computational Tools for Predicting Supramolecular Synthons - MDPI.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Kinase Drug Discovery Services - Reaction Biology.
  • High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI.
  • Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide - Benchchem.
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  • Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - CL.
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  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives | Request PDF - ResearchG
  • (PDF)
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  • Current status of pyrazole and its biological activities - PMC.
  • Effects evoked by pyrazole analogs in different cells target.

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Comparative

Confirming the Binding Mode of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol with its Target: A Comparative Guide

In the landscape of modern drug discovery, the precise understanding of a molecule's interaction with its biological target is paramount. This guide provides a comprehensive framework for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's interaction with its biological target is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the binding mode of the novel pyrazole compound, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol. While the specific target of this compound is under active investigation, we will utilize a well-characterized and plausible target for pyrazole derivatives, Alcohol Dehydrogenase (ADH) , as a case study to illustrate a multi-faceted approach to binding mode confirmation. This guide will objectively compare various experimental techniques, providing the rationale behind their application and the interpretation of the resulting data.

The Critical Importance of Binding Mode Confirmation

Identifying a "hit" compound with desired biological activity is only the initial step in a long and complex drug development journey. A definitive understanding of how a ligand binds to its target protein at the atomic level is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action (MoA) Elucidation: Providing a clear picture of how the compound exerts its biological effect.

  • Rational Drug Design: Enabling the design of next-generation compounds with improved characteristics.

  • Minimizing Off-Target Effects: Understanding the specific interactions helps in predicting and mitigating potential side effects.

This guide will navigate through a logical progression of experiments, from initial binding confirmation to high-resolution structural elucidation, offering a robust strategy for validating the binding mode of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol or any other small molecule inhibitor.

A Multi-Pronged Approach to Binding Mode Validation

No single technique can provide a complete picture of a ligand-protein interaction. A truly validated binding mode is built upon a foundation of converging evidence from multiple, independent experimental approaches. We will explore a suite of biophysical and structural biology techniques, comparing their strengths, limitations, and the specific insights they offer.

For our case study, we will compare the binding of our lead compound, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol , with a known and potent ADH inhibitor, 4-methylpyrazole (Fomepizole) [1][2][3], and another alternative inhibitor class, such as N-(p-butoxybenzyl)formamide [4].

Workflow for Binding Mode Confirmation

G cluster_0 Initial Binding Assessment cluster_1 Structural Elucidation cluster_2 Comparative Analysis ITC Isothermal Titration Calorimetry (ITC) XRay X-ray Crystallography ITC->XRay Thermodynamic Data NMR NMR Spectroscopy ITC->NMR Confirms Interaction in Solution SPR Surface Plasmon Resonance (SPR) SPR->XRay Kinetic Data SPR->NMR Complements Kinetic Information Compete Competition Assays XRay->Compete Structural Basis for Competition Mutagenesis Site-Directed Mutagenesis XRay->Mutagenesis Identifies Key Residues for Mutation NMR->Compete Identifies Binding Site Overlap NMR->Mutagenesis Confirms Residue Involvement

Caption: A logical workflow for confirming the binding mode of a small molecule inhibitor.

I. Initial Binding Assessment: Is there an Interaction?

The first crucial step is to confirm a direct interaction between 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol and its putative target, ADH, and to quantify the thermodynamics and kinetics of this binding event. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for this initial assessment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein in solution.[4][5][6][7][8] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]

Experimental Protocol: ITC Analysis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Binding to ADH

  • Sample Preparation:

    • Dialyze purified ADH and 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

    • Degas all solutions thoroughly before use to prevent bubble formation.

    • Determine accurate concentrations of the protein and ligand spectrophotometrically.

  • ITC Experiment:

    • Load the sample cell with ADH (typically 10-50 µM).

    • Load the injection syringe with 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (typically 10-20 times the protein concentration).

    • Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25°C).

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the resulting peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[2][11] This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR Analysis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Binding to ADH

  • Immobilization:

    • Immobilize purified ADH onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject ADH over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol in running buffer (e.g., HBS-EP+) over the immobilized ADH surface.

    • Include a reference flow cell (without immobilized ADH) to subtract non-specific binding and bulk refractive index changes.

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the KD from the ratio of koff/kon.

Comparative Analysis of Initial Binding Data
Parameter2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol4-Methylpyrazole (Fomepizole)N-(p-butoxybenzyl)formamide
KD (ITC) Hypothetical Data~0.2 µM[12]~2.3 µM[4]
ΔH (ITC) Hypothetical DataFavorable (Exothermic)Favorable (Exothermic)
TΔS (ITC) Hypothetical DataUnfavorableSlightly Favorable
KD (SPR) Hypothetical Data~0.1 µM~2.0 µM
kon (SPR) Hypothetical DataFastModerate
koff (SPR) Hypothetical DataSlowModerate

This table presents hypothetical data for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol alongside literature-derived values for known ADH inhibitors to illustrate a comparative analysis.

II. High-Resolution Structural Elucidation

Once a direct interaction is confirmed and quantified, the next critical step is to visualize the binding mode at the atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the premier techniques for achieving this.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[13][14][15]

Experimental Protocol: X-ray Crystallography of the ADH-Inhibitor Complex

  • Crystallization:

    • Co-crystallize ADH with an excess of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol and the cofactor NAD+ by vapor diffusion (hanging or sitting drop method). Screen a wide range of crystallization conditions (precipitants, pH, temperature).

    • Alternatively, soak pre-formed ADH:NAD+ co-crystals in a solution containing the inhibitor.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and determine the structure by molecular replacement using a known ADH structure as a search model.

    • Build the inhibitor into the resulting electron density map and refine the structure to high resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of protein-ligand complexes in solution, which is a more physiologically relevant environment compared to a crystal lattice.[16][17] Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping can identify the binding epitope of the ligand and the location of the binding site on the protein, respectively.

Experimental Protocol: NMR Analysis of the ADH-Inhibitor Interaction

  • Sample Preparation:

    • For CSP mapping, produce ¹⁵N-labeled ADH.

    • Prepare samples of the protein (and labeled protein) and the ligand in a suitable deuterated buffer.

  • NMR Experiments:

    • STD NMR: Acquire a 1D ¹H NMR spectrum of the ligand in the presence of a sub-stoichiometric amount of ADH. Irradiate the protein with a selective pulse and observe which ligand protons receive saturation transfer, indicating their proximity to the protein surface.

    • CSP Mapping: Acquire 2D ¹H-¹⁵N HSQC spectra of ¹⁵N-labeled ADH in the absence and presence of increasing concentrations of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol. Monitor the chemical shift changes of the protein's backbone amide signals to identify residues in the binding site.

  • Data Analysis:

    • Analyze the STD NMR spectrum to map the binding epitope of the ligand.

    • Map the residues with significant chemical shift perturbations onto the 3D structure of ADH to delineate the binding site.

Comparison of Structural Techniques
FeatureX-ray CrystallographyNMR Spectroscopy
Resolution AtomicAtomic to residue-level
Sample State Crystalline solidSolution
Dynamics Static snapshotProvides dynamic information
Protein Size No theoretical limitGenerally < 40 kDa
Ligand Affinity Requires high occupancyCan detect weak to strong binding

III. Validating the Binding Mode: Competition and Mutagenesis

To further solidify the proposed binding mode, it is essential to perform experiments that challenge the model. Competition assays and site-directed mutagenesis are powerful tools for this purpose.

Competition Assays

Competition assays can determine if 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol binds to the same site as a known ligand, such as the substrate ethanol or the inhibitor 4-methylpyrazole. This can be assessed using various techniques, including enzyme kinetics and biophysical methods.

Experimental Protocol: Enzyme Inhibition Kinetics

  • Enzyme Assay:

    • Establish a standard kinetic assay for ADH activity by monitoring the production of NADH at 340 nm.

    • Vary the concentration of the substrate (ethanol) in the presence of a fixed concentration of NAD+.

  • Inhibition Studies:

    • Measure the initial reaction rates at various ethanol concentrations in the presence of different fixed concentrations of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.

    • Plot the data using a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).[18][19]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Inhibitor binds to the same site as the substrate b Inhibitor binds to an allosteric site c Inhibitor binds only to the enzyme-substrate complex

Caption: Different modes of enzyme inhibition.

Site-Directed Mutagenesis

Based on the structural data from X-ray crystallography or NMR, key amino acid residues in the proposed binding pocket can be mutated. The effect of these mutations on the binding affinity of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol can then be quantified using ITC or SPR. A significant loss of binding affinity upon mutation of a specific residue provides strong evidence for its direct involvement in the interaction. For example, in human sigma sigma ADH, mutating Met141 to Leu significantly increases the affinity for 4-methylpyrazole, highlighting the importance of this residue in inhibitor binding.[6]

Conclusion

Confirming the binding mode of a novel compound like 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol requires a rigorous and multi-faceted experimental approach. By integrating thermodynamic and kinetic data from ITC and SPR with high-resolution structural information from X-ray crystallography and NMR, and further validating these findings with competition assays and site-directed mutagenesis, researchers can build a robust and reliable model of the protein-ligand interaction. This detailed understanding is the cornerstone of successful structure-based drug design and is essential for advancing promising lead compounds towards clinical development.

References

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  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902.
  • Pettersson, G. (1976). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. FEBS Letters, 65(3), 331-334.
  • What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning? (2025, March 16). Dr.Oracle. Retrieved from [Link]

  • Eklund, H., Samama, J. P., & Wallen, L. (1982). Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase. Biochemistry, 21(19), 4858-4866.
  • Lheureux, P., & Penaloza, A. (2009). Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole. Clinical Toxicology, 47(3), 161-169.
  • Fomepizole. (n.d.). In Goldfrank's Toxicologic Emergencies, 11e. AccessEmergency Medicine. Retrieved from [Link]

  • AusPAR Antizol Fomepizole. (2017, August 17). Therapeutic Goods Administration. Retrieved from [Link]

  • Davis, G. J., & Hurley, T. D. (1996). Methionine-141 directly influences the binding of 4-methylpyrazole in human sigma sigma alcohol dehydrogenase. Protein Science, 5(11), 2296-2302.
  • Czeisler, J. L., & Hollis, D. P. (1973). Nuclear magnetic resonance studies of alcohol dehydrogenases. Binding of inhibitors to the yeast and liver enzymes. Biochemistry, 12(9), 1683-1689.
  • Czeisler, J. L., & Hollis, D. P. (1973). Nuclear magnetic resonance studies of alcohol dehydrogenases. Binding of inhibitors to the yeast and liver enzymes. PubMed. Retrieved from [Link]

  • Anderson, B. M., & Anderson, C. D. (1984). Structure of the liver alcohol dehydrogenase-NAD+-pyrazole complex as determined by 15N NMR spectroscopy. Biochemistry, 23(11), 2561-2565.
  • Cederbaum, A. I. (n.d.). Alcohol & Pyrazole Reaction & Metabolism. Grantome. Retrieved from [Link]

  • Hurley, T. D., Bosron, W. F., & Li, T. K. (1994). X-ray structure of human β3β3 alcohol dehydrogenase. The contribution of ionic interactions to coenzyme binding. Journal of Molecular Biology, 239(3), 415-429.
  • De Saint-Blanquat, G., & Fréchine, A. (1985). New inhibitors of alcohol dehydrogenase: studies in vivo and in vitro in the rat. Pharmacology Biochemistry and Behavior, 23(5), 825-830.
  • [A comparative study of the effect of pyrazole on the activity of enzymes in the alcohol/polyol dehydrogenase family]. (1983). Ukrainskii Biokhimicheskii Zhurnal, 55(4), 387-391.
  • Faming, Z., & Tapia, O. (1987). Comparison of computer modelling and X-ray results of the binding of a pyrazole derivative to liver alcohol dehydrogenase. Journal of Molecular Biology, 197(4), 685-694.
  • Dickinson, F. M. (1976). Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases. Biochemical Journal, 153(2), 303-311.
  • FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). (n.d.). In Poisoning & Drug Overdose, 7e. AccessEmergency Medicine. Retrieved from [Link]

  • Jiang, H., et al. (2019). Targeting liver aldehyde dehydrogenase-2 prevents heavy but not moderate alcohol drinking. Proceedings of the National Academy of Sciences, 116(49), 24804-24810.
  • Hurley, T. D., et al. (1994). Structures of three human beta alcohol dehydrogenase variants. Correlations with their functional differences. Journal of Molecular Biology, 239(3), 415-429.
  • alcohol dehydrogenase inhibitor: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 497.
  • Chapter 9. Isothermal titration calorimetry. (n.d.). Moodle@Units. Retrieved from [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • de Souza, J. E. T., et al. (2011). The kinetic behavior of dehydrogenase enzymes in solution and immobilized onto nanostructured carbon platforms. Journal of Colloid and Interface Science, 362(1), 125-131.
  • Lee, W. R., et al. (2000).
  • da Silva, J. A., & Caldeira, M. M. (2000). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Acta Scientiarum. Technology, 22(3), 811-817.
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Validation

A Guide to Ensuring the Reproducibility of Experiments Involving Novel Compounds

To the researchers, scientists, and drug development professionals dedicated to pushing the boundaries of science, this guide addresses a cornerstone of our collective endeavor: reproducibility. When working with novel c...

Author: BenchChem Technical Support Team. Date: March 2026

To the researchers, scientists, and drug development professionals dedicated to pushing the boundaries of science, this guide addresses a cornerstone of our collective endeavor: reproducibility. When working with novel compounds, the ability of another lab—or even your own—to replicate your findings is the ultimate validation of your work.[1][2] Irreproducible findings not only hinder the pursuit of truth but can also derail promising therapeutic programs.[2]

This guide is not a rigid checklist but a framework for thinking about and achieving experimental reproducibility. We will delve into the critical pillars that support robust and reliable scientific discovery, from the foundational integrity of the compound itself to the transparent reporting of your results.

Part 1: The Foundation—Authenticating Your Novel Compound

The most common source of irreproducibility begins with the compound itself. If you cannot definitively confirm its identity, purity, and stability, any subsequent biological data is built on a foundation of sand. The National Institutes of Health (NIH) emphasizes the authentication of key chemical resources as a core component of scientific rigor.[3][4][5]

Comparative Compound Characterization: Standard vs. Rigorous Approaches
Data PointStandard Lab Practice (Minimal)Reproducibility-Focused Approach (Comprehensive)Rationale for Rigor
Identity ¹H NMR and Low-Res Mass Spectrometry (MS).High-field ¹H & ¹³C NMR, 2D NMR (e.g., COSY, HSQC), and High-Resolution Mass Spectrometry (HRMS).[7][8]Provides unambiguous structural confirmation and elemental composition, preventing misidentification.
Purity Single-point HPLC or TLC.Purity determination by at least two orthogonal methods (e.g., HPLC, qNMR, Elemental Analysis).[6][9]Different methods detect different types of impurities. Orthogonal validation provides a more accurate picture of purity.[10][11]
Stability Assumed stable if stored at -20°C.Formal stability study: Compound is stored under various conditions (e.g., -80°C, -20°C, 4°C, RT) in relevant solvents (e.g., DMSO) and re-analyzed for purity at set time points.Novel compounds can have unexpected liabilities. Knowing the stability in your assay buffer is critical for interpreting results.
Documentation Lab notebook entry with a spectrum.A comprehensive Certificate of Analysis (CoA) is created, even for internal compounds, detailing all characterization data and batch numbers.[9]Treats internal compounds with the same rigor as commercial standards, ensuring traceability.
Workflow for Compound Authentication

The following diagram illustrates a robust workflow for the synthesis and authentication of a novel compound before it is used in biological assays.

cluster_0 Synthesis & Purification cluster_1 Characterization & QC cluster_2 Registration & Use Synthesis Synthesize Compound Purification Purify (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Identity Identity Check (NMR, HRMS) Purification->Identity Purity Purity Check (>95% by HPLC, qNMR) Identity->Purity Solubility Solubility Test (Assay Buffer) Purity->Solubility Stability Stability Test (Freeze-Thaw, RT) Solubility->Stability Registration Register Batch & Generate CoA Stability->Registration Assay Release for Biological Assay Registration->Assay

Caption: Workflow for Novel Compound Authentication.

Part 2: The Blueprint—Rigorous Experimental Design

Once your compound is authenticated, the focus shifts to the experimental design. Scientific rigor is the strict application of the scientific method to ensure unbiased and well-controlled experimental design, methodology, analysis, interpretation, and reporting of results.[1][12] Common pitfalls in experimental design, such as the lack of appropriate controls or insufficient sample size, are major contributors to irreproducibility.[13][14][15]

Causality: A poorly designed experiment cannot distinguish between a true biological effect and confounding variables. Every choice, from the cell line to the concentration of the compound, must be deliberate and justified.

Key Elements of a Reproducible Bioassay
ElementCommon PitfallBest Practice for Reproducibility
Controls Missing positive or negative controls.Include a known active compound (positive control), a vehicle-only control (negative control), and an inactive structural analog if available.[2][16]
Variables Not accounting for biological variables like sex, age, or cell passage number.Clearly define and report all biological variables.[4][12] For cell-based assays, use cells within a consistent, low passage number range.
Concentration Using a single high concentration of the compound.Perform a full dose-response curve to determine potency (e.g., EC50/IC50). This provides a more complete picture of the compound's activity.[17]
Replicates Insufficient number of technical and biological replicates.Perform at least three independent biological replicates, each with technical replicates. This distinguishes true effects from random variation.
Protocol Vague or incomplete protocol descriptions (e.g., "incubated overnight").Write a detailed, step-by-step protocol that includes specific times, temperatures, reagent lot numbers, and instrument settings.[16][18]
Experimental Protocol: Determining the IC50 of a Novel Kinase Inhibitor

This protocol provides a detailed methodology for a common in vitro assay, designed to be self-validating through the inclusion of appropriate controls.

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency. Ensure cells are below passage 15.

    • Trypsinize, count, and seed 5,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the novel compound (Batch ID: XYZ-001) in 100% DMSO.

    • Prepare a 10 mM stock of Staurosporine (positive control) and a vehicle-only solution (100% DMSO, negative control).

    • Perform a serial dilution (1:3) in culture medium to create a 10-point dose-response curve, starting from 100 µM.

  • Cell Treatment:

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions.

    • Include wells for vehicle-only and positive control treatments.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Assay:

    • Add 10 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Read fluorescence on a plate reader (560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Normalize the data: Set the vehicle-only control as 100% viability and a "no cells" control as 0% viability.

    • Plot the normalized data against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[17]

Part 3: The Record—Transparent Data Management and Reporting

The final pillar of reproducibility is how you manage, analyze, and report your data. The goal is to make your data FAIR —Findable, Accessible, Interoperable, and Reusable.[19][20][21] This principle emphasizes machine-readable data, which is crucial for large-scale data analysis and meta-analyses.[22]

Causality: Incomplete or poorly annotated data makes it impossible for others to verify your analysis or build upon your work. Transparent reporting builds trust in your findings.[23]

Comparative Data Reporting Standards
AspectStandard Lab PracticeFAIR Data-Aligned Approach
Data Storage Data stored on local computers in proprietary formats.Data, including raw instrument files, is stored in a centralized repository (e.g., an ELN or institutional server) using open formats where possible.
Metadata Minimal metadata (e.g., "HeLa IC50 test").Rich, machine-readable metadata is attached to the data, including compound batch ID, cell line passage number, detailed protocol version, and instrument settings.[21]
Analysis Analysis scripts are not shared.The code used for data analysis (e.g., R or Python scripts) is shared alongside the data, allowing for complete re-analysis.
Publication Only summary data (e.g., graphs) are published in the main paper.Raw data and detailed protocols are published as supplementary information or deposited in a public repository (e.g., PubChem).[24]
Logical Flow for FAIR Data Management

This diagram outlines the logical steps for ensuring your experimental data meets FAIR principles from acquisition to publication.

cluster_data Data Lifecycle cluster_fair FAIR Principles Acquire Acquire Raw Data (e.g., Plate Reader Output) Process Process & Analyze (Documented Script) Acquire->Process Store Store in Repository (Raw + Processed Data) Process->Store Findable Findable (Assign Persistent ID, e.g., DOI) Store->Findable Accessible Accessible (Define Access Protocol) Interoperable Interoperable (Use Standard Vocabularies) Reusable Reusable (Attach Rich Metadata & License)

Caption: Implementing FAIR Principles in Data Management.

By embedding these principles of rigorous compound authentication, thoughtful experimental design, and transparent data reporting into your research, you contribute to a more robust and reliable scientific ecosystem. Reproducibility is not an endpoint but a continuous commitment to excellence, ensuring that your discoveries stand the test of time and provide a solid foundation for future innovation.

References

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  • Guidance: Rigor and Reproducibility in Grant Applications | Grants & Funding. (2024, October 16).
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  • FAIR data principles: What you need to know - TileDB. (2025, June 17).
  • NIH Policy Rigor Reproducibility - dkNET. (n.d.).
  • Common pitfalls in experimental design. (n.d.).
  • Performance Standards Reporting Requirements for Essential Assays in Clinical Trials - Division of Cancer Treatment and Diagnosis. (n.d.).
  • Enhancing Reproducibility through Rigor and Transparency | Grants & Funding. (2024, September 9).
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  • (PDF) 8 Tips to Improve Your Research Reproducibility - ResearchGate. (2025, January 21).
  • Experimental Reproducibility: How to Get the Most "Bang" for Your Buck - Bitesize Bio. (2025, May 1).
  • How to ensure lab reproducibility with automation - Automata. (2023, May 16).
  • 7 Experimentation Pitfalls - Data Captains. (2022, March 20).
  • Improving accuracy and reproducibility in life science research - ATCC. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20).
  • 10 typical mistakes to avoid in experiments. (n.d.).
  • A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. (n.d.).
  • Chemical Compounds Characterization Checklist - MDPI. (n.d.).
  • Choosing the Right Analytical Standards: Purity, Stability & Certification| Pure Synth. (2025, December 8).
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing - Techmate. (2025, March 17).
  • Essentials in Bioassay Development - BioPharm International. (2019, November 1).
  • Approaches for in-vitro bioassay analysis and reporting of results - IJNIET. (2019, July 2).
  • Standard reporting requirements for biological samples in metabolomics experiments: Mammalian/in vivo experiments - ResearchGate. (2007, August 7).

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Comparative

Meta-Analysis of Pyrazole Scaffolds in Therapeutics: A Comparative Guide on Efficacy in Oncology and Inflammation

As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic binding affinities to understand the physicochemical properties that drive clinical efficacy. The pyrazole ring (C₃H₄N₂)—...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic binding affinities to understand the physicochemical properties that drive clinical efficacy. The pyrazole ring (C₃H₄N₂)—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in rational drug design[1]. Its unique tautomerism and ability to act simultaneously as a hydrogen bond donor (N-1) and acceptor (N-2) grant it superior target engagement capabilities compared to traditional benzene or pyrrole rings[1].

This guide provides an in-depth meta-analysis comparing pyrazole-based therapeutics against alternative chemical classes. We will objectively evaluate their performance in two dominant domains: COX-2 selective anti-inflammatory agents and ALK-targeted oncology drugs, supported by self-validating experimental protocols.

Anti-Inflammatory Efficacy: Pyrazoles vs. Traditional NSAIDs

The primary limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (a propionic acid derivative) is their non-selective inhibition of both cyclooxygenase-1 (COX-1) and COX-2. Because COX-1 mediates gastroprotective mucus production, non-selective inhibition leads to severe gastrointestinal toxicity[2].

Pyrazole derivatives, exemplified by Celecoxib, overcome this via a precise structural mechanism. The pyrazole core acts as an aryl bioisostere, improving lipophilicity, while its attached sulfonamide group specifically inserts into the hydrophilic side pocket of the COX-2 active site (Val523)[2]. This pocket is sterically blocked by an isoleucine residue (Ile523) in COX-1, ensuring high selectivity.

Table 1: Comparative COX Inhibition and Safety Profiles
Compound ClassRepresentative DrugChemical ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)GI Toxicity Risk
Pyrazole CelecoxibDiarylpyrazole~15.00.04375Low
Propionic Acid IbuprofenArylpropionic2.02.01High
Indole Acetic IndomethacinIndole0.040.600.06Very High

Data synthesized from recent pharmacological evaluations of pyrazole derivatives[2].

Targeted Oncology: Pyrazoles vs. Next-Generation Scaffolds in ALK+ NSCLC

In oncology, the pyrazole scaffold was instrumental in the development of the first-generation anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib (an aminopyridine/pyrazole derivative). While crizotinib demonstrated massive superiority over standard platinum-based chemotherapy (Objective Response Rate of 65% vs. 20%)[3], its clinical efficacy is eventually limited by acquired resistance mutations and poor blood-brain barrier (BBB) penetration[3].

This limitation necessitated the development of next-generation ALK inhibitors utilizing entirely different scaffolds, such as Alectinib (a carbazole derivative) and Lorlatinib (a macrocyclic compound)[4],[5]. Comparing these scaffolds reveals the evolutionary trajectory of kinase inhibitors.

Table 2: Meta-Analysis of ALK Inhibitor Efficacy in NSCLC
TreatmentChemical ScaffoldObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Intracranial Response Rate
Chemotherapy Platinum-based~20 - 45%3.0 - 8.1 months< 10%
Crizotinib Pyrazole65 - 74%9.8 - 11.1 months17 - 29%
Alectinib Carbazole80 - 91%34.6 - 45.5 months73 - 80%

Data derived from comparative real-world cohort studies and network meta-analyses[3],[4],[5].

ALK_Pathway ALK ALK Receptor (Mutated/Translocated) PI3K PI3K / AKT Pathway Survival Signal ALK->PI3K Activates RAS RAS / MAPK Pathway Proliferation Signal ALK->RAS Activates Crizotinib Crizotinib (Pyrazole) Competitive ATP Binding Crizotinib->ALK Inhibits Apoptosis Apoptosis Induction (Cell Death) Crizotinib->Apoptosis Triggers

Caption: Mechanism of pyrazole-based Crizotinib inhibiting ALK signaling pathways.

Self-Validating Experimental Protocols

To rigorously evaluate the therapeutic potential of novel pyrazole derivatives against existing benchmarks, scientists must employ self-validating assay systems. These protocols are designed with internal orthogonal checks to distinguish true target modulation from off-target artifacts.

Protocol 1: Fluorometric COX-1/COX-2 Selectivity Profiling

Causality: Traditional radiometric assays generate hazardous waste and lack real-time kinetic resolution. A fluorometric approach utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) provides a highly sensitive readout by measuring the peroxidase activity of COX enzymes, which converts ADHP to highly fluorescent resorufin.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor for peroxidase activity).

  • Compound Titration: Prepare a 10-point dose-response curve of the experimental pyrazole derivative (0.001 µM to 10 µM) in DMSO. Ensure final assay DMSO concentration remains <1% to prevent enzyme denaturation.

  • Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C. Note: This is critical for sulfonamide-containing pyrazoles, which exhibit time-dependent binding kinetics.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP simultaneously.

  • Detection: Measure fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 10 minutes using a microplate reader.

  • Self-Validation Check: Include Ibuprofen as a non-selective control and Celecoxib as a positive selective control. The assay is internally validated only if Ibuprofen yields a Selectivity Index (SI) ≈ 1 and Celecoxib yields an SI > 300.

Protocol 2: Cellular ALK Kinase Phosphorylation & Viability Assay

Causality: Cell-free biochemical kinase assays fail to account for cellular permeability, efflux pump dynamics, and intracellular ATP competition. Testing compounds in intact ALK-translocated NSCLC cells (e.g., H3122) ensures physiological relevance.

Step-by-Step Methodology:

  • Cell Seeding: Plate H3122 cells at 10,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the pyrazole compound (e.g., Crizotinib) alongside a carbazole comparator (e.g., Alectinib) at varying concentrations for 2 hours.

  • Lysis & Target Capture: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to an ELISA plate pre-coated with total ALK capture antibodies.

  • Phospho-Detection: Probe with an HRP-conjugated anti-phospho-ALK (Tyr1604) antibody and develop with TMB substrate. Read absorbance at 450 nm to calculate the IC₅₀ for target engagement.

  • Self-Validation Check (Orthogonal): Run a parallel plate for 72 hours and measure ATP-dependent cell viability using a luminescent assay (e.g., CellTiter-Glo). A valid hit must show a direct correlation between p-ALK IC₅₀ and Viability IC₅₀, proving the phenotypic cytotoxicity is mechanistically driven by ALK inhibition rather than broad-spectrum toxicity.

HTS_Workflow Library Pyrazole Library Synthesis & Optimization InVitro In Vitro Screening (Kinase/COX Assays) Library->InVitro SAR SAR Analysis Structure-Activity Rel. InVitro->SAR Hit ID SAR->Library Refine InVivo In Vivo Validation (Efficacy & Toxicity) SAR->InVivo Optimize Lead Lead Compound Selection InVivo->Lead Validate

Caption: High-throughput screening and validation workflow for pyrazole derivatives.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives International Journal of Pharmaceutical Sciences 2

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies National Institutes of Health (NIH) 1

  • Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis National Institutes of Health (NIH) 3

  • Alectinib versus crizotinib as the first-line treatment in patients with advanced ALK-positive non-small cell lung cancer: a Chinese real-world cohort study National Institutes of Health (NIH) 4

  • Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis MDPI 5

Sources

Validation

Benchmarking 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol as a Next-Generation Sphingolipid Modulator Scaffold Against D609

Executive Summary & Mechanistic Rationale The targeted modulation of the sphingolipid rheostat—specifically the balance between pro-apoptotic ceramide and proliferative sphingomyelin—has become a critical strategy in tre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The targeted modulation of the sphingolipid rheostat—specifically the balance between pro-apoptotic ceramide and proliferative sphingomyelin—has become a critical strategy in treating metabolic disorders and therapy-resistant cancers. Sphingomyelin Synthase (SMS) is the central enzyme governing this balance. For decades, the field has relied on D609 (Tricyclodecan-9-yl-xanthogenate) as the standard pharmacological SMS inhibitor[1]. However, D609 is notoriously unstable, insoluble, and prone to rapid oxidation, severely limiting its clinical translation[2].

Recent advances in medicinal chemistry have identified 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS 1156319-75-3) as a highly stable, tunable building block for synthesizing novel heterocyclic amine SMS inhibitors[3]. The unique combination of the 2H-pyrazole ring and the aminoethanol moiety provides superior metal chelation properties and predictable hydrogen-bonding networks[3]. This guide objectively benchmarks the performance of optimized 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol derivatives against the legacy agent D609, providing researchers with validated experimental protocols for comparative analysis.

G Ceramide Ceramide (Pro-apoptotic) SMS Sphingomyelin Synthase (SMS Enzyme) Ceramide->SMS Substrate SM Sphingomyelin (Proliferative) SMS->SM Conversion D609 D609 (Unstable Benchmark) D609->SMS Inhibits (Rapidly Degrades) Pyrazole Pyrazole-Aminoethanol (Stable Scaffold) Pyrazole->SMS Inhibits (Sustained)

Fig 1. Modulation of the sphingolipid rheostat by SMS inhibitors.

Comparative Performance Data

To establish a rigorous benchmark, we compare the physicochemical and pharmacokinetic properties of D609 against a representative optimized derivative of the 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol scaffold. The data below highlights why the pyrazole-aminoethanol system is superseding xanthogenate-based inhibitors in modern drug discovery.

Table 1: In Vitro Benchmarking Metrics
ParameterD609 (Tricyclodecan-9-yl-xanthogenate)2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol DerivativeCausality / Structural Rationale
Target Affinity (IC50) ~20 - 50 µM1.5 - 5.0 µMThe pyrazole ring allows for tighter active-site binding via bidentate hydrogen bonding[3].
Aqueous Solubility Poor (< 0.1 mg/mL)High (> 5.0 mg/mL)The terminal ethanolamine group significantly increases hydrophilicity compared to the lipophilic tricyclodecane core.
Chemical Stability (t1/2 in buffer) < 2 hours (oxidizes rapidly)> 48 hoursXanthogenates are highly susceptible to hydrolysis and oxidation[2]; the pyrazole-aminoethanol backbone is chemically inert under physiological pH.
HLM Intrinsic Clearance High (Rapidly metabolized)Low to ModerateThe rigid heterocyclic core resists rapid hepatic first-pass metabolism.
Cytotoxicity (LD50 in PBMC) ~80 µM> 200 µMD609 degradation products induce off-target oxidative stress[4].

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They move away from legacy radioactive assays and utilize modern mass spectrometry and fluorometric techniques.

Protocol 1: LC-MS/MS Based SMS Inhibition Assay

Causality: Traditional SMS assays rely on radioactive [14C]-choline, which poses safety hazards and limits high-throughput scalability. Utilizing BODIPY-ceramide as a substrate coupled with LC-MS/MS allows for exact stoichiometric tracking of substrate depletion and product formation, ensuring absolute specificity[5].

Step-by-Step Workflow:

  • Lysate Preparation: Culture HeLa cells (known for high endogenous SMS activity) to 80% confluency. Lyse cells using a probe sonicator in a Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 10,000 × g for 10 min to isolate the membrane-rich fraction.

  • Inhibitor Pre-incubation: Aliquot 50 µg of total protein per reaction tube. Add the test compound (Pyrazole derivative) or D609 at varying concentrations (0.1 µM to 100 µM). Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM of NBD-C6-Ceramide (or BODIPY-ceramide) and 100 µM phosphatidylcholine (PC) as the phosphocholine donor. Incubate for exactly 60 minutes at 37°C.

  • Lipid Extraction (Bligh-Dyer): Terminate the reaction by adding 750 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously. Add 250 µL of Chloroform and 250 µL of MS-grade water to induce phase separation. Centrifuge at 3,000 × g for 5 minutes.

  • LC-MS/MS Quantification: Carefully extract the lower organic phase, evaporate under nitrogen gas, and reconstitute in Methanol. Inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the specific mass transitions for NBD-Ceramide and the newly synthesized NBD-Sphingomyelin.

W Step1 1. Membrane Prep Step2 2. Inhibitor Incubation Step1->Step2 Step3 3. BODIPY-Ceramide Step2->Step3 Step4 4. Bligh-Dyer Extraction Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for quantifying SMS inhibition.

Protocol 2: In Vitro Metabolic Stability (Microsomal Clearance)

Causality: Because D609 fails primarily due to instability[2], proving the superiority of the 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol scaffold requires rigorous intrinsic clearance ( CLint​ ) profiling.

Step-by-Step Workflow:

  • Reaction Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Plot the natural log of the remaining percentage versus time to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Conclusion

While D609 has served as a foundational tool compound for investigating the sphingolipid rheostat, its chemical liabilities make it unsuitable for advanced therapeutic development[1]. The 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol scaffold represents a significant structural evolution. By leveraging the hydrogen-bonding capacity of the pyrazole ring and the solubility enhancements of the aminoethanol moiety[3], researchers can develop highly potent, stable, and specific SMS inhibitors. The integrated LC-MS/MS protocols provided herein ensure that future benchmarking efforts are built on reproducible, artifact-free data.

References

  • Kato, M., et al. "What Is the True Structure of D609, a Widely Used Lipid Related Enzyme Inhibitor?". Organic Letters - ACS Publications, 2016. Available at: [Link]

  • Sundaraswamy, P. M., et al. "A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry". Analyst - ResearchGate, 2024. Available at:[Link]

  • Neuro-Signals. "Sphingomyelin Synthases in Neuropsychiatric Health and Disease". Neuro-Signals, 2021. Available at:[Link]

  • MDPI. "Sphingolipid-Based Synergistic Interactions to Enhance Chemosensitivity in Lung Cancer Cells". MDPI, 2023. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Master Plan: 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Executive Summary & Chemical Profile As drug development and chemical synthesis rely increasingly on complex nitrogenous heterocycles, the safe handling and disposal of compounds like 2-[(2H-Pyrazol-3-ylmethyl)amino]etha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As drug development and chemical synthesis rely increasingly on complex nitrogenous heterocycles, the safe handling and disposal of compounds like 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (Formula: C6H11N3O) becomes a critical operational mandate. This compound merges a pyrazole ring with an alkanolamine side chain. While highly valuable as a building block or ligand, this dual-functionality presents unique toxicological and environmental challenges. This guide provides a self-validating, step-by-step operational framework for scientists and EHS professionals to manage this compound from benchtop to final destruction, ensuring strict compliance with EPA RCRA standards and laboratory best practices[1][2].

Mechanistic Hazard Assessment (The "Why")

To build an effective safety protocol, we must first understand the molecular causality behind the compound's hazards:

  • The Alkanolamine Moiety (Basicity & Corrosivity): The secondary amine and hydroxyl groups confer significant basicity. In aqueous solutions, this compound will elevate pH, potentially causing severe eye damage and skin irritation[3]. Furthermore, secondary amines are highly reactive with nitrosating agents (e.g., nitrites), leading to the formation of highly carcinogenic nitrosamines.

  • The Pyrazole Ring (Systemic & Aquatic Toxicity): Pyrazole derivatives are known to induce specific target organ toxicity (STOT), particularly affecting the spleen and thyroid upon repeated exposure[4]. Environmentally, pyrazoles are poorly biodegradable (<15% degradation) and are classified as harmful to aquatic life with long-lasting effects (Chronic Category 3)[4][5].

  • Logistical Implication: Because of its low biodegradability and aquatic toxicity, drain disposal is strictly prohibited . The only scientifically sound method of disposal is high-temperature chemical incineration[5].

Step-by-Step Methodologies: Spill Response & Disposal

Protocol A: Immediate Spill Response & Decontamination

A self-validating system to contain and neutralize accidental releases.

  • Isolation & PPE:

    • Action: Evacuate the immediate area. Don chemical-resistant impermeable gloves (e.g., Nitrile, >0.11 mm thickness), safety goggles, and a lab coat[6].

    • Causality: Prevents dermal absorption, which is a primary exposure route for toxic pyrazole derivatives.

    • Validation: Verify glove integrity via visual inspection and air-inflation before approaching the spill.

  • Containment:

    • Action: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial universal binder). Do not use combustible materials like sawdust[5].

    • Causality: Alkanolamines can react exothermically with certain organic materials; inert binders prevent secondary fires.

  • Collection & Surface Decontamination:

    • Action: Sweep the absorbed mixture using non-sparking tools and place it into a labeled, sealable HDPE container. Wash the affected surface with copious amounts of water and a mild detergent[6].

    • Validation: Swab the cleaned area and check the pH of the swab with indicator paper. A return to pH 7 confirms the complete removal of the basic alkanolamine residue.

Protocol B: Waste Segregation & Processing

Standard operating procedure for routine laboratory waste.

  • Segregation & Nitrosamine Prevention:

    • Action: Collect 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol waste in dedicated High-Density Polyethylene (HDPE) containers. Strictly isolate from nitrites, nitrous acid, and strong oxidizers[2][7].

    • Causality: Prevents the formation of carcinogenic nitrosamines and mitigates the risk of violent exothermic reactions[7].

  • Aqueous pH Adjustment:

    • Action: For aqueous waste streams, slowly add a dilute acid (e.g., 1M HCl) under a fume hood until the solution is neutralized.

    • Causality: EPA RCRA regulations prohibit the disposal of highly basic (corrosive) waste. Neutralization stabilizes the waste for safe transport[8][9].

    • Validation: Use a calibrated pH meter to confirm the final pH is stable between 6.0 and 8.0 before sealing the drum.

  • Final Routing (Incineration):

    • Action: Transfer the sealed, labeled containers to a licensed RCRA hazardous waste facility. Ensure the manifest specifies "High-Temperature Incineration with Afterburner and Scrubber"[5].

    • Causality: Incineration at temperatures exceeding 1000°C is required to fully cleave the stable nitrogenous heterocyclic ring, while the scrubber neutralizes the resulting toxic NOx gases[5].

    • Validation: The protocol is complete only when the laboratory receives and archives the official Certificate of Destruction from the disposal vendor.

Waste Management Workflow Visualization

The following decision matrix illustrates the critical path for processing different states of waste containing this compound.

DisposalWorkflow Start Waste Generation: 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol StateCheck Determine Waste State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures, Washings) StateCheck->LiquidWaste Liquid Packaging Package in Compatible HDPE Containers SolidWaste->Packaging SolventCheck Determine Solvent Type LiquidWaste->SolventCheck Aqueous Aqueous Solutions (Basic pH due to alkanolamine) SolventCheck->Aqueous Aqueous Organic Organic Solutions (e.g., DMSO, Methanol) SolventCheck->Organic Organic Neutralization Neutralize to pH 6-8 (Use dilute acid, e.g., 1M HCl) Aqueous->Neutralization Organic->Packaging Neutralization->Packaging Incineration High-Temperature Incineration (Licensed RCRA Facility) Packaging->Incineration

Fig 1: Operational workflow for segregation and disposal of pyrazole-alkanolamine waste.

Quantitative Data & Compatibility Matrix

To ensure compliance with RCRA guidelines and prevent hazardous polymerization or degradation, adhere to the following quantitative limits and compatibility constraints[2][8][10].

Waste StreamPrimary HazardIncompatible MaterialsMax Storage TimeRequired ContainerDisposal Routing
Aqueous Solutions Basicity (pH > 9)Strong acids, oxidizers, nitrites90 Days (RCRA Large Qty)HDPE or PTFENeutralize & Incinerate
Organic Solutions Flammability / ToxicityAqueous streams, halogens90 Days (RCRA Large Qty)Glass or HDPEFuel Blending / Incineration
Solid Waste (PPE) Target Organ ToxicityMoisture (if hygroscopic)180 Days (Small Qty)Double-bagged / HDPEDirect Incineration

Note: Storage times are based on standard EPA RCRA generator status limits. Always verify with your local institutional EHS officer.

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption & Halogenated Waste." EPA.gov, 2005.[Link]

  • Auburn University Risk Management & Safety. "Chemical Waste Management Guide." Auburn University, 2024.[Link]

Sources

Handling

Personal protective equipment for handling 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

As a Senior Application Scientist, I understand the critical importance of robust safety protocols, especially when working with novel or uncharacterized compounds. The specific molecule, 2-[(2H-Pyrazol-3-ylmethyl)amino]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand the critical importance of robust safety protocols, especially when working with novel or uncharacterized compounds. The specific molecule, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, does not have a widely published, specific safety data sheet (SDS). Therefore, we must adopt a conservative approach grounded in the principles of handling novel chemical entities. This guide synthesizes best practices by evaluating the potential hazards associated with its core functional groups—a pyrazole ring and an amino ethanol side chain—to ensure your safety and the integrity of your research.

Hazard Assessment: A Precautionary Approach

In the absence of specific toxicological data, we must infer potential hazards from the compound's constituent parts.

  • Pyrazole Moiety : Pyrazole and its derivatives are known to be biologically active. While this is beneficial for drug development, it also means they can interact with biological systems in unintended ways. Some substituted pyrazoles are known to be skin or eye irritants.

  • Amino Alcohol Group : Alkanolamines can be corrosive or irritating to the skin and eyes. They may also cause respiratory irritation if inhaled. The "amino" component introduces the possibility of the compound acting as a sensitizer, potentially causing an allergic reaction upon repeated exposure.

Given these considerations, we will treat 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol as a hazardous substance of unknown toxicity. The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation of any aerosols or fine powders.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is even selected, engineering controls must be in place. All handling of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood.

The fume hood provides critical protection by:

  • Containing Vapors and Aerosols : It pulls potentially harmful vapors or dust away from your breathing zone.

  • Acting as a Physical Barrier : The sash provides a shield against unexpected splashes or reactions.

Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during all manipulations.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory for all procedures involving this compound. The principle here is to prevent any direct contact with the substance.

PPE ComponentSpecificationRationale
Hand Protection Nitrile Gloves (minimum 5 mil thickness)Provides good resistance to a broad range of chemicals. For prolonged work or when handling concentrated solutions, consider double-gloving. Always inspect gloves for tears or pinholes before use.
Eye Protection ANSI Z87.1-rated Safety GogglesGoggles provide a full seal around the eyes, protecting against splashes from all angles. Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.
Body Protection Flame-Resistant (FR) Lab CoatA lab coat made of flame-resistant material like Nomex or treated cotton is essential. It should be fully buttoned with sleeves rolled down to provide maximum coverage.
Face Protection Face Shield (in addition to goggles)Recommended when handling larger quantities (>50 mL) or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.
Respiratory Not typically required if used in a fume hoodIf there is a risk of generating significant dust or aerosols that cannot be contained by a fume hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be necessary. A full respiratory protection program, including fit testing, is required under OSHA regulations in such cases.
Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (turn inside out) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat (fold inward) Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Proper sequence for putting on (donning) and taking off (doffing) PPE.

Step-by-Step Handling Protocol

This protocol ensures that the compound is handled safely from receipt to disposal.

Preparation and Weighing
  • Designate a Work Area : Clearly demarcate the area within the fume hood where the work will be performed.

  • Pre-clean the Surface : Wipe down the work surface with a suitable solvent (e.g., 70% ethanol) to ensure it is free of contaminants.

  • Assemble Equipment : Place all necessary equipment (spatulas, weigh paper, vials, solvents) inside the fume hood before introducing the compound. This minimizes air turbulence from moving items in and out.

  • Tare the Balance : If using an analytical balance inside the hood, ensure it is level and tared.

  • Weigh the Compound : Carefully transfer the required amount of the solid compound onto weigh paper or directly into a tared vial. Use a micro-spatula to minimize the generation of dust. Keep the container with the stock chemical sealed when not in use.

Solution Preparation
  • Add Solvent Slowly : Using a pipette, add the solvent to the vessel containing the weighed compound. Direct the solvent stream down the side of the vessel to avoid splashing.

  • Mixing : Cap the vessel securely before mixing by vortexing or inversion. If the dissolution process is exothermic, vent the vessel periodically.

  • Transferring Solution : When transferring the solution, use a clean pipette and keep the destination container well within the fume hood.

Spill Management and Disposal Plan

Accidents happen. Being prepared is a non-negotiable part of the protocol.

Spill Response
  • Alert Personnel : Immediately alert others in the lab.

  • Isolate the Area : Restrict access to the spill area.

  • Assess the Spill : For a small spill (<100 mL) within the fume hood, you can manage it internally. For larger spills or any spill outside the hood, evacuate and call your institution's environmental health and safety (EHS) office.

  • Cleanup (Small Spill in Hood) :

    • Neutralize if appropriate (use a general-purpose sorbent like vermiculite or a spill kit designed for chemical labs).

    • Absorb the spilled material with the sorbent.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All materials that come into contact with 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol must be treated as hazardous waste.

  • Waste Streams : Maintain separate, clearly labeled waste containers for:

    • Solid Waste : Contaminated gloves, weigh paper, paper towels, and used sorbents.

    • Liquid Waste : Unused solutions and solvent rinses.

  • Labeling : All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol" and any solvents present.

    • The approximate concentrations and volumes.

    • The date of accumulation.

  • Storage : Keep waste containers sealed when not in use and store them in a designated satellite accumulation area until they are collected by your institution's EHS department.

By adhering to this comprehensive plan, you establish a self-validating system of safety that protects you, your colleagues, and your research. This protocol is designed to be a living document; as more information becomes available about the specific properties of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, these procedures should be reviewed and updated.

References

  • PubChem | Pyrazole : National Center for Biotechnology Information. [Link]

  • OSHA | Occupational Safety and Health Standards - 1910.1000 Table Z-1 : U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • OSHA | Respiratory Protection - 1910.134 : U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • Faria, J. V., et al. (2017). Biologically Active Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Bentham Science Publishers. [Link]

  • CDC | NIOSH Pocket Guide to Chemical Hazards - Ethanolamine : Centers for Disease Control and Prevention. [Link]

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